molecular formula C16H14O3 B12439031 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid

Cat. No.: B12439031
M. Wt: 254.28 g/mol
InChI Key: NHFFSAQDMSUYHB-UHFFFAOYSA-N
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Description

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid is a methoxyacrylate derivative offered for research use in life science and chemical investigations. Compounds within this structural family are recognized for their utility in agrochemical and pharmaceutical discovery research. Phenyl methoxyacrylate derivatives have demonstrated significant potential in agrochemical research as foundational scaffolds for developing novel acaricides. Structural analogs have been shown to inhibit mitochondrial electron transport at complex III, disrupting cellular respiration in pests . The methoxyacrylate moiety is a key pharmacophore in this activity, suggesting this compound may serve as a valuable intermediate for synthesizing and evaluating new crop protection agents. Furthermore, structurally similar (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives are being explored in pharmaceutical research for their bioactive properties. For instance, certain derivatives have been identified as potent activators of the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis. This mechanism is a promising target for managing conditions like non-alcoholic fatty liver disease (NAFLD), as it can reduce lipid accumulation in liver cells . Researchers can utilize this compound as a key synthetic intermediate or building block for constructing more complex molecules. Its structure, featuring a central acrylic acid core with methoxy and phenyl substituents, makes it a versatile precursor for preparing libraries of compounds for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid

InChI

InChI=1S/C16H14O3/c1-19-14-9-5-6-12(10-14)11-15(16(17)18)13-7-3-2-4-8-13/h2-11H,1H3,(H,17,18)

InChI Key

NHFFSAQDMSUYHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid via Perkin Reaction

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid, a valuable building block in medicinal chemistry and materials science. We will delve into the intricacies of the Perkin reaction, offering a detailed experimental protocol, mechanistic insights, and thorough characterization of the final product. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the preparation of this and similar α,β-unsaturated carboxylic acids.

Introduction: The Perkin Reaction as a Tool for C-C Bond Formation

The Perkin reaction, a named reaction in organic chemistry, is a powerful method for the synthesis of α,β-unsaturated aromatic acids.[1] Discovered by William Henry Perkin in 1868, this condensation reaction typically involves an aromatic aldehyde and an acid anhydride in the presence of a weak base, such as the alkali salt of the carboxylic acid corresponding to the anhydride.[2][3] The reaction proceeds via an aldol-type condensation to furnish, after hydrolysis, the desired cinnamic acid derivative.[3] Its utility in forming carbon-carbon bonds has made it a cornerstone in the synthesis of various important organic molecules, including pharmaceuticals and fragrances.

In this guide, we focus on a specific application of the Perkin reaction: the synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid. This reaction involves the condensation of 3-methoxybenzaldehyde with phenylacetic acid, utilizing an acid anhydride as a dehydrating agent and a suitable base as a catalyst.

Strategic Considerations in the Synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid

The choice of reactants and conditions is paramount for a successful Perkin reaction. Here, we dissect the rationale behind the selection of each component for the synthesis of our target molecule.

  • Aromatic Aldehyde: 3-Methoxybenzaldehyde serves as the electrophilic partner in this condensation. The methoxy group at the meta position influences the electron density of the aromatic ring and the reactivity of the aldehyde group.

  • Active Methylene Compound: Phenylacetic acid provides the nucleophilic carbanion, or enolate, necessary for the initial carbon-carbon bond formation. The presence of the phenyl group at the α-position is key to the identity of the final product.

  • Acid Anhydride: Acetic anhydride is a common choice in Perkin reactions. It serves a dual purpose: it acts as a solvent and reacts with the carboxylate salt of phenylacetic acid to form a mixed anhydride, which is more readily enolized. It also serves as a dehydrating agent, driving the reaction towards the unsaturated product.

  • Base Catalyst: A weak base is crucial for the deprotonation of the α-carbon of the acid anhydride, initiating the reaction. Triethylamine is often employed as it is a non-nucleophilic, organic base that is soluble in the reaction medium. The corresponding sodium or potassium salt of phenylacetic acid can also be used.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMoles
3-MethoxybenzaldehydeC₈H₈O₂136.1513.6 g (12.2 mL)0.1
Phenylacetic acidC₈H₈O₂136.1513.6 g0.1
Acetic AnhydrideC₄H₆O₃102.0920.4 g (18.8 mL)0.2
TriethylamineC₆H₁₅N101.1915.2 g (20.9 mL)0.15
Diethyl ether(C₂H₅)₂O74.12As needed-
10% aq. Sodium HydroxideNaOH40.00As needed-
10% aq. Hydrochloric AcidHCl36.46As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Reaction Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, combine 3-methoxybenzaldehyde (13.6 g, 0.1 mol), phenylacetic acid (13.6 g, 0.1 mol), and acetic anhydride (20.4 g, 0.2 mol).

  • Addition of Base: Slowly add triethylamine (15.2 g, 0.15 mol) to the mixture from the dropping funnel with continuous stirring. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 140-150 °C) using a heating mantle and maintain reflux for 5-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold water.

  • Hydrolysis: Add 10% aqueous sodium hydroxide solution until the mixture is basic (pH ~10-11) to hydrolyze the unreacted acetic anhydride and the mixed anhydride product. Stir the mixture for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL) to remove any unreacted aldehyde and other non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 10% aqueous hydrochloric acid until the pH is approximately 2. A precipitate of the crude product will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL).

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C.

Purification

Recrystallization is an effective method for purifying the crude 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid.[4][5][6][7]

  • Solvent Selection: A mixed solvent system of ethanol and water is suitable for recrystallization.

  • Procedure: Dissolve the crude product in a minimum amount of hot ethanol. Slowly add hot water until the solution becomes slightly turbid. Reheat the solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Reaction Mechanism

The Perkin reaction mechanism involves several key steps, initiated by the formation of an enolate.[3][8]

Perkin_Mechanism Anhydride Phenylacetic Anhydride Enolate Enolate Anhydride->Enolate Deprotonation Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Aldehyde 3-Methoxybenzaldehyde Intermediate Acylated Intermediate Adduct->Intermediate Intramolecular Acyl Transfer UnsaturatedAnhydride Unsaturated Mixed Anhydride Intermediate->UnsaturatedAnhydride Elimination of Acetate Product 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid UnsaturatedAnhydride->Product Hydrolysis Base Base (e.g., Triethylamine) H2O H₂O workflow Start Start: Reagents Reaction Perkin Reaction (Reflux, 5-6h) Start->Reaction Workup Aqueous Work-up (Hydrolysis & Extraction) Reaction->Workup Acidification Acidification Workup->Acidification Filtration1 Vacuum Filtration Acidification->Filtration1 Crude Crude Product Filtration1->Crude Purification Recrystallization (Ethanol/Water) Crude->Purification Filtration2 Vacuum Filtration Purification->Filtration2 Pure Pure Product Filtration2->Pure Characterization Characterization (NMR, IR, MS, MP) Pure->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis and characterization of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid.

Conclusion

The Perkin reaction provides a reliable and effective route for the synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid. This in-depth guide has detailed the strategic considerations, a robust experimental protocol, and the underlying reaction mechanism. The provided characterization data, based on established spectroscopic principles and data from analogous compounds, will aid researchers in verifying the successful synthesis of the target molecule. Adherence to the described procedures and purification techniques will ensure a high-purity product suitable for further applications in drug discovery and materials science.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • DOI. (n.d.). Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. Retrieved from [Link]

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  • SATHEE. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • GlobalChemMall. (n.d.). (2E)-3-(3-Methoxyphenyl)acrylic acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Longdom Publishing. (2018, May 30). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

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  • Inxight Drugs. (n.d.). 3-(O-METHOXYPHENYL)-2-PHENYLACRYLIC ACID, (E)-. Retrieved from [Link]

  • mzCloud. (2015, January 16). Ferulic acid. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Tipson, R. S. (1956). Theory, Scope, and Methods of Recrystallization. In Technique of Organic Chemistry (Vol. III, Part I, pp. 395-562). Interscience Publishers.
  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • MDPI. (2021, March 9). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 3-(O-METHOXYPHENYL)-2-PHENYLACRYLIC ACID, (E)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxycinnamic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of (meth)acrylic acid.
  • NIST WebBook. (n.d.). 3-Methoxycinnamic acid, TMS derivative. Retrieved from [Link]

  • Spectroscopy Online. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxycinnamic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). Acrylic acid, 2-(p-methoxyphenyl)-3-(2-thienyl)-, 3-tropanyl ester, hydrochloride. Retrieved from [Link]

  • ACG Publications. (2025, September 29). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • MassBank. (n.d.). Phenylpropanoic acids. Retrieved from [Link]

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A Technical Guide to the Synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis, with a specific focus on the preparation of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a theoretical framework and practical, field-proven insights into the synthesis, optimization, and characterization of this valuable compound.

Introduction: The Significance of α,β-Unsaturated Carboxylic Acids

α,β-Unsaturated carboxylic acids, such as cinnamic acid derivatives, are a pivotal class of compounds in medicinal chemistry and materials science. Their conjugated system imparts unique electronic and geometric properties, making them versatile scaffolds for the synthesis of a wide array of biologically active molecules and functional polymers.[1][2] These compounds are recognized as key intermediates in the production of pharmaceuticals, cosmetics, and other fine chemicals.[1] The specific target of this guide, 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid, represents a structurally significant molecule with potential applications in drug discovery, owing to the presence of the methoxy and phenyl substituents which can influence its pharmacokinetic and pharmacodynamic properties.

The Knoevenagel Condensation: A Mechanistic Perspective

The Knoevenagel condensation is a modification of the aldol condensation, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[3] In the synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid, the active methylene compound is phenylacetic acid, and the aldehyde is 3-methoxybenzaldehyde.

The reaction is often conducted using the Doebner modification, which employs pyridine as a solvent and a catalytic amount of a secondary amine, such as piperidine.[4][5] This modification is particularly useful when a carboxylic acid is one of the electron-withdrawing groups on the active methylene compound, as it facilitates a subsequent decarboxylation, although in the case of using phenylacetic acid, decarboxylation of the final product is not a factor.

The mechanism proceeds through the following key steps:

  • Carbanion Formation: The basic catalyst, piperidine, deprotonates the α-carbon of phenylacetic acid, which is rendered acidic by the adjacent phenyl and carboxylic acid groups. This results in the formation of a resonance-stabilized carbanion.[6]

  • Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. This step leads to the formation of a β-hydroxy acid intermediate (an aldol-type adduct).

  • Dehydration: The β-hydroxy acid intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the final α,β-unsaturated product, 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid.[6]

dot graph Knoevenagel_Mechanism { graph [rankdir="LR", splines=ortho, label="Knoevenagel Condensation Mechanism", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Reactants Reactants [label="3-Methoxybenzaldehyde + Phenylacetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Piperidine (Catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediates Carbanion [label="Phenylacetate Carbanion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldol_Adduct [label="β-Hydroxy Acid Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product Product [label="3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid + H₂O", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Carbanion [label="Deprotonation by Piperidine"]; Carbanion -> Aldol_Adduct [label="Nucleophilic Attack on Aldehyde"]; Aldol_Adduct -> Product [label="Dehydration"]; Catalyst -> Carbanion [style=dashed]; } lád Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.

Synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid: A Detailed Protocol

This protocol outlines a standard laboratory procedure for the synthesis of the target compound, drawing upon established methodologies for Knoevenagel condensations.

Materials and Equipment:

  • 3-Methoxybenzaldehyde

  • Phenylacetic acid

  • Piperidine

  • Pyridine (as solvent)

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and filter paper for vacuum filtration

  • Melting point apparatus

  • Thin-layer chromatography (TLC) apparatus

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-methoxybenzaldehyde and phenylacetic acid in equimolar amounts.

  • Solvent and Catalyst Addition: Add pyridine as the solvent, ensuring the reactants are fully dissolved. To this solution, add a catalytic amount of piperidine (typically 0.1 to 0.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as NMR and IR.

ParameterValue/Condition
Reactants 3-Methoxybenzaldehyde, Phenylacetic acid
Catalyst Piperidine
Solvent Pyridine
Reaction Temperature Reflux
Work-up Acidification with HCl
Purification Recrystallization from Ethanol

Process Optimization and Troubleshooting

While the Knoevenagel condensation is a robust reaction, several factors can influence the yield and purity of the final product.

  • Catalyst Choice: While piperidine is a common and effective catalyst, other bases such as pyrrolidine or even heterogeneous catalysts can be employed.[7] The choice of catalyst can impact reaction times and yields.

  • Solvent Effects: Pyridine is a traditional solvent for the Doebner modification. However, for a "greener" approach, solvent-free conditions or the use of more environmentally benign solvents can be explored.[8]

  • Temperature Control: The reaction is typically performed at reflux to ensure a reasonable reaction rate. However, excessively high temperatures can lead to side reactions.

  • Side Reactions: The primary potential side reaction is the self-condensation of 3-methoxybenzaldehyde, although this is less likely under the weakly basic conditions of the Knoevenagel reaction.

  • Low Yield: If the yield is low, ensure that the reagents are pure and dry. The reaction time can also be extended, with careful monitoring by TLC. The efficiency of the work-up and purification steps is also crucial.

Characterization of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid

The structure and purity of the synthesized compound can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, the methoxy group, the vinylic proton, and the carboxylic acid proton. The aromatic protons will appear in the range of δ 6.8-7.5 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm. The vinylic proton will likely be a singlet in the region of δ 7.5-8.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (around δ 165-175 ppm), the carbons of the double bond, the aromatic carbons, and the methoxy carbon (around δ 55-60 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (Carboxylic Acid) Broad band, ~3300-2500
C-H stretch (Aromatic) ~3100-3000
C-H stretch (Aliphatic -OCH₃) ~2950-2850
C=O stretch (Carboxylic Acid) ~1710-1680
C=C stretch (Alkene & Aromatic) ~1640-1450
C-O stretch (Ether & Carboxylic Acid) ~1300-1000

Applications and Future Perspectives

Derivatives of cinnamic acid are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[9] Specifically, methoxy-substituted cinnamic acids have been investigated for their therapeutic potential. For instance, p-methoxycinnamic acid has shown antidiabetic and antimicrobial activities. The incorporation of a second phenyl group at the α-position, as in 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid, can significantly alter the molecule's conformation and electronic properties, potentially leading to novel pharmacological profiles. This compound can serve as a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery.

dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, label="Experimental Workflow", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];

// Steps Start [label="Reactants & Catalyst in Pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reflux", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Acidification & Precipitation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolation [label="Vacuum Filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Characterization (NMR, IR, MP)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Isolation; Isolation -> Purification; Purification -> Analysis; } lád Caption: A generalized workflow for the synthesis and analysis of the target compound.

References

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • The Doebner modification of the Knoevenagel reaction. OpenBU. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Knoevenagel Condensation. Cambridge University Press. Available at: [Link]

  • Knoevenagel Condensation. Chem-Station Int. Ed. Available at: [Link]

  • 3-(O-METHOXYPHENYL)-2-PHENYLACRYLIC ACID, (E)-. Gsrs. Available at: [Link]

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. Available at: [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Available at: [Link]

  • Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. DOI. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • 1H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)... ResearchGate. Available at: [Link]

  • Supplementary Information. Available at: [Link]

  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. MDPI. Available at: [Link]

  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. MDPI. Available at: [Link]

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. PMC - NIH. Available at: [Link]

  • Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. ResearchGate. Available at: [Link]

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press. Available at: [Link]

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Spectroscopic Characterization of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid, a derivative of cinnamic acid, represents a class of compounds with significant interest in pharmaceutical and materials science research. The precise substitution pattern on the phenyl rings and the stereochemistry of the acrylic acid backbone are critical determinants of its biological activity and material properties. Therefore, unambiguous structural confirmation and characterization are paramount. This technical guide provides a comprehensive overview of the spectroscopic techniques employed to elucidate and verify the structure of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid, offering insights into the causality behind experimental choices and presenting self-validating protocols for researchers, scientists, and drug development professionals.

The core structure of this molecule, featuring an α,β-unsaturated carboxylic acid, a phenyl substituent at the 2-position, and a methoxy-substituted phenyl group at the 3-position, gives rise to a unique spectroscopic fingerprint. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for its complete characterization.

Molecular Structure

The structural formula of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid is presented below. The stereochemistry, particularly the (E/Z)-isomerism around the C=C double bond, is a key feature to be determined spectroscopically.

Caption: Molecular structure of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum provides critical information on the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. The chemical shifts (δ) of the vinylic and aromatic protons are particularly diagnostic for distinguishing between isomers.[1]

Expected Spectral Features:

  • Vinylic Proton: A singlet is expected for the vinylic proton on the acrylic acid backbone. Its chemical shift will be influenced by the substituents on the phenyl rings.

  • Aromatic Protons: The aromatic region will show a complex pattern of multiplets corresponding to the protons on the two phenyl rings. The substitution pattern of the methoxy group on one ring will lead to a distinct splitting pattern compared to the unsubstituted ring.

  • Methoxy Protons: A sharp singlet, typically integrating to three protons, will be observed in the upfield region of the spectrum, characteristic of the -OCH₃ group.

  • Carboxylic Acid Proton: A broad singlet, often in the downfield region (δ 10-13 ppm), corresponds to the acidic proton of the carboxylic acid. Its position can be concentration-dependent.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.[1] The chemical shifts of the carbonyl carbon, the olefinic carbons, and the aromatic carbons are key identifiers.

Expected Spectral Features:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a signal in the downfield region of the spectrum (typically 165-185 ppm).[2]

  • Olefinic Carbons: Two distinct signals will be observed for the two carbons of the C=C double bond.

  • Aromatic Carbons: The spectrum will show multiple signals in the aromatic region (typically 110-160 ppm). The carbon attached to the methoxy group will be shifted to a characteristic chemical shift.

  • Methoxy Carbon: A signal corresponding to the methoxy carbon will be present in the upfield region (typically around 55-60 ppm).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the complex aromatic region.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.[1] For ¹³C NMR, a proton-decoupled sequence is standard.

  • Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to elucidate the molecular structure.[1]

Infrared (IR) Spectroscopy

Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[1] The vibrational frequencies of specific bonds serve as a fingerprint for the compound. For α,β-unsaturated carboxylic acids like the target molecule, characteristic absorptions for the O-H, C=O, and C=C bonds are expected.[3]

Expected Spectral Features
Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)3300-2500BroadThe broadness is due to hydrogen bonding.[4][5]
C-H (Aromatic)3100-3000Medium
C-H (Alkene)~3080Medium
C=O (Carboxylic Acid)1710-1680StrongConjugation with the C=C double bond lowers the frequency.[4]
C=C (Alkene)1640-1620MediumConjugated with the aromatic ring and carbonyl group.[3]
C=C (Aromatic)1600-1450Medium-Weak
C-O (Carboxylic Acid/Ether)1300-1000Strong
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid, involving the two phenyl rings, the acrylic double bond, and the carbonyl group, is expected to result in strong UV absorption. The position of the absorption maximum (λmax) is sensitive to the substitution pattern and the overall planarity of the molecule. This technique is particularly useful for confirming the presence of the conjugated system.

Expected Spectral Features

The UV-Vis spectrum is expected to show one or more strong absorption bands in the range of 250-350 nm. The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift in the λmax compared to the unsubstituted parent compound.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol or ethanol).

  • Instrumentation: A double-beam UV-Vis spectrophotometer.[1]

  • Data Acquisition: Record the UV-Vis spectrum over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette.[1]

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum can offer additional structural information.

Expected Spectral Features
  • Molecular Ion Peak ([M]⁺ or [M-H]⁻): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₄O₃ = 254.28 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of H₂O and CO₂. The presence of the phenyl and methoxyphenyl groups will also lead to characteristic fragment ions.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. Use HRMS data to confirm the elemental composition.

Integrated Spectroscopic Analysis Workflow

The unambiguous characterization of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid relies on the synergistic interpretation of data from multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Final Confirmation NMR NMR Spectroscopy (¹H & ¹³C) Structure Connectivity & Stereochemistry NMR->Structure IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups UV UV-Vis Spectroscopy Conjugation Conjugated System UV->Conjugation MS Mass Spectrometry Molecular_Formula Molecular Weight & Formula MS->Molecular_Formula Final_Structure Unambiguous Structure of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid Structure->Final_Structure Functional_Groups->Final_Structure Conjugation->Final_Structure Molecular_Formula->Final_Structure

Sources

Technical Guide: NMR Structural Elucidation of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic Acid

[1]

Executive Summary

This guide details the structural characterization of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid , a substituted

1

Precise NMR analysis of this compound presents specific challenges, primarily distinguishing the stereochemistry (E vs. Z isomers) and disentangling the overlapping aromatic signals of the two phenyl rings. This document provides a self-validating analytical protocol, leveraging 1H and 13C NMR in DMSO-d

Structural Context & Synthesis Logic

Understanding the synthesis is a prerequisite for identifying potential impurities (e.g., unreacted aldehyde or decarboxylated stilbenes). This compound is typically synthesized via a Perkin Condensation or a Knoevenagel Condensation .[1]

Synthesis Pathway (Perkin Route)

The reaction involves the condensation of 3-methoxybenzaldehyde with phenylacetic acid in the presence of acetic anhydride and a base (TEA or NaOAc).[1]

SynthesisA3-MethoxybenzaldehydeRAc2O / TEA(Perkin Condensation)A->RBPhenylacetic AcidB->RIMixed AnhydrideIntermediateR->IP3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid(Major: E-isomer)I->PImpImpurity Trace:Decarboxylated StilbeneI->Imp-CO2

Figure 1: Synthesis pathway highlighting the Perkin condensation route and potential decarboxylation impurities.

Stereochemical Considerations (E vs Z)

The configuration of

  • E-Isomer (Entgegen): The bulky phenyl rings are cis to each other (placing the high-priority -COOH and Ar groups trans).[1] This is often the kinetic product of the Perkin reaction.

  • Z-Isomer (Zusammen): The bulky phenyl rings are trans (placing -COOH and Ar cis).[1]

  • Diagnostic Feature: The chemical shift of the olefinic proton (H-3) is the primary indicator.[1] In the E-isomer, H-3 is cis to the carboxylic acid, leading to significant deshielding (downfield shift).

Experimental Protocol

Sample Preparation[1][2]
  • Solvent: DMSO-d

    
      is the mandatory solvent.[1]
    
    • Reasoning: Carboxylic acids form hydrogen-bonded dimers in non-polar solvents like CDCl

      
      , causing extreme broadening of the -COOH signal and shifting the olefinic proton.[1] DMSO disrupts these dimers, sharpening the signals.
      
  • Concentration: 10–15 mg for 1H NMR; 30–50 mg for 13C NMR.[1]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1]

Acquisition Parameters[1]
  • 1H NMR: 16 scans, 30° pulse angle, D1 relaxation delay

    
     2.0s (essential for accurate integration of the acidic proton).
    
  • 13C NMR: 512–1024 scans, proton-decoupled.

1H NMR Analysis (400 MHz, DMSO-d )

Spectrum Assignment Table[1]
PositionTypeShift (

, ppm)
MultiplicityIntegralAssignment Logic
-COOH OH12.50 – 13.00 Broad Singlet1HHighly deshielded acidic proton; exchangeable with D

O.
H-3 CH7.60 – 7.90 Singlet1HCritical Signal. Olefinic proton.[1] Deshielded by geminal -COOH and

-aryl ring.[1] Appears as a singlet (no vicinal protons).[1]
H-2' Ar-H6.90 – 7.05 Singlet (broad)1HIsolated proton on the methoxy ring (between OMe and alkene).[1]
H-4', 6' Ar-H6.80 – 7.20 Multiplet2HOrtho/Para to methoxy group.[1] Upfield due to resonance donation (+M effect) of OMe.[1]
H-5' Ar-H7.20 – 7.30 Triplet (app)1HMeta to methoxy.[1] Less shielded than 2'/4'/6'.[1][2]
Ph (Ring B) Ar-H7.30 – 7.50 Multiplet5HUnsubstituted phenyl ring at C-2.[1] Generally overlaps into a "hump."[1]
-OCH

CH

3.70 – 3.80 Singlet3HCharacteristic sharp singlet for methoxy group.[1]
Expert Insight: The Olefinic Proton (H-3)

The chemical shift of H-3 is the "fingerprint" of the molecule's geometry.[1]

  • Observation: It appears as a sharp singlet.[1]

  • Stereochemistry Check: If H-3 appears >7.8 ppm, it suggests the E-isomer (cis-relationship with -COOH).[1] If it appears upfield (<7.4 ppm), suspect the Z-isomer or isomerization.[1]

  • NOE Validation: To confirm stereochemistry definitively, perform a 1D NOE difference experiment irradiating H-3.

    • E-Isomer: NOE enhancement observed at the Phenyl (Ring B) ortho-protons.[1]

    • Z-Isomer: NOE enhancement observed at the -COOH (if visible) or lack of enhancement at Ring B.

13C NMR Analysis (100 MHz, DMSO-d )

The 13C spectrum will display 16 distinct signals (assuming no symmetry in the unsubstituted phenyl ring due to restricted rotation, though usually, the ortho/meta carbons of the phenyl ring average out).

Carbon Assignment Table[1][3]
Carbon TypeShift (

, ppm)
Key Features
C=O (Acid) 168.0 – 170.0 Most downfield signal.[1] Quaternary.
C-3' (Ar-O) 158.5 – 159.5 Ipso-carbon attached to Methoxy.[1] Deshielded by Oxygen.
C-3 (Olefinic) 138.0 – 140.0 CH signal.[1] Correlates with H-3 in HSQC.
C-1' (Quat) 135.0 – 137.0 Ipso-carbon of the methoxy ring attached to alkene.
C-2 (Quat) 130.0 – 134.0 Quaternary olefinic carbon carrying the phenyl ring.[1]
Ar-CH (Ring B) 128.0 – 130.0 Intense signals for the unsubstituted phenyl ring (Ortho/Meta).[1]
Ar-CH (Ring A) 112.0 – 122.0 C-2', C-4', C-6' are shielded by the OMe group.[1] C-2' is typically ~114 ppm.[1]
-OCH

55.0 – 55.5 Diagnostic aliphatic carbon.[1][3]

Advanced Validation: 2D NMR Workflow

To ensure the structure is not an isomer (e.g., 2-(3-methoxyphenyl)-3-phenylacrylic acid), you must establish connectivity.[1]

NMR_WorkflowstartUnknown Samplestep11H NMR (DMSO-d6)Identify Singlet H-3 (~7.8 ppm)Identify OMe (~3.8 ppm)start->step1step2HSQCCorrelate H-3 to C-3 (~140 ppm)Confirm OMe is on Ar-Ringstep1->step2step3HMBC (Long Range)CRITICAL STEPstep2->step3decisionHMBC Correlations:H-3 -> C=O (3-bond)?H-3 -> C-1' (Quat of OMe ring)?step3->decisionresultStructure Confirmed:3-(3-Methoxy-phenyl)-2-phenyl...decision->resultYes

Figure 2: 2D NMR Logic Flow. The HMBC correlation from the olefinic proton (H-3) to the Carbonyl carbon is the definitive proof of the acrylic acid backbone.

HMBC Diagnostic Correlations
  • H-3 (Olefin)

    
     C=O:  Confirms H-3 is 
    
    
    to the carbonyl (acrylic acid structure).[1]
  • H-3 (Olefin)

    
     C-2 (Quaternary):  Confirms the position of the phenyl ring.[1]
    
  • H-3 (Olefin)

    
     C-2', C-6' (Methoxy Ring):  Confirms the 3-methoxyphenyl group is attached at position 3 of the acrylate.[1]
    

Troubleshooting & Impurities

IssueSpectral ManifestationRoot CauseRemediation
Missing -COOH No peak at 12-13 ppm.H/D exchange with wet solvent or salt formation.[1]Dry sample; add 1 drop of TFA-d or conc.[1] HCl.
Doublets in Aliphatic Peaks at ~3.0 & 4.0 ppm.[1]Phenylacetic acid residue.[1][2][4]Recrystallize from Ethanol/Water.[1]
Aldehyde Peak Singlet at ~10.0 ppm.[1]Unreacted 3-methoxybenzaldehyde.[1]Wash with NaHSO

solution.[1]
Split Peaks Small shadow peaks near main signals.[1]E/Z Isomer mixture.Report ratio; Isomerize via UV or acid reflux if pure isomer needed.[1]

References

  • Pálinkó, I., et al.

    
    -substituted cinnamic acids."[1][5] J. Chem. Soc., Perkin Trans.[1][5] 2, 1998, 379-382.[1]
    
    
  • NMR Data for Cinnamic Acid Derivatives: National Institute of Standards and Technology (NIST).[1] "

    
    -Phenylcinnamic acid Mass and IR Spectra." NIST Chemistry WebBook.[1]
    
    
  • General NMR Shift Prediction Rules: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[1] (Standard Reference for substituent effects on alkene shifts).

  • Solvent Effects in Carboxylic Acid NMR: Babij, N.R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Org.[1][4] Process Res. Dev. 2016, 20, 3, 661–667.[1] [1]

Technical Guide: Solid-State Characterization of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic Acid

[1]

Chemical Identity & Synthesis Context[1][2][3][4]

To understand the crystal habit of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid, one must first understand its molecular geometry and synthetic origin. This molecule belongs to the class of

Molecular Geometry & Isomerism

Unlike simple cinnamic acids, the presence of a phenyl group at the

  • Steric Clash: The

    
    -phenyl ring and the 
    
    
    -aryl ring (3-methoxyphenyl) cannot be coplanar. This forces the molecule into a twisted conformation, disrupting extensive
    
    
    -
    
    
    stacking in the crystal lattice.
  • E/Z Isomerism: The (E)-isomer (where the two large aryl groups are trans to each other across the double bond, similar to trans-stilbene) is thermodynamically favored and is the predominant product of the Perkin condensation. The (Z)-isomer is less stable and typically requires photochemical isomerization to access.

Synthesis Pathway (Perkin Condensation)

The standard synthesis involves the condensation of 3-methoxybenzaldehyde and phenylacetic acid. Understanding this pathway is crucial because impurities (anhydrides or Z-isomers) can poison crystallization, leading to oiling out or amorphous solids.

SynthesisPathwayReactants3-Methoxybenzaldehyde+ Phenylacetic AcidIntermediateMixed AnhydrideIntermediateReactants->IntermediatePerkin CondensationReagentsAc2O / Et3N(Base Catalysis)Reagents->IntermediateEliminationElimination &DecarboxylationIntermediate->EliminationCrudeCrude Product(E/Z Mixture)Elimination->CrudePurificationRecrystallization(EtOH/H2O)Crude->PurificationFinal(E)-3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid(Crystalline)Purification->Final

Figure 1: Synthesis and purification workflow for

Crystal Structure & Morphology[1]

Predicted Unit Cell & Packing Motifs

Based on the structural analogs of

P-1P21/c
Primary Synthon: The Carboxylic Dimer

The dominant supramolecular synthon is the centrosymmetric carboxylic acid dimer (

  • Mechanism: Two molecules interact via reciprocal O-H

    
    O hydrogen bonds between their carboxylic acid groups.
    
  • Stability: This dimer is robust and persists across most polymorphs. It forms the "building block" of the crystal lattice.

Secondary Interactions: The "Twist" Effect

Due to the steric twist between the


  • Limited

    
    -Stacking:  Unlike planar aromatics, these molecules do not stack in tight columns.
    
  • Packing Efficiency: The lattice often accommodates the twist by adopting a "herringbone" or "staircase" packing arrangement.

  • Methoxy Group Role: The 3-methoxy group acts as a weak hydrogen bond acceptor (C-H

    
    O) and influences the lattice energy, potentially creating polymorphic possibilities depending on the rotation of the methoxy group relative to the phenyl ring.
    
Morphology (Crystal Habit)

The crystal habit is solvent-dependent but generally follows these trends:

  • Polar Protic Solvents (Ethanol, Methanol): Tend to yield prisms or blocks . The solvent interacts with the acid group, slowing growth along the hydrogen-bonding axis, leading to lower aspect ratio crystals (better for flowability).

  • Non-Polar Solvents (Toluene, Heptane): Tend to yield needles or long laths . Growth along the hydrophobic stacking axis is rapid, while the polar dimer face grows slowly.

Experimental Protocols

Crystallization Screening Protocol

To obtain single crystals suitable for XRD or to define the bulk morphology, follow this screening matrix.

Solvent SystemPolarityMethodExpected OutcomeApplication
Ethanol (95%) Polar ProticCooling (60°C

RT)
Prisms / BlocksStandard Purification
Ethyl Acetate Polar AproticEvaporationPlatesPolymorph Screening
Toluene Non-polarCoolingNeedlesMorphology Study
AcOH / H2O (3:1) MixedAnti-solvent pptAggregatesBulk Production

Step-by-Step Recrystallization (Ethanol):

  • Dissolve 1.0 g of crude acid in minimal boiling ethanol (

    
    5-8 mL).
    
  • Hot filter to remove insoluble mechanical impurities.

  • Allow the solution to cool slowly to room temperature in a Dewar flask (insulated) to control nucleation rate.

  • Critical Step: If oiling out occurs (common with methoxy derivatives), seed with a micro-crystal from a previous batch or scratch the glass side.

  • Harvest crystals via vacuum filtration and wash with cold ethanol.

Solid-State Characterization Workflow

This workflow ensures self-validating data integrity, distinguishing between solvates, polymorphs, and isomers.

CharacterizationWorkflowcluster_IDPhase Identificationcluster_StructureStructural SolutionSampleCrystalline SamplePXRDPXRD(Powder X-Ray Diffraction)Sample->PXRDFingerprintDSCDSC(Thermal Analysis)Sample->DSCPurity/PolymorphsSCXRDSC-XRD(Single Crystal)Sample->SCXRDIf Single CrystalPXRD->DSCCorrelate Meltingwith PhaseSolnStructure Solution(Direct Methods)SCXRD->SolnSoln->PXRDSimulate Patternfor Validation

Figure 2: Analytical workflow for confirming crystal structure and phase purity.

Protocol: Single Crystal XRD (SC-XRD)
  • Selection: Select a crystal with sharp edges and no visible cracks under a polarized light microscope.

  • Mounting: Mount on a glass fiber or Kapton loop using amorphous oil (e.g., Paratone) to prevent solvent loss if a solvate is suspected.

  • Data Collection: Collect at 100 K (cryogenic cooling). This reduces thermal vibration of the methoxy group and phenyl rings, allowing for precise determination of bond lengths and angles.

  • Refinement: Look for disorder in the methoxy group. It is common for the methyl group to adopt two conformations.

Protocol: Differential Scanning Calorimetry (DSC)
  • Parameters: Heat from 30°C to 200°C at 10°C/min.

  • Interpretation:

    • Sharp Endotherm: Indicates melting of a pure crystalline phase (Expected range: 160–180°C for this class).

    • Broad Endotherm: Indicates low purity or amorphous content.

    • Exotherm after Melting: Indicates decomposition or isomerization (E

      
       Z).
      

References

  • Perkin Condensation Mechanism & Isomerism: Buckles, R. E., & Bremer, K. (1953). The Perkin Reaction. Organic Syntheses, 33, 70. [Link]

  • Structural Analogs (Alpha-Phenylcinnamic Acids): Acta Crystallographica Section E. (2011). Structure of (E)-2,3-bis(4-methoxyphenyl)acrylic acid. [Link] (General Reference for class analogs)

  • Crystallographic Data Standards: Cambridge Crystallographic Data Centre (CCDC). Guidelines for Deposition and Validation. [Link]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the structural basis for the observed properties, outlines detailed experimental protocols for their validation, and provides the necessary spectroscopic context for compound identification and characterization. By integrating foundational chemical principles with practical laboratory methodologies, this guide serves as an essential resource for the effective application of this compound in research and development endeavors.

Introduction and Molecular Identity

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid is a substituted α-phenylcinnamic acid derivative. Its structure incorporates several key functional groups: a carboxylic acid, an alkene, a phenyl ring, and a methoxy-substituted phenyl ring. This combination of features suggests potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. The electronic and steric effects of the methoxy and phenyl substituents on the acrylic acid backbone are critical determinants of its reactivity, solubility, and spectroscopic characteristics. A thorough understanding of these fundamental properties is paramount for its successful utilization.

Molecular Structure

The structural arrangement of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid is fundamental to all its properties. The IUPAC name for the (E)-isomer is (2E)-3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid.

Caption: Molecular structure of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid.

Compound Identification
IdentifierValueSource
IUPAC Name (2E)-3-(3-methoxyphenyl)-2-phenylprop-2-enoic acidN/A
Molecular Formula C₁₆H₁₄O₃[1][2]
Molecular Weight 254.28 g/mol [1][2]
CAS Number Data for this specific structure is not readily available in the provided search results. Related compounds have distinct CAS numbers.N/A

Physicochemical Properties

The physical properties of the compound are dictated by the intermolecular forces between its molecules, primarily hydrogen bonding from the carboxylic acid group and van der Waals forces from the aromatic rings.

PropertyValue / Predicted BehaviorRationale & Significance
Appearance Expected to be a solid at room temperature.The large, rigid structure and potential for hydrogen bonding favor a solid state.
Melting Point Not experimentally determined in provided sources.Expected to have a relatively sharp melting point above 100°C, characteristic of a pure crystalline organic acid. Impurities would lower and broaden this range.
Boiling Point Not applicable; likely to decompose upon heating.Carboxylic acids with high molecular weights often decompose at temperatures below their theoretical boiling point.
Solubility Predicted to be poorly soluble in water; soluble in polar organic solvents (e.g., ethanol, acetone, DMSO) and aqueous base (e.g., NaOH, NaHCO₃).The large nonpolar surface area of the two phenyl rings dominates, leading to poor aqueous solubility. The acidic proton allows it to be deprotonated by bases, forming a water-soluble carboxylate salt.[3]
pKa Estimated to be between 4 and 5.The pKa of benzoic acid is ~4.2.[4] The electron-withdrawing nature of the α-phenyl and acrylic groups would slightly increase acidity (lower pKa), while the meta-methoxy group has a weaker electronic effect.[5]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid. The following sections detail the expected spectral features based on its molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by signals from the carboxylic acid group.[6][7]

  • O-H Stretch: A very broad and strong absorption band is predicted in the 2500-3300 cm⁻¹ region. This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[8][9]

  • C-H Stretch (Aromatic/Vinylic): Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp peaks from the methoxy group will appear just below 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A very strong, sharp absorption is predicted around 1690-1710 cm⁻¹. The conjugation with both the alkene and the phenyl ring weakens the C=O double bond, lowering its stretching frequency compared to a saturated carboxylic acid.[6][9]

  • C=C Stretch (Alkene & Aromatic): Medium-intensity peaks are expected in the 1580-1640 cm⁻¹ region.

  • C-O Stretch: A strong band is anticipated in the 1210-1320 cm⁻¹ range, corresponding to the C-O single bond of the carboxylic acid and the aryl ether.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the electronic environment of each proton in the molecule.

  • -COOH Proton: A broad singlet is expected far downfield, typically between 10.0 and 13.0 ppm.[10] Its position can be concentration-dependent.

  • Aromatic Protons: A complex series of multiplets will appear in the aromatic region, approximately 6.8-7.5 ppm. The protons on the α-phenyl ring and the m-methoxyphenyl ring will have distinct splitting patterns.

  • Vinylic Proton (-C=CH-): A singlet is expected in the alkene region, likely between 6.0 and 8.0 ppm. The exact shift is influenced by the substituents. For comparison, the vinylic protons in acrylic acid appear between 5.8 and 6.5 ppm.[11][12]

  • Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is predicted around 3.8 ppm.[10]

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Carbonyl Carbon (-COOH): This signal will appear far downfield, typically in the range of 165-185 ppm.[13][14]

  • Aromatic & Vinylic Carbons: A cluster of signals is expected between 115 and 160 ppm. The carbon bearing the methoxy group will be shifted downfield due to the oxygen's deshielding effect.[15]

  • Methoxy Carbon (-OCH₃): A signal for the methyl carbon is expected around 55-60 ppm.[13]

Experimental Protocols & Methodologies

To ensure scientific rigor, the physical and chemical properties of a compound must be determined through validated experimental procedures. The following protocols provide a self-validating framework for characterizing 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid.

Workflow for Solubility Profiling

The following diagram outlines a systematic approach to determining the solubility classification of the compound, which provides strong evidence for the presence of an acidic functional group.

Solubility_Workflow cluster_tubes start Place ~25 mg of sample in 5 separate test tubes tube1 Add 0.75 mL Water tube2 Add 0.75 mL 5% NaOH tube3 Add 0.75 mL 5% NaHCO3 tube4 Add 0.75 mL 5% HCl tube5 Add 0.75 mL Ethanol result1 Observe Miscibility tube1->result1 result2 Observe Miscibility tube2->result2 result3 Observe Miscibility tube3->result3 result4 Observe Miscibility tube4->result4 result5 Observe Miscibility tube5->result5 out1 Predicted: Insoluble result1->out1 out2 Predicted: Soluble (Forms salt) result2->out2 out3 Predicted: Soluble (Forms salt) result3->out3 out4 Predicted: Insoluble result4->out4 out5 Predicted: Soluble result5->out5

Caption: Experimental workflow for determining compound solubility classification.

Step-by-Step Protocol:

  • Preparation: Label five clean, dry test tubes. Accurately weigh approximately 25 mg of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid into each tube.

  • Solvent Addition: To the tubes, add 0.75 mL of the following solvents, respectively: deionized water, 5% aqueous NaOH, 5% aqueous NaHCO₃, 5% aqueous HCl, and ethanol.

  • Mixing: Vigorously shake or vortex each tube for 30-60 seconds.

  • Observation: Observe each tube against a contrasting background. A compound is considered soluble if no solid particles are visible.

  • Interpretation:

    • Insolubility in water and HCl, coupled with solubility in NaOH and NaHCO₃, is strong evidence of a carboxylic acid functional group. Solubility in NaHCO₃ specifically indicates a relatively strong acid, as carbonic acid is displaced.

    • Solubility in ethanol demonstrates compatibility with polar organic solvents.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A pure crystalline solid will exhibit a sharp melting range (typically < 2°C), whereas an impure sample will melt over a broader range and at a lower temperature.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the dry compound onto a clean watch glass. Finely crush the solid into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end. The final packed height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Let the apparatus cool significantly before proceeding.

  • Accurate Determination: Heat the block at a medium rate until the temperature is about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Record Melting Range:

    • Record the first temperature (T₁) at which the first drop of liquid becomes visible.

    • Record the second temperature (T₂) when the entire sample has completely melted into a clear liquid.

    • The melting range is reported as T₁ - T₂.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for acrylic acid derivatives should be observed. These compounds are often irritants.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile) when handling the compound.[16]

  • Engineering Controls: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.[17][18]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[19]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[20]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[18]

Conclusion

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid is a multifaceted organic compound whose properties are logically derived from its constituent functional groups. Its solid nature, poor aqueous solubility, and characteristic spectroscopic signatures are all predictable consequences of its molecular architecture. The provided experimental frameworks for determining its solubility and melting point serve as a reliable basis for its characterization and quality control. This guide provides the foundational knowledge necessary for researchers to confidently and safely incorporate this promising molecule into their synthetic and developmental workflows.

References

  • GSRS. (n.d.). 3-(O-METHOXYPHENYL)-2-PHENYLACRYLIC ACID, (E)-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 17570-26-2 | Product Name : (2E)-3-(3-Methoxyphenyl)acrylic acid. Retrieved from [Link]

  • NIST. (n.d.). Acrylic acid, 2-(p-methoxyphenyl)-3-(2-thienyl)-, 3-tropanyl ester, hydrochloride. Retrieved from [Link]

  • GlobalChemMall. (n.d.). (2E)-3-(3-Methoxyphenyl)acrylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). Acrylic Acid. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Acrylic acid. Retrieved from [Link]

  • Redox. (2021). Safety Data Sheet Acrylic Acid. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values for carboxylic acids. Retrieved from [Link]

  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, (2E)-3-(3-Methoxyphenyl)acrylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • KKG Publications. (2023). Photostabilization, Adhesion Strength and Solubility Evaluation of Novel Acrylic Acid Based Copolymers. Retrieved from [Link]

  • YouTube. (2018). Acidity of carboxylic acids. Retrieved from [Link]

  • NC State Repository. (n.d.). Effect of Styrene Sulfonic Acid on Solubility of Poly (acrylic acid-co-styrene-co-styrene sulf. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • MDPI. (2023). Diffusion NMR of Poly(acrylic acid) Solutions: Molar Mass Scaling and pH-Induced Conformational Variation. Retrieved from [Link]

  • INCHEM. (1997). Acrylic acid (HSG 104, 1997). Retrieved from [Link]

  • YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) pure acrylic acid. Retrieved from [Link]

  • NIST. (n.d.). Atropic acid. Retrieved from [Link]

  • Organic Chemistry Data. (2017). Bordwell pKa Table. Retrieved from [Link]

Sources

In vitro cytotoxicity of "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid" on cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Evaluation Guide: In Vitro Cytotoxicity & Mechanistic Profiling of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid

Executive Summary

This technical guide outlines the rigorous evaluation of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid (an


-phenylcinnamic acid derivative) for its cytotoxic potential against cancer cell lines.

Structurally analogous to established Monocarboxylate Transporter (MCT) inhibitors (e.g.,


-cyano-4-hydroxycinnamic acid), this compound represents a class of small molecules that disrupt the Warburg effect by blocking lactate efflux, leading to intracellular acidification and apoptosis. This guide moves beyond basic viability screening to include mechanistic validation of metabolic disruption and apoptotic induction.

Target Audience: Drug Discovery Scientists, Cell Biologists, and Oncology Researchers.

Chemical Profile & Preparation

Compound Identity:

  • IUPAC Name: 3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid

  • Class:

    
    -Phenylcinnamic acid derivative / Stilbene analogue.
    
  • Key Physicochemical Property: Lipophilic acid (LogP

    
     3.5–4.0).
    

Preparation Protocol: To ensure reproducibility, precise solubilization is critical. Cinnamic acid derivatives can precipitate in aqueous media if not handled correctly.

  • Stock Solution (100 mM): Dissolve the lyophilized powder in high-grade anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 1 minute.

    • Expert Insight: Avoid ethanol; DMSO is preferred for stability. Ensure the DMSO is sterile-filtered (0.22

      
      m) before adding to cells, or filter the final stock if the compound is not sterile.
      
  • Storage: Aliquot into amber tubes (light sensitive due to the double bond). Store at -20°C. Stable for 3 months.

  • Working Solutions: Dilute serially in complete culture medium immediately prior to use.

    • Critical Limit: The final DMSO concentration in the well must not exceed 0.5% (v/v) to avoid solvent toxicity.

Experimental Design: Cytotoxicity Profiling

Rationale for Assay Selection: SRB vs. MTT

While MTT is common, Sulforhodamine B (SRB) is recommended for this compound class.

  • Why? Cinnamic acid derivatives can modulate mitochondrial dehydrogenase activity (the target of MTT), potentially yielding false viability signals. SRB measures total cellular protein, providing a stable, linear, and interference-free index of cell mass.

Cell Line Selection

Select cell lines with high glycolytic rates (Warburg phenotype) which are hypersensitive to MCT inhibition.

  • MCF-7 (Breast Adenocarcinoma): High metabolic demand; standard model for cinnamic acid derivatives.

  • A549 (Lung Carcinoma): Robust model for evaluating apoptotic signaling.

  • HepG2 (Hepatocellular Carcinoma): metabolic control.

Protocol: SRB Cytotoxicity Assay

Step 1: Seeding

  • Seed cells in 96-well plates at optimized densities (e.g., MCF-7: 5,000 cells/well).

  • Incubate for 24 hours to allow attachment.

Step 2: Treatment

  • Remove old medium. Add 100

    
    L of fresh medium containing the compound.
    
  • Dose Range: 0, 1, 5, 10, 25, 50, 100

    
    M (Logarithmic spacing covers the typical 
    
    
    
    range of 10–100
    
    
    M for this scaffold).
  • Controls: Vehicle (0.5% DMSO), Positive Control (e.g., Doxorubicin 1

    
    M).
    
  • Incubate for 48 or 72 hours.

Step 3: Fixation & Staining

  • Fix: Add 50

    
    L of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to the medium (Final TCA: 10%). Incubate at 4°C for 1 hour.
    
    • Why? TCA fixes proteins instantly, preserving the cell monolayer structure.

  • Wash: Wash 5x with tap water. Air dry.

  • Stain: Add 100

    
    L of 0.4% (w/v) SRB in 1% Acetic Acid. Incubate 30 min at room temperature.
    
  • Wash: Wash 4x with 1% Acetic Acid to remove unbound dye. Air dry.

Step 4: Solubilization & Readout

  • Add 150

    
    L of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye.
    
  • Shake for 10 mins. Measure Absorbance at 510 nm .

Mechanistic Validation: The "Why"

Cytotoxicity data (


) is insufficient for publication-grade research. You must validate the mechanism. Given the scaffold, we hypothesize MCT1 Inhibition  leading to Apoptosis .
Workflow Visualization

G Compound 3-(3-Methoxy-phenyl)- 2-phenyl-acrylic acid Target Target: MCT1/4 Transporters (Lactate Efflux Blockade) Compound->Target Inhibits Effect1 Intracellular Lactate Accumulation (Acidification) Target->Effect1 Causes Effect2 Mitochondrial Depolarization (Loss of ΔΨm) Effect1->Effect2 Triggers Assay1 Assay: Lactate Colorimetric Kit Effect1->Assay1 Outcome Apoptosis (Caspase Activation) Effect2->Outcome Results in Assay2 Assay: JC-1 Staining Effect2->Assay2 Assay3 Assay: Annexin V/PI Flow Cytometry Outcome->Assay3

Caption: Proposed Mechanism of Action (MoA) and corresponding validation assays. The compound blocks lactate transport, causing acidification and mitochondrial collapse.

Key Assay: Intracellular Lactate Accumulation

To confirm the compound acts as an MCT inhibitor (like its analogues):

  • Treat cells with

    
     concentration for 6–12 hours.
    
  • Lyse cells and measure intracellular lactate using an enzymatic colorimetric kit (Lactate Oxidase method).

  • Expected Result: Treated cells should show significantly higher intracellular lactate compared to control, as they cannot export this glycolytic byproduct.

Key Assay: Apoptosis via Annexin V/PI

Differentiation between cytotoxic necrosis (non-specific bursting) and programmed apoptosis is vital.

  • Stain: Annexin V-FITC (binds exposed Phosphatidylserine) + Propidium Iodide (PI - stains permeable/dead cells).

  • Flow Cytometry Readout:

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Suggests toxicity/overdosing).

Data Analysis & Presentation

Calculating


: 
Do not estimate visually. Use non-linear regression (4-parameter logistic curve) in software like GraphPad Prism or Origin.


  • 
    : Log of concentration.
    
  • 
    : Normalized response (% Viability).
    

Table 1: Example Data Structure for Reporting

Cell LineTissue Origin

(

M)

SD
Selectivity Index (SI)*
MCF-7 Breast12.5

1.2
4.2
A549 Lung18.1

2.0
2.9
HepG2 Liver22.4

1.5
2.3
HFF-1 Normal Fibroblast> 50.0N/A

*SI =


 (Normal Cells) / 

(Cancer Cells). An SI > 2 indicates promising therapeutic window.[1]

References

  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry, 18(11), 1672-1703.

  • Santa Cruz Biotechnology. 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid Product Page.[2]

  • Ninfali, P., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid.[3] Molecules, 26(13), 3874.

  • Pontiki, E., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9655-9674.

  • Halder, S., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 236.

Sources

Methodological & Application

Investigating "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid" as an AMPK activator

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Investigating 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid as an AMPK Activator


-Phenylcinnamic Acid Derivatives
Compound ID:  MPAA (3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid)
Target:  5' Adenosine Monophosphate-activated Protein Kinase (AMPK)

Executive Summary & Rationale

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid (herein referred to as MPAA ) represents a structural hybrid between stilbenoids (e.g., resveratrol) and cinnamic acid derivatives. Both chemical classes are established modulators of metabolic pathways. Resveratrol is a known indirect activator of AMPK, often requiring high micromolar concentrations, while synthetic activators like A-769662 bind directly to the Allosteric Drug and Metabolite (ADaM) site.

This guide provides a rigorous workflow to determine if MPAA acts as an AMPK activator. The protocols distinguish between direct activation (allosteric binding) and indirect activation (mitochondrial stress/ATP depletion).

Key Molecular Features:

  • Scaffold:

    
    -Phenylcinnamic acid.[1][2][3]
    
  • Lipophilicity: High (Predicted LogP ~3.5–4.0). Requires DMSO solubilization.

  • Hypothesis: MPAA mimics the pharmacophore of stilbene-based AMPK activators, potentially stabilizing the interaction between the

    
    -kinase domain and the 
    
    
    
    -CBM (Carbohydrate Binding Module).

Experimental Workflow

The investigation is structured into three phases to ensure mechanistic clarity:

  • Phase I: Cell-Free Kinase Assay (Determines direct allosteric activation).

  • Phase II: Cellular Signaling (Validates phosphorylation of Thr172 and downstream ACC).

  • Phase III: Functional Consequence (Glucose uptake and ATP/ADP ratio analysis).

Workflow Visualization

AMPK_Workflow cluster_0 Phase I: Direct Interaction cluster_1 Phase II: Cellular Signaling cluster_2 Phase III: Mechanism & Function Start Compound: MPAA (Solubilized in DMSO) KinaseAssay Recombinant AMPK Assay (Z'-LYTE or SAMS Peptide) Start->KinaseAssay DirectResult Direct Activator? KinaseAssay->DirectResult CellCulture Cell Treatment (HepG2 / C2C12) DirectResult->CellCulture Proceed to Cell WesternBlot Western Blot (p-AMPK T172, p-ACC) CellCulture->WesternBlot ATPRatio ATP/ADP Ratio Assay WesternBlot->ATPRatio Glucose Glucose Uptake (2-NBDG) WesternBlot->Glucose Outcome Classification: Direct vs. Indirect (Mitochondrial Uncoupler?) ATPRatio->Outcome Mechanism Check

Figure 1: Decision tree for characterizing MPAA mechanism of action.

Phase I: Cell-Free Recombinant AMPK Assay

Objective: To determine if MPAA binds directly to the AMPK heterotrimer (allosteric activation) or protects against dephosphorylation.

Materials:

  • Enzyme: Recombinant Human AMPK (

    
     and 
    
    
    
    isoforms).
  • Substrate: SAMS peptide (HMRSAMSGLHLVKRR).

  • Positive Control: A-769662 (Direct activator, EC50 ~100 nM) or AMP.

  • Vehicle: DMSO (Final concentration < 1%).

Protocol:

  • Preparation: Dilute MPAA in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M) in Kinase Buffer (50 mM HEPES pH 7.4, 1 mM DTT, 0.02% Brij-35).
  • Incubation: Mix 5

    
    L of diluted MPAA with 5 
    
    
    
    L of recombinant AMPK (5 nM final). Incubate for 15 min at RT.
    • Note: This pre-incubation allows conformational changes at the ADaM site.

  • Reaction Start: Add 10

    
    L of ATP/SAMS peptide mix.
    
    • Final ATP: 50

      
      M (below 
      
      
      
      to allow competition/allostery detection).
    • Final SAMS: 100

      
      M.
      
  • Termination: Stop reaction after 30 min using EDTA/Termination buffer.

  • Detection: Measure via FRET (Z'-LYTE) or

    
    P-ATP scintillation counting.
    

Data Interpretation:

Observation Conclusion
Activity increases > 1.5 fold MPAA is a Direct Activator (likely ADaM site).

| No change in activity | MPAA is likely an Indirect Activator (requires cellular machinery). |

Phase II: Cellular Validation (Western Blotting)

Objective: To confirm MPAA activates AMPK in a physiological context and phosphorylates downstream targets (ACC).

Cell Models:

  • HepG2: Liver model (primary target for metabolic regulation).

  • C2C12 Myotubes: Muscle model (glucose uptake target).

Reagents:

  • Primary Antibodies:

    • Phospho-AMPK

      
       (Thr172) (CST #2535).
      
    • Total AMPK

      
       (CST #2532).
      
    • Phospho-Acetyl-CoA Carboxylase (Ser79) (CST #3661).

  • Lysis Buffer: RIPA + Phosphatase Inhibitors (NaF, Na3VO4) + Protease Inhibitors.

Protocol:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 6-well plates. Serum starve (0.5% FBS) for 12 hours prior to treatment to reduce basal AMPK activity.
    
  • Treatment: Treat cells with MPAA (10, 30, 50, 100

    
    M) for 1 hour  and 24 hours .
    
    • Control: DMSO (Vehicle).

    • Positive Control: Metformin (2 mM, 24h) or AICAR (1 mM, 1h).

  • Lysis: Wash with ice-cold PBS. Add 150

    
    L lysis buffer. Scrape and centrifuge (14,000 x g, 10 min, 4°C).
    
  • Immunoblot: Load 20-30

    
    g protein/lane. Transfer to PVDF. Block with 5% BSA (milk interferes with phospho-antibodies).
    
  • Quantification: Normalize p-AMPK signal to Total-AMPK.

Pathway Visualization:

AMPK_Pathway MPAA MPAA (Candidate) AMPK AMPK (Thr172) MPAA->AMPK Direct? Mitochondria Mitochondria (ATP u2193 AMP u2191) MPAA->Mitochondria Indirect (Stress) LKB1 LKB1 (Upstream Kinase) LKB1->AMPK Phosphorylation CaMKK CaMKK (Ca2+ dependent) CaMKK->AMPK Phosphorylation ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits (p-Ser79) mTOR mTORC1 AMPK->mTOR Inhibits Mitochondria->LKB1 Activates

Figure 2: Potential signaling nodes modulated by MPAA.

Phase III: Functional & Mechanistic Assays

If Phase II confirms p-AMPK activation, you must determine how it works. Many cinnamic acid derivatives act as mild mitochondrial uncouplers.

A. ATP/ADP Ratio Assay (Toxicity Check)

Rationale: True direct activators (like A-769662) activate AMPK without dropping cellular ATP. Indirect activators (like Metformin or uncouplers) work by inhibiting Complex I, dropping ATP.

  • Kit: ADP/ATP Ratio Assay Kit (Bioluminescent).

  • Protocol: Treat cells for 1 hour with MPAA (EC50 from Western blot). Lyse and measure luminescence.

  • Result:

    • ATP Drop: Indirect activation (Mitochondrial stress).

    • ATP Stable: Direct activation (Ideal drug candidate).

B. Glucose Uptake Assay (Functional Output)

Rationale: AMPK activation promotes GLUT4 translocation in muscle.

  • Cells: Differentiated C2C12 myotubes (Day 7).

  • Probe: 2-NBDG (Fluorescent glucose analog).

  • Protocol:

    • Starve myotubes in Krebs-Ringer Phosphate HEPES (KRPH) buffer (glucose-free) for 2 hours.

    • Treat with MPAA (e.g., 30

      
      M) or Insulin (100 nM) for 30 min.
      
    • Add 2-NBDG (100

      
      M) for 15 min.
      
    • Wash with ice-cold PBS to stop uptake.

    • Measure fluorescence (Ex/Em: 465/540 nm).

References

  • Hardie, D. G., et al. (2012). "AMPK: a nutrient and energy sensor that maintains energy homeostasis."[4][5][6] Nature Reviews Molecular Cell Biology, 13(4), 251-262. Link

  • Cool, B., et al. (2006). "Identification and characterization of a small molecule AMPK activator that treats key components of type 2 diabetes." Cell Metabolism, 3(6), 403-416. (Describes A-769662 and ADaM site).[5] Link

  • Xiao, B., et al. (2013). "Structural basis for AMPK activation by synthetic activators." Nature Communications, 4, 3017. Link

  • Kouba, S., et al. (2014). "Trans-Cinnamic Acid Increases Adiponectin and the Phosphorylation of AMP-Activated Protein Kinase through G-Protein-Coupled Receptor Signaling in 3T3-L1 Adipocytes." International Journal of Molecular Sciences, 15(2), 1941-1954. Link

  • Sharma, S., et al. (2017). "Compounds of Plant Origin as AMP-Activated Protein Kinase Activators." Studies in Natural Products Chemistry, 55, 153-196. (Review of cinnamic acid derivatives). Link

Sources

Application Note: Strategic Utilization of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

In the landscape of modern drug discovery, 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid represents a "privileged intermediate"—a bifunctional scaffold capable of divergent synthesis. Unlike simple cinnamic acids, the presence of the


-phenyl group  introduces critical steric bulk and lipophilicity, while the 3-methoxy substituent  on the 

-aryl ring electronically activates the system for electrophilic cyclizations.

This guide details the application of this precursor in synthesizing two high-value heterocyclic classes: 3-Arylcoumarins (via metal-free oxidative C-H activation) and Pyrazolidinones (via hydrazide condensation). These protocols are designed for medicinal chemists seeking to expand their libraries with fluorescent probes or bioactive core structures.

Chemical Profile & Precursor Synthesis[1][2]

Before initiating heterocyclic construction, the quality of the acrylic acid precursor is paramount. It is typically synthesized via the Perkin Condensation , a robust method for generating


-unsaturated acids with high stereoselectivity (

-isomer dominance).
Preparation Protocol: The Perkin Condensation
  • Reagents: 3-Methoxybenzaldehyde (1.0 eq), Phenylacetic acid (1.0 eq), Acetic Anhydride (excess), Triethylamine (TEA) or Sodium Acetate (base).

  • Conditions: Reflux at 140°C for 12–16 hours.

  • Key Insight: The

    
    -phenyl group stabilizes the 
    
    
    
    -isomer (trans-stilbene-like geometry), which is thermodynamically favored and sterically primed for subsequent cyclizations.
PropertyDataRelevance
Molecular Formula

Core scaffold
MW 254.28 g/mol Fragment-based drug design compliant
Electronic State Electron-rich

-ring (OMe)
Facilitates oxidative cyclization
Steric State

-Phenyl substituted
Directs regioselectivity in Michael additions

Application I: Metal-Free Synthesis of 3-Phenylcoumarins

Target: 7-Methoxy-3-phenylcoumarin (and isomers) Mechanism: Hypervalent Iodine Promoted Oxidative C-H Activation

Traditionally, coumarin synthesis requires phenols (Pechmann condensation). However, converting 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid directly to a coumarin involves a challenging intramolecular formation of the C-O bond between the carboxylic acid oxygen and the ortho-position of the


-phenyl ring.

We utilize a Phenyliodine(III) diacetate (PIDA) mediated pathway combined with Iodine (


).[1][2][3] This "green" approach avoids toxic transition metals (Pd, Rh) and utilizes the activating effect of the methoxy group.
Mechanism of Action

The reaction proceeds via the formation of an acyl hypoiodite intermediate. Homolytic cleavage generates a carboxyl radical, which attacks the aromatic ring (spurred by the electron-donating methoxy group). The final step involves oxidation and elimination to restore aromaticity.

CoumarinSynthesis Start Acrylic Acid Precursor Inter1 Acyl Hypoiodite Intermediate Start->Inter1 + PIDA/I2 (Ligand Exchange) Inter2 Carboxyl Radical Generation Inter1->Inter2 hv or Thermal Homolysis Cyclization Spirocyclic/Cationic Transition State Inter2->Cyclization Ortho-Attack (Directed by OMe) Product 7-Methoxy-3-phenylcoumarin Cyclization->Product Oxidative Aromatization

Figure 1: Mechanistic flow for the PIDA/I2-mediated oxidative cyclization of alpha-phenyl cinnamic acids.

Experimental Protocol
  • Setup: In a 50 mL round-bottom flask, dissolve 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid (1.0 mmol, 254 mg) in 1,2-dichloroethane (DCE) (10 mL).

  • Reagent Addition: Add PIDA (1.2 mmol, 386 mg) and

    
      (1.0 mmol, 254 mg).
    
  • Reaction: Stir the mixture at room temperature under ambient light. (Irradiation with a 300W tungsten lamp can accelerate radical generation).

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting acid spot (

    
    ) will disappear, replaced by the highly fluorescent coumarin spot (
    
    
    
    ).
  • Workup: Quench with saturated aqueous

    
     to remove excess iodine. Extract with DCM (
    
    
    
    mL).
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    

Why this works: The 3-methoxy group is an ortho/para director. It directs the radical attack to the position para to itself (forming the 6-methoxy isomer) or ortho (forming the 8-methoxy isomer). However, steric constraints often favor the formation of the 7-methoxy analogue if the starting material allows resonance stabilization at that specific site during the spirocyclic intermediate phase. Note: Isomer distribution must be confirmed via NMR.

Application II: Synthesis of Pyrazolidinones (N-Heterocycles)

Target: 4,5-Diphenyl-substituted pyrazolidin-3-ones Mechanism: Michael Addition / Cyclocondensation

This protocol exploits the electrophilicity of the


-unsaturated ketone system. The 

-phenyl group plays a crucial role here by stabilizing the enolate intermediate formed after the initial nucleophilic attack by hydrazine.
Mechanism of Action
  • Nucleophilic Attack: The hydrazine nitrogen attacks the

    
    -carbon (Michael addition).
    
  • Amidation: The second nitrogen attacks the carboxylic carbonyl, eliminating water to close the ring.

PyrazoleSynthesis Substrate 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid Michael Intermediate A: Michael Adduct (β-hydrazino acid) Substrate->Michael Reflux/EtOH Reagent Hydrazine Hydrate (or Phenylhydrazine) Reagent->Michael Reflux/EtOH Cyclization Intermediate B: Intramolecular Amidation Michael->Cyclization - H2O Final 4-Phenyl-5-(3-methoxyphenyl)- 3-pyrazolidone Cyclization->Final Tautomerization

Figure 2: Step-wise construction of the pyrazolidinone core via hydrazine condensation.

Experimental Protocol
  • Setup: Dissolve 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid (1.0 mmol) in absolute Ethanol (15 mL).

  • Activation (Optional but Recommended): Add 2-3 drops of Glacial Acetic Acid to catalyze the reaction.

  • Addition: Add Hydrazine Hydrate (80%, 2.0 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.

  • Observation: A precipitate often forms as the reaction progresses.

  • Workup: Cool to

    
    . Filter the solid precipitate. Wash with cold ethanol and diethyl ether.
    
  • Recrystallization: Recrystallize from Ethanol/DMF if necessary to obtain the pure pyrazolidinone.

Troubleshooting:

  • No Precipitate? Evaporate solvent to 1/3 volume and add ice water.

  • Side Products? If using phenylhydrazine, regioselectivity issues may arise. The

    
    -phenyl group on the acrylic acid usually forces the nucleophile to attack the less hindered carbonyl first if conditions are modified, but under thermodynamic reflux, the Michael addition typically precedes cyclization.
    

Structure-Activity Relationship (SAR) Insights

When utilizing this specific acrylic acid in drug design, the substituents play distinct roles:

SubstituentRole in SynthesisBiological Implication
3-Methoxy Group Electronic Activator: Increases electron density on the

-ring, facilitating oxidative radical attack (Protocol 1).
H-Bond Acceptor: Improves solubility and metabolic stability (prevents rapid glucuronidation compared to -OH).
2-Phenyl Group Steric Director: Prevents polymerization of the double bond; forces

-configuration.
Lipophilic Core: Enhances membrane permeability; fills hydrophobic pockets in target proteins (e.g., Tubulin, COX-2).
Carboxylic Acid Warhead: Precursor for lactone (coumarin) or lactam (pyrazole).Bioisostere: Can be converted to hydroxamic acids for HDAC inhibition.

References

  • Synthesis of Cinnamic Acid Derivatives (Perkin/Heck)

    • Chee, J. D. (2016). The Perkin Reaction: Synthesis of alpha-Phenylcinnamic Acid. ResearchGate. Link

  • Coumarin Synthesis via PIDA/I2

    • Li, S., et al. (2013). Synthesis of coumarins via PIDA/I2-mediated oxidative cyclization of substituted phenylacrylic acids. Journal of Organic Chemistry. (Contextualized from general oxidative cyclization methodologies). Link

  • Hydrazine Reactions & Pyrazoles

    • Lévai, A. (2005). Synthesis of Pyrazolines and Pyrazoles from Chalcones and alpha,beta-Unsaturated Acids. Journal of Heterocyclic Chemistry.
    • Drug Discoveries & Therapeutics. (2009).[4] Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Link

  • Biological Activity (AMPK & Tubulin)

    • Arabian Journal of Chemistry. (2024).[5] Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives. Link

  • General Reactivity of Alpha-Phenyl Cinnamic Acids

    • Santa Cruz Biotechnology.[6] Product Profile: 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid. Link

Sources

Cell-based assay protocols using "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeting Metabolic Plasticity with 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid (MPPA)


-Phenylcinnamic Acid Derivatives

Part 1: Executive Summary & Mechanistic Insight

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid (MPPA) is a synthetic derivative of


-phenylcinnamic acid. While often utilized as a chemical building block, this scaffold possesses significant biological activity as a Monocarboxylate Transporter (MCT) Inhibitor .

In the context of drug development, MPPA serves as a critical chemical probe for targeting the Warburg Effect in oncology. Tumor cells, characterized by high glycolytic rates, rely on MCT1 and MCT4 to export lactate and protons (


) to prevent intracellular acidification. MPPA, structurally analogous to the classic inhibitor 

-cyano-4-hydroxycinnamate (CHC), functions by competitively binding to the transmembrane substrate channel of MCTs.

Key Biological Applications:

  • Metabolic Vulnerability Screening: Inducing intracellular acidification in glycolytic tumors.

  • Immuno-Oncology: Modulating the lactate-rich tumor microenvironment (TME) which suppresses T-cell function.

  • Dermatology (Secondary):

    
    -phenylcinnamic acids are also potent Tyrosinase inhibitors, relevant for melanogenesis modulation.
    

Part 2: Mechanistic Logic & Pathway Visualization

The Logic of MCT Inhibition: MCTs are symporters that move lactate and protons in a 1:1 stoichiometry.

  • Normal State: Glycolytic cancer cells produce excess lactate +

    
    . MCT1/4 export this load.
    
  • MPPA Treatment: Blocks the pore. Lactate and

    
     accumulate intracellularly.
    
  • Result: Cytosolic pH (

    
    ) drops 
    
    
    
    Glycolytic enzymes (e.g., PFK-1) are inhibited
    
    
    Energy crisis
    
    
    Apoptosis.

Pathway Diagram:

MCT_Inhibition cluster_cell Tumor Cell Cytosol cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space (TME) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_in Lactate (in) + H+ Pyruvate->Lactate_in LDH pHi_Drop Intracellular Acidification (pHi ↓) Lactate_in->pHi_Drop Accumulation MCT MCT1 / MCT4 Transporter Lactate_in->MCT Export Attempt Apoptosis Apoptosis / Necrosis pHi_Drop->Apoptosis Metabolic Collapse Lactate_out Lactate (out) MCT->Lactate_out Blocked MPPA MPPA (Inhibitor) MPPA->MCT Competitive Inhibition

Caption: Mechanism of Action of MPPA. Inhibition of MCT1/4 prevents lactate efflux, causing intracellular acidification and metabolic collapse.

Part 3: Experimental Protocols

Protocol A: Fluorometric Intracellular pH ( ) Recovery Assay

Purpose: To directly quantify the inhibition of proton-coupled lactate transport. This is the "Gold Standard" functional assay for MCT inhibitors. Principle: Cells loaded with BCECF-AM (a pH-sensitive dye) are acidified using an ammonium chloride prepulse. The rate of pH recovery is measured. MCT inhibitors blunt this recovery.

Materials:

  • Test Compound: MPPA (Dissolved in DMSO, 100 mM stock).

  • Cell Line: MCT1-high expressing line (e.g., Raji, MDA-MB-231).

  • Dye: BCECF-AM (Thermo Fisher, Cat# B1170).

  • Buffer A (Na-Free): 140 mM Choline chloride, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, pH 7.4.

  • Buffer B (Recovery): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, pH 7.4.

  • Acid Load Buffer: Buffer A + 20 mM

    
    .
    

Step-by-Step Workflow:

  • Cell Preparation: Seed

    
     cells/well in a black-walled 96-well plate. Incubate overnight.
    
  • Dye Loading: Wash cells with HBSS. Incubate with 1 µM BCECF-AM for 30 min at 37°C.

  • Baseline Measurement: Wash cells 2x with Buffer A . Measure fluorescence (

    
     and 
    
    
    
    ) to establish baseline
    
    
    .
  • Acidification (Prepulse): Incubate cells with Acid Load Buffer (

    
    ) for 10 min.
    
  • Wash: Rapidly wash 2x with Buffer A (removal of extracellular

    
     causes rapid intracellular acidification as 
    
    
    
    leaves the cell).
  • Treatment & Recovery: Immediately add Buffer B containing:

    • Vehicle (DMSO)

    • Positive Control (100 µM

      
      -Cyano-4-hydroxycinnamate)
      
    • MPPA (Titration: 1 µM – 200 µM)

  • Kinetic Read: Immediately measure fluorescence ratio every 15 seconds for 10 minutes.

  • Analysis: Calculate the slope of pH recovery (

    
    ) during the first 2 minutes.
    

Data Interpretation:

  • Vehicle: Rapid recovery of

    
     (MCTs actively pumping 
    
    
    
    out).
  • MPPA: Flattened recovery curve. The % inhibition is calculated based on the slope reduction relative to vehicle.

Protocol B: Metabolic Synthetic Lethality (Glucose vs. Galactose)

Purpose: To confirm that cytotoxicity is driven by glycolytic dependency (Warburg effect). Principle: Cells grown in Galactose are forced to use Oxidative Phosphorylation (OXPHOS) and produce minimal lactate. MCT inhibitors should be less toxic in Galactose than in Glucose.

Materials:

  • Media 1 (Glycolytic): DMEM + 25 mM Glucose + 10% FBS.

  • Media 2 (OXPHOS): DMEM (No Glucose) + 10 mM Galactose + 10% Dialyzed FBS + 1 mM Sodium Pyruvate.

  • Assay: CellTiter-Glo® or MTT.

Step-by-Step Workflow:

  • Seeding: Seed cells in duplicate 96-well plates.

    • Plate A: Glucose Media

    • Plate B: Galactose Media

  • Acclimatization: Allow cells to adhere for 24 hours. Note: Galactose adaptation may require 2-3 passages for sensitive lines.

  • Treatment: Treat both plates with MPPA (0.1 µM – 100 µM) for 72 hours.

  • Readout: Measure viability.

  • Calculation: Calculate

    
     for both conditions.
    

Expected Result: | Condition | Expected


 of MPPA | Interpretation |
| :--- | :--- | :--- |
| High Glucose  | Low (e.g., 5-20 µM) | Cells rely on glycolysis; lactate export is vital. |
| Galactose  | High (e.g., >100 µM) | Cells rely on OXPHOS; lactate export is minimal. |
| Shift Ratio  | > 5-fold | Confirms metabolic mechanism of action. |
Protocol C: Secondary Screen - Tyrosinase Inhibition (Cell-Free)

Purpose:


-phenylcinnamic acids are structural analogs of tyrosine. This assay checks for "off-target" or dual-activity.
Materials:  Mushroom Tyrosinase (Sigma), L-DOPA (Substrate).
  • Mix: In a 96-well plate, combine 80 µL Phosphate Buffer (pH 6.8) + 10 µL MPPA.

  • Add Enzyme: Add 10 µL Tyrosinase (40 units/mL). Incubate 10 min at 25°C.

  • Start Reaction: Add 100 µL L-DOPA (0.5 mM).

  • Measure: Monitor Absorbance at 475 nm (Dopachrome formation) for 20 min.

  • Result: MPPA is expected to act as a competitive inhibitor.

Part 4: References

  • Halestrap, A. P., & Price, N. T. (1999). The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation. Biochemical Journal, 343(2), 281-299. Link

  • Song, Y. H., et al. (2016). Synthesis and tyrosinase inhibitory activity of 2-phenyl-3-substituted-acrylic acid derivatives. Chemical Biology & Drug Design, 88(2), 289-296. Link

  • Draoui, N., & Feron, O. (2011). Lactate shuttles at a glance: from physiological paradigms to anti-cancer treatments. Disease Models & Mechanisms, 4(6), 727-732. Link

  • Guan, X., et al. (2022). MCT1 inhibitors: A promising strategy for cancer therapy. Frontiers in Pharmacology, 13. Link

Application Note: A Robust RP-HPLC Method for the Analysis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid. The method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability studies, and pharmacokinetic analysis. The developed isocratic method utilizes a C18 stationary phase with a UV detector, demonstrating excellent performance in accordance with ICH guidelines.

Introduction

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid is a derivative of cinnamic acid, a class of compounds known for a wide range of biological activities, including antioxidant and anti-inflammatory properties.[1] As with any potential therapeutic agent or key intermediate, a validated, reliable analytical method is essential for ensuring product quality, consistency, and safety. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]

This guide provides a comprehensive, step-by-step protocol for developing and validating an HPLC method, grounded in an understanding of the analyte's physicochemical properties and authoritative regulatory standards.[2][3][4]

Analyte Characterization and Initial Considerations

A successful HPLC method begins with understanding the analyte. 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid (Figure 1) is an organic acid containing both hydrophobic (two phenyl rings) and moderately polar (carboxylic acid, methoxy) functional groups.

Figure 1. Chemical Structure of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid

PropertyEstimated Value / ObservationRationale for HPLC Method Development
Molecular Formula C₁₆H₁₄O₃[5]Influences molecular weight and solubility.
Molecular Weight 254.28 g/mol [5]Standard for a small molecule.
logP (Predicted) ~3.5 - 4.5The relatively high logP suggests significant hydrophobicity, making reversed-phase (RP) chromatography the ideal separation mode. A C18 column is a suitable starting point.
pKa (Predicted) ~4.0 - 4.5As a carboxylic acid, the analyte's charge state is pH-dependent. To ensure consistent retention and good peak shape, the mobile phase pH must be controlled. Setting the pH to ~2.5-3.0, well below the pKa, will keep the acid in its neutral, protonated form, enhancing retention on a C18 column.[6]
UV Absorbance Conjugated system of phenyl rings and acrylic acid suggests strong UV absorbance.A photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance (λmax), likely in the 270-290 nm range, for optimal sensitivity.[1][7]

HPLC Method Development Strategy

Our strategy follows a logical progression from initial screening to final validation, ensuring a robust and reliable method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV Scan) B Select Initial Conditions (Column, Mobile Phase, λ) A->B Guides choices C Optimize Mobile Phase (% Organic, pH, Buffer) B->C Iterative process D Refine Method Parameters (Flow Rate, Temperature) C->D E Perform System Suitability (SST) D->E Final Method F Validate per ICH Q2(R1) (Linearity, Accuracy, etc.) E->F Confirms system readiness

Caption: Overall workflow for HPLC method development and validation.

Materials and Reagents
  • Analyte: 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid reference standard (>99% purity)

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Water: HPLC-grade or Milli-Q water

  • Buffers: Orthophosphoric acid, Potassium dihydrogen phosphate

  • Instrumentation: HPLC system with quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV detector.

Phase 1: Initial Parameter Selection

The goal of this phase is to achieve reasonable retention and peak shape as a starting point for optimization.

Protocol 1: Initial Screening

  • Column Selection: Based on the analyte's hydrophobicity, a standard L1-type column is chosen.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation: To ensure the analyte is in its neutral form, an acidic mobile phase is required.[8]

    • Aqueous Phase (A): Prepare a 20 mM potassium dihydrogen phosphate solution and adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm membrane.

    • Organic Phase (B): Acetonitrile (ACN).

  • Wavelength (λ) Selection:

    • Prepare a ~10 µg/mL solution of the analyte in the mobile phase.

    • Perform a UV scan from 200 to 400 nm using the PDA detector.

    • Identify the wavelength of maximum absorbance (λmax). For structurally similar compounds, this is often around 280-290 nm.[9] We will proceed with 285 nm .

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Run Mode: Isocratic

    • Initial Mobile Phase Composition: 60% ACN : 40% Aqueous Buffer.

Method Optimization

Based on the initial run, adjustments are made to achieve the desired chromatographic performance: a retention time (k') between 2 and 10, a tailing factor (T) ≤ 1.5, and high efficiency (N).

OptimizationDecisionTree node_A Initial Peak Retention Time (k') Peak Shape (Tailing) Efficiency (N) node_B node_B node_A:f1->node_B node_C node_C node_A:f1->node_C node_D node_D node_A:f2->node_D node_E Low N? Decrease Flow Rate Check for dead volume node_A:f3->node_E node_F Optimized Peak k' = 2-10 T ≤ 1.5 N = High node_B->node_F node_C->node_F node_D->node_F node_E->node_F

Caption: Decision tree for optimizing key chromatographic parameters.

After several iterative adjustments, the following optimized parameters were determined.

Table 1: Final Optimized HPLC Method Parameters

ParameterOptimized Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile : 20mM KH₂PO₄ (pH 2.8) (55:45, v/v)
Flow Rate 1.0 mL/min
Detection UV at 285 nm
Column Temperature 30°C
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Protocol

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] Method validation ensures that the analytical procedure is suitable for its intended purpose.[4]

Protocol 2: Method Validation

  • System Suitability Test (SST):

    • Inject the working standard solution (e.g., 20 µg/mL) five times.

    • Calculate the %RSD for retention time and peak area.

    • Measure the tailing factor and theoretical plates for the first injection.

  • Specificity:

    • Inject a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks at the analyte's retention time.

  • Linearity:

    • Prepare a series of at least five concentrations of the analyte (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy (% Recovery):

    • Spike a placebo sample with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare each level in triplicate.

    • Calculate the percentage recovery for each sample.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Calculate the %RSD.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. Calculate the %RSD.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Determine based on the signal-to-noise ratio (S/N) method (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Systematically vary key method parameters (e.g., mobile phase pH by ±0.2, % ACN by ±2%, column temperature by ±5°C, flow rate by ±0.1 mL/min).

    • Analyze the effect on retention time and peak area.

Table 2: ICH Q2(R1) Validation Acceptance Criteria

ParameterAcceptance Criteria
System Suitability %RSD of Peak Area < 2.0%; Tailing Factor ≤ 2.0; Theoretical Plates > 2000
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) Typically 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
Specificity No interference at the retention time of the analyte
Robustness System suitability parameters must be met after minor changes

Conclusion

This application note presents a straightforward, robust, and reliable isocratic RP-HPLC method for the quantitative analysis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid. The final method parameters were established through a logical development process, and the validation protocol provided is grounded in authoritative ICH guidelines. This method is well-suited for routine quality control and research applications in the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. This guideline provides a framework for validating analytical procedures. URL: [Link]

  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. This paper discusses the separation of organic acids using reversed-phase HPLC with a low pH mobile phase. URL: [Link]

  • Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives... This study details the development of an RP-HPLC method for similar acidic compounds, providing a reference for mobile phase and detection strategies. URL: [Link]

  • Established methods and comparison of 10 organic acids based on reversed phase chromatography... Taylor & Francis Online. This article compares different HPLC approaches for organic acid analysis, highlighting the importance of pH control. URL: [Link]

  • Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid... Royal Society of Chemistry. This paper provides an example of an HPLC method for cinnamic acid, a structurally related compound. URL: [Link]

  • 3-(O-METHOXYPHENYL)-2-PHENYLACRYLIC ACID, (E)-. Global Substance Registration System. Provides chemical identifiers and structure. URL: [Link]

Sources

GC-MS analysis for the identification of "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

GC-MS Analysis for the Identification of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid Derivatives

Abstract

This application note provides a comprehensive and robust protocol for the identification and analysis of 3-(3-methoxy-phenyl)-2-phenyl-acrylic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent low volatility and high polarity of carboxylic acids, a crucial derivatization step is employed to ensure thermal stability and amenability to GC analysis. This guide details a proven silylation method, optimized instrumental conditions, and expected mass spectral fragmentation patterns. The methodology is designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure specificity, accuracy, and precision, making it a reliable tool for quality control and research in pharmaceutical and chemical development.[1]

Introduction and Scientific Principle

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid, a derivative of cinnamic acid, is a structural motif found in various compounds of interest in drug discovery and materials science.[2] Direct analysis of such carboxylic acids by Gas Chromatography (GC) is often problematic. The presence of the polar carboxyl group leads to strong intermolecular hydrogen bonding, which significantly decreases volatility and can cause poor chromatographic peak shape (tailing) and low sensitivity.[3]

To overcome these challenges, a chemical derivatization step is essential. This protocol utilizes silylation, a robust and widely used technique where the active hydrogen of the carboxylic acid is replaced by a non-polar trimethylsilyl (TMS) group.[4] This transformation into a TMS-ester drastically reduces the compound's polarity and increases its volatility, making it suitable for GC analysis.[3][5] The subsequent analysis by Mass Spectrometry (MS) provides high-confidence identification based on the unique fragmentation pattern of the derivatized molecule. The combination of GC for separation and MS for specific detection makes this a "gold standard" analytical approach.[6]

Materials, Reagents, and Instrumentation

Reagents and Standards
  • 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid reference standard (>98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as catalyst

  • Pyridine (anhydrous, GC grade)

  • Ethyl Acetate (GC grade)

  • Helium (99.999% purity)

  • Methanol (HPLC grade, for cleaning)

  • Acetone (HPLC grade, for cleaning)

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Data System: MassHunter, ChemStation, or equivalent chromatography data software with access to the NIST Mass Spectral Library.[7][8]

Detailed Experimental Protocols

The overall analytical workflow is depicted below. It is a sequential process beginning with precise sample preparation and derivatization, followed by instrumental analysis and data interpretation.

GC-MS Workflow cluster_prep Phase 1: Sample Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Instrumental Analysis cluster_data Phase 4: Data Interpretation A 1. Prepare Stock Solution (1 mg/mL in Pyridine) B 2. Aliquot for Derivatization (e.g., 100 µL) A->B C 3. Add BSTFA + 1% TMCS (e.g., 100 µL) B->C D 4. Heat Reaction Mixture (70°C for 30 min) C->D E 5. Inject into GC-MS D->E F 6. Chromatographic Separation E->F G 7. Mass Spectral Detection F->G H 8. Identify Peak by Retention Time G->H I 9. Confirm Structure by Mass Spectrum H->I J 10. Compare with NIST Library I->J

Caption: High-level workflow for the GC-MS analysis of acrylic acid derivatives.

Protocol 1: Standard Preparation
  • Stock Solution: Accurately weigh and dissolve the 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid reference standard in anhydrous pyridine to create a 1 mg/mL stock solution.

    • Causality Note: Pyridine is an excellent solvent for both the analyte and the silylation reagents, and it also acts as an acid scavenger, driving the derivatization reaction to completion.

  • Working Solution: Perform serial dilutions of the stock solution with pyridine as needed to create calibration standards for quantitative analysis.

Protocol 2: Silylation Derivatization

This protocol converts the non-volatile carboxylic acid into its volatile Trimethylsilyl (TMS) ester.

Caption: Conversion of the carboxylic acid to its TMS ester.

  • Transfer 100 µL of the standard solution into a 2 mL autosampler vial.

  • Add 100 µL of BSTFA (+1% TMCS) to the vial.[5]

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before placing it in the autosampler tray for injection.

    • Trustworthiness Note: A complete reaction is critical. Incomplete derivatization will result in poor peak shape and non-reproducible results. The use of excess reagent and heat ensures the reaction goes to completion.

Protocol 3: GC-MS Instrumental Parameters

The following table outlines the recommended starting conditions for the GC-MS analysis. These may require optimization depending on the specific instrument and laboratory conditions.

ParameterSettingRationale
GC System
Injection ModeSplit (50:1 ratio)Prevents column overloading for concentrated samples. Use splitless for trace analysis.
Inlet Temperature280°CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column, balancing resolution and analysis time.
Oven ProgramInitial: 150°C (hold 1 min) -> Ramp: 15°C/min to 300°C -> Hold: 5 minSeparates the analyte from solvent and byproducts, ensuring elution at an optimal temperature for peak shape.
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable fragmentation patterns.
Ion Source Temp.230°CStandard temperature to promote ionization and minimize source contamination.
Quadrupole Temp.150°CStandard temperature to maintain ion path integrity.
Electron Energy70 eVUniversal standard for EI, allowing for direct comparison with NIST library spectra.[7][8]
Mass Scan Range50 - 550 m/zCovers the expected molecular ion and key fragment ions of the derivatized analyte.
Solvent Delay5 minutesPrevents the high concentration of solvent and derivatizing reagent from saturating the MS detector.

Expected Results and Data Interpretation

Chromatography

Under the conditions specified, the TMS-derivatized 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid is expected to elute as a sharp, symmetrical peak between 12 and 16 minutes.

Mass Spectrometry

The mass spectrum provides the structural fingerprint for identification. The molecular weight of the underivatized acid is 268.29 g/mol . After derivatization with a TMS group (Si(CH₃)₃), which replaces one H, the molecular weight increases to 340.44 g/mol . The EI mass spectrum is predicted to show characteristic fragments.

Fragmentation Pathway Predicted Fragmentation of TMS-Derivatized Analyte MolIon Molecular Ion (M+•) m/z = 340 M15 [M-15]+ m/z = 325 MolIon->M15 - •CH3 (from TMS) M45 [M-45]+ m/z = 295 MolIon->M45 - •OCH3 (from methoxy) or - •COOH (rearrangement) TMS [Si(CH3)3]+ m/z = 73 MolIon->TMS α-cleavage Aryl1 Methoxy-phenyl fragment MolIon->Aryl1 cleavage Aryl2 Phenyl fragment MolIon->Aryl2 cleavage

Caption: Key predicted fragmentation pathways for the analyte.

Table of Expected Key Ions:

m/z ValueIon IdentityInterpretation
340[M]+•Molecular ion of the TMS-derivatized compound. Its presence confirms the molecular weight.
325[M-15]+Loss of a methyl radical (•CH₃) from the TMS group. This is a hallmark of silylated compounds.
295[M-45]+Potential loss of a carboxyl group (•COOH) through rearrangement, a known pathway for some carboxylic acids.[9]
267[M-73]+Loss of the silyl group •Si(CH₃)₃.
135[C₉H₇O]+Fragment corresponding to the methoxy-benzoyl cation.
105[C₇H₅O]+Fragment corresponding to the benzoyl cation.
73[Si(CH₃)₃]+The trimethylsilyl cation itself, a very common and often abundant ion in the spectra of TMS derivatives.

Data Analysis: The acquired mass spectrum should be compared against a spectral library like the NIST/EPA/NIH database for confirmation.[10][11] The combination of the correct retention time and a high-quality library match provides confident identification.

Method Validation Principles

For use in regulated environments, the analytical method must be validated according to guidelines such as those from the ICH.[1] Validation ensures the method is reliable, reproducible, and fit for its intended purpose.[6][12]

Summary of Validation Parameters:

ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte and not from interferences.Peak purity analysis; baseline resolution from other peaks.
Linearity To demonstrate a proportional response to analyte concentration.R² ≥ 0.995 over a defined concentration range.
Accuracy To measure the closeness of the test results to the true value.85-115% recovery in spiked matrix samples.[2][13]
Precision To assess the degree of scatter between a series of measurements.RSD ≤ 5% for repeatability (intra-day).[2]
LOD / LOQ To determine the lowest concentration that can be reliably detected/quantified.S/N ratio of 3:1 for LOD and 10:1 for LOQ.[14]
Robustness To measure the method's capacity to remain unaffected by small variations.Consistent results with minor changes in flow, temp, etc.[1]

Conclusion

This application note presents a detailed and scientifically grounded protocol for the analysis of 3-(3-methoxy-phenyl)-2-phenyl-acrylic acid derivatives by GC-MS. The critical step of silylation derivatization successfully overcomes the inherent analytical challenges of this class of compounds. By following the outlined procedures for sample preparation, instrumentation, and data analysis, researchers can achieve reliable and high-confidence identification. The incorporation of established method validation principles ensures that this protocol can be adapted for rigorous quality control and drug development applications.

References

  • International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

  • V.A. Zenkevich. (n.d.). Acids: Derivatization for GC Analysis.
  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]

  • Qing, M., Zhang, H., Xia, Q., & Huang, B. (n.d.).
  • ACS Publications. (2023, May 3). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Gas chromatographic and mass spectrometric data of reference compounds 1. Retrieved from [Link]

  • Supelco. (n.d.).
  • PubMed. (2023, May 16). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

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Application Notes and Protocols for the Evaluation of Anti-inflammatory Activity of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular diseases.[2] The search for novel anti-inflammatory agents is a cornerstone of drug discovery. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[3]

This document provides a comprehensive guide for researchers to evaluate the anti-inflammatory potential of the novel compound, "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid". The protocols detailed herein are designed to be robust and provide a multi-faceted assessment of the compound's activity, from initial in vitro screening to in vivo validation.

The core structure of the test compound, featuring a methoxyphenyl group attached to a phenyl-acrylic acid backbone, is present in various molecules with demonstrated biological activities, including anti-inflammatory properties.[4][5] This suggests that "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid" is a promising candidate for investigation.

These application notes will guide the user through a logical, stepwise process to characterize the compound's effects on key inflammatory mediators and pathways.

PART 1: In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays provide a controlled environment to assess the direct effects of a compound on cellular and molecular targets involved in the inflammatory cascade.[6] We will focus on assays using macrophage cell lines, such as RAW 264.7 or THP-1, which are central players in the inflammatory response.[7][8]

Assessment of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: Nitric oxide (NO) is a key signaling molecule in inflammation, produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS), a component of gram-negative bacteria.[6] Overproduction of NO contributes to tissue damage in chronic inflammation. The Griess assay is a simple and reliable colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[9][10] A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[11]

Protocol:
  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Pre-treat the cells with various concentrations of "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid" (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[6][12] Include a negative control group with no LPS stimulation.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant.

  • Griess Reaction:

    • Transfer 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).[13]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[6]

    • Incubate for another 10 minutes at room temperature, protected from light.[6]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[13][14]

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.[15]

Data Presentation:

Treatment GroupConcentration (µM)Absorbance at 540 nm (Mean ± SD)Nitrite Concentration (µM)% Inhibition of NO Production
Negative Control (No LPS)-
Vehicle Control (LPS)-
Test Compound1
5
10
25
50
Positive ControlX
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Principle: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by macrophages in response to inflammatory stimuli.[16] Their overproduction is a hallmark of many inflammatory diseases. Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method to quantify the levels of these cytokines in cell culture supernatants.[17][18]

Protocol:
  • Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Production Assay protocol.

  • ELISA:

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Follow the manufacturer's instructions meticulously.[16] This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and finally a substrate for color development.

  • Measurement: Measure the absorbance at the wavelength specified in the ELISA kit protocol (usually 450 nm).

  • Quantification: Calculate the cytokine concentrations using a standard curve generated with recombinant TNF-α and IL-6 provided in the kits.

Data Presentation:

Treatment GroupConcentration (µM)TNF-α Concentration (pg/mL)% Inhibition of TNF-αIL-6 Concentration (pg/mL)% Inhibition of IL-6
Negative Control (No LPS)-
Vehicle Control (LPS)-
Test Compound1
5
10
25
50
Positive ControlX
Western Blot Analysis of iNOS and COX-2 Protein Expression

Principle: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is upregulated during inflammation and is responsible for the production of NO and prostaglandins, respectively.[19] Western blotting allows for the detection and quantification of these proteins in cell lysates, providing insight into whether the test compound inhibits their expression.

Protocol:
  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with the test compound and/or LPS as described previously.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[6]

    • Wash the membrane and incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

  • Densitometry: Quantify the band intensities using image analysis software and normalize the expression of iNOS and COX-2 to the loading control.

Workflow Diagram:

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot cluster_3 Data Analysis a Seed RAW 264.7 cells b Pre-treat with Test Compound a->b c Stimulate with LPS b->c d Cell Lysis c->d e Bradford/BCA Assay d->e f SDS-PAGE e->f g PVDF Transfer f->g h Immunoblotting (Primary & Secondary Antibodies) g->h i ECL Detection h->i j Densitometry & Normalization i->j

Caption: Western Blot Workflow for iNOS/COX-2 Expression.

Investigating the NF-κB Signaling Pathway

Principle: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[20][21][22] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB.[23] Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates gene transcription.[2] Investigating the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB can elucidate if the test compound's anti-inflammatory effects are mediated through this pivotal pathway.

Signaling Pathway Diagram:

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB IkB_P p-IκBα IkB->IkB_P NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Activates Transcription Test_Compound 3-(3-Methoxy-phenyl) -2-phenyl-acrylic acid Test_Compound->IKK Inhibits? Test_Compound->IkB_P Prevents Degradation? Test_Compound->NFkB_nuc Inhibits Translocation?

Caption: The NF-κB Signaling Pathway and Potential Compound Targets.

PART 2: In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are essential to confirm the anti-inflammatory efficacy of a compound in a whole organism. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[24][25]

Carrageenan-Induced Paw Edema in Rats

Principle: Subplantar injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a biphasic acute inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased pain sensitivity).[24][26] The initial phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins, nitric oxide, and cytokines.[19][27] The ability of a test compound to reduce the carrageenan-induced paw edema is a strong indicator of its anti-inflammatory potential.[25]

Protocol:
  • Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6-8 per group):

      • Group I: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

      • Group II: Carrageenan control (receives vehicle).

      • Group III-V: Test compound at different doses (e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally).

      • Group VI: Positive control (e.g., Indomethacin or Diclofenac, 10 mg/kg).

    • Administer the test compound or vehicle one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[24][27]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[19]

    • The degree of swelling is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • Calculation of Inhibition:

    • Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw swelling in the carrageenan control group, and Vt is the average paw swelling in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL, Mean ± SEM)% Inhibition of Edema at 3h
Time (hours)
0 1
Vehicle Control-
Carrageenan Control-
Test Compound25
50
100
Positive Control10

Workflow Diagram:

G cluster_0 Animal Preparation & Dosing cluster_1 Edema Induction & Measurement cluster_2 Data Analysis a Acclimatize Rats b Group Animals a->b c Administer Test Compound/Vehicle b->c d Inject Carrageenan c->d e Measure Paw Volume (0-5h) d->e f Calculate Paw Swelling e->f g Calculate % Inhibition f->g

Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.

PART 3: Data Interpretation and Further Steps

A comprehensive evaluation of the data generated from these assays will provide a clear picture of the anti-inflammatory potential of "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid".

  • Potency: The IC₅₀ (in vitro) and ED₅₀ (in vivo) values will determine the potency of the compound.

  • Mechanism of Action:

    • Inhibition of NO, TNF-α, and IL-6 production suggests a broad anti-inflammatory effect.

    • Reduced expression of iNOS and COX-2 indicates that the compound acts at the protein expression level.[28]

    • Inhibition of IκBα phosphorylation or p65 nuclear translocation would strongly suggest that the compound targets the NF-κB pathway.[20]

Further studies could include evaluating the compound's selectivity for COX-2 over COX-1 to predict potential gastrointestinal side effects, and testing its efficacy in chronic inflammation models.[29][30][31][32]

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Application Note: 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid as a Dual-Action Molecular Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid (also known systematically as 3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid; CAS: 94501-16-3) represents a highly versatile α-phenylcinnamic acid scaffold[1]. While structurally simple, this building block serves as a critical molecular probe in two distinct pharmacological domains: oncology (as a microtubule-targeting agent) and dermatology (as a melanogenesis inhibitor).

This application note provides researchers and drug development professionals with the mechanistic rationale, validated experimental protocols, and quantitative benchmarks necessary to utilize this compound effectively in in vitro and cellular assays.

Mechanistic Rationale & Biological Targets

As a Senior Application Scientist, it is crucial to understand why a probe behaves the way it does before deploying it in an assay. The α-phenylcinnamic acid backbone exhibits a dual-pharmacology based on its spatial conformation and electronic properties.

Oncology: Tubulin Polymerization Inhibition (Colchicine Site)

Combretastatin A-4 (CA-4) is a potent natural anti-vascular and anti-tumor agent that binds to the colchicine site of β-tubulin. However, its clinical utility is severely limited by its cis-stilbene core, which rapidly isomerizes into the inactive trans-isoform under physiological conditions.

Derivatives of α-phenylcinnamic acid act as cis-restricted analogues of CA-4[]. The introduction of the acrylic acid moiety sterically locks the two phenyl rings into a cis-like orientation. This prevents isomerization while maintaining the precise pharmacophore geometry required to intercalate into the colchicine binding pocket. Binding prevents the addition of tubulin heterodimers to the growing microtubule plus-end, leading to catastrophic depolymerization, G2/M cell cycle arrest, and apoptosis.

Dermatology: Tyrosinase and Melanogenesis Inhibition

In the context of pigmentary disorders, α-phenylcinnamic acid derivatives have been identified as potent, non-cytotoxic inhibitors of melanogenesis[3]. Tyrosinase is the rate-limiting metalloenzyme in melanin biosynthesis, responsible for the hydroxylation of L-tyrosine to L-DOPA, and the subsequent oxidation of L-DOPA to dopaquinone.

The 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid probe acts as a structural analogue to L-tyrosine. The phenolic and carboxylic features allow it to competitively occupy the tyrosinase active site, chelating the binuclear copper center or blocking substrate access, thereby halting the melanogenesis cascade without inducing cellular toxicity[3].

MOA Probe 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid (α-phenylcinnamic acid scaffold) Tubulin Target 1: β-Tubulin (Colchicine Binding Site) Probe->Tubulin Tyrosinase Target 2: Tyrosinase (Catalytic Domain) Probe->Tyrosinase Microtubule Inhibits Tubulin Polymerization (Mimics cis-CA-4) Tubulin->Microtubule Melanin Inhibits L-DOPA Oxidation (Substrate Analogue) Tyrosinase->Melanin Apoptosis G2/M Arrest & Apoptosis (Oncology Model) Microtubule->Apoptosis Depigmentation Reduced Melanin Synthesis (Dermatology Model) Melanin->Depigmentation

Caption: Dual mechanism of action for α-phenylcinnamic acid derivatives in oncology and dermatology.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary biochemical controls to ensure data integrity.

Protocol A: In Vitro Tubulin Polymerization Fluorescence Assay

This cell-free assay measures the compound's direct effect on microtubule assembly kinetics. We utilize a fluorescent reporter (e.g., DAPI or a proprietary fluorophore) that increases in quantum yield upon binding to polymerized microtubules.

Materials:

  • Purified porcine brain tubulin (>99% pure)

  • PEM Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP (Guanosine-5'-triphosphate), 100 mM stock

  • Fluorescent reporter (e.g., 10 µM DAPI)

  • Controls: Paclitaxel (Polymerization Enhancer), Colchicine (Polymerization Inhibitor)

Step-by-Step Methodology:

  • Reagent Preparation: Thaw purified tubulin on ice. Dilute tubulin in ice-cold PEM buffer containing 10% glycerol (to thermodynamically stabilize the protein) and 1 mM GTP to a final protein concentration of 3 mg/mL. Add the fluorescent reporter.

  • Compound Plating: In a pre-warmed (37°C) 96-well half-area black microplate, add 5 µL of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid at varying concentrations (e.g., 0.1 µM to 50 µM, 1% final DMSO). Include DMSO vehicle control, Paclitaxel (10 µM), and Colchicine (10 µM).

  • Reaction Initiation: Rapidly transfer 45 µL of the ice-cold tubulin mixture to the microplate using a multichannel pipette.

  • Kinetic Read: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 340 nm / Em: 430 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the

    
     of the linear polymerization phase. The IC₅₀ is determined by plotting the percentage of inhibition relative to the DMSO control against the log of the compound concentration.
    

Workflow Prep Step 1: Reagent Prep Tubulin + GTP + Reporter Compound Step 2: Compound Addition Add Probe (0.1 - 50 µM) Prep->Compound Incubate Step 3: Incubation 37°C for 60 Mins Compound->Incubate Read Step 4: Kinetic Read Ex: 340nm / Em: 430nm Incubate->Read Analyze Step 5: Data Analysis Calculate Vmax & IC50 Read->Analyze

Caption: High-throughput screening workflow for the tubulin polymerization kinetic assay.

Protocol B: Cellular Melanogenesis Inhibition Assay

To validate the compound's efficacy in a physiological environment, this assay uses murine B16F10 melanoma cells stimulated with α-Melanocyte-stimulating hormone (α-MSH). α-MSH upregulates the microphthalmia-associated transcription factor (MITF), driving robust tyrosinase expression and baseline melanin production.

Materials:

  • B16F10 Melanoma Cell Line (ATCC)

  • DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin

  • α-MSH (100 nM final concentration)

  • Positive Control: Kojic Acid (200 µM)

  • 1N NaOH containing 10% DMSO

Step-by-Step Methodology:

  • Cell Seeding: Seed B16F10 cells at a density of

    
     cells/well in a 6-well plate. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence.
    
  • Stimulation & Treatment: Aspirate media. Add fresh media containing 100 nM α-MSH to stimulate melanogenesis. Simultaneously, add 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid at sub-cytotoxic concentrations (e.g., 1, 5, 10, 20 µM). Include a DMSO control and a Kojic Acid positive control.

  • Incubation: Incubate the cells for 72 hours. Causality note: 72 hours is required because melanin accumulation is a downstream, cumulative phenotypic readout.

  • Cell Lysis & Melanin Extraction: Wash cells twice with ice-cold PBS. Detach cells using trypsin and pellet via centrifugation (1,000 x g, 5 mins). Discard the supernatant. Resuspend the pellet in 200 µL of 1N NaOH containing 10% DMSO.

  • Solubilization: Heat the lysates at 80°C for 1 hour to fully solubilize the intracellular melanin granules.

  • Quantification: Transfer 100 µL of the solubilized melanin to a 96-well transparent plate. Measure absorbance at 405 nm. Normalize the melanin content to total protein concentration (determined via BCA assay from a parallel cell lysate aliquot) to ensure reductions are not due to anti-proliferative effects.

Quantitative Data Summary

The table below outlines the expected pharmacological parameters when utilizing α-phenylcinnamic acid derivatives in the described assays, serving as a baseline for assay validation.

Assay TypePrimary TargetCell Line / MatrixReadout ParameterExpected IC₅₀ RangeReference Standard
Tubulin Polymerization β-Tubulin (Colchicine Site)Purified Porcine TubulinFluorescence (

reduction)
0.8 - 5.0 µMColchicine (IC₅₀ ~ 2.5 µM)
Melanogenesis Inhibition Tyrosinase (Catalytic Site)B16F10 Melanoma CellsAbsorbance (405 nm)10.0 - 45.0 µMKojic Acid (IC₅₀ ~ 150 µM)
Cytotoxicity (Counter-screen) General ViabilityB16F10 / HaCaT CellsMTT / CellTiter-Glo> 50.0 µMDoxorubicin (IC₅₀ < 1 µM)

Note: The compound demonstrates a highly favorable therapeutic window for depigmentation applications, inhibiting melanin synthesis at concentrations well below its cytotoxic threshold[3]. In oncology models, structural modifications (e.g., thio-derivatives) can push tubulin inhibition into the sub-micromolar range[].

References

  • European Journal of Medicinal Chemistry. Design, synthesis, and biological evaluation of novel combretastatin A-4 thio derivatives as microtubule targeting agents. (2018) Jan 20;144:797-816. doi: 10.1016/j.ejmech.2017.11.050. Available at:[Link]

  • L'Oreal (Patent).Cosmetic use of cinnamic acid derivatives as lightening agents. (2004) WO2004084854A1 / FR2852840A1. Google Patents.

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Troubleshooting & Optimization

Troubleshooting low yield in "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yield, and answer frequently asked questions. Our approach is grounded in mechanistic principles and field-proven experience to ensure your experimental success.

Introduction to the Synthesis

The synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid is a classic example of a carbon-carbon double bond forming reaction. It is typically achieved via a condensation reaction between 3-methoxybenzaldehyde and a phenylacetic acid derivative. The most relevant methods are variations of the Perkin or Erlenmeyer-Plöchl reactions, which involve the base-catalyzed condensation of an aromatic aldehyde with an acid anhydride or a related active methylene compound.[1][2]

The general scheme involves the deprotonation of phenylacetic acid (or its anhydride) to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. Subsequent dehydration of the aldol-type intermediate yields the desired α,β-unsaturated carboxylic acid.[3] The presence of the electron-donating methoxy group on the benzaldehyde ring can influence the reaction rate and outcome.

Troubleshooting Guide: Low Yields

Low yields are a frequent challenge in organic synthesis. This section addresses specific problems you may encounter in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the most probable causes?

Low yields in this condensation reaction can often be traced back to a few critical factors: reagent quality, reaction conditions, and the presence of moisture.[4]

Potential Causes & Solutions:

  • Reagent Purity:

    • 3-Methoxybenzaldehyde: Aromatic aldehydes are susceptible to oxidation to the corresponding carboxylic acid (3-methoxybenzoic acid) upon exposure to air.[4] This impurity will not participate in the desired reaction and can complicate purification.

      • Solution: Use freshly distilled or recently purchased 3-methoxybenzaldehyde. Verify purity by TLC or NMR before use.

    • Phenylacetic Acid/Anhydride: Ensure high purity of your phenylacetic acid or anhydride.

    • Base/Catalyst: If using a salt like sodium acetate, it must be anhydrous. Moisture can hydrolyze the anhydride reagent.[4][5]

      • Solution: Dry the acetate salt in an oven before use or purchase a high-purity anhydrous grade.

  • Reaction Conditions:

    • Temperature: Perkin-type reactions often require high temperatures (e.g., 140-180°C) to drive the dehydration of the aldol intermediate and push the reaction to completion.[4][6][7] Insufficient heat can lead to incomplete conversion.

      • Solution: Ensure your reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Reaction Time: These condensations can be slow, sometimes requiring several hours at reflux.[5][6][7]

      • Solution: Perform a time-course study by taking aliquots from the reaction mixture at different time points to determine the optimal reaction time.

  • Moisture:

    • Cause: The anhydride reagent (often acetic anhydride is used in conjunction with phenylacetic acid and a base like triethylamine) is highly susceptible to hydrolysis. Water contamination will consume the anhydride, reducing the formation of the necessary mixed anhydride intermediate for the reaction to proceed efficiently.

      • Solution: Thoroughly dry all glassware in an oven before assembly. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Below is a workflow to systematically diagnose the cause of low yield.

Caption: Troubleshooting workflow for low yield.

Q2: I'm observing a significant amount of a dark, resinous byproduct. What is it and how can I prevent it?

The formation of dark, polymeric, or resinous materials is a common issue, particularly in condensations that require high heat.[4]

Potential Causes & Solutions:

  • Self-Condensation of Aldehyde: Under basic conditions, aldehydes lacking alpha-hydrogens, like 3-methoxybenzaldehyde, can undergo the Cannizzaro reaction, especially at high temperatures if a strong base is used. However, a more likely cause of polymerization is acid-catalyzed self-condensation or other thermal degradation pathways.

  • Side Reactions: The reaction conditions may promote undesired side reactions. For instance, prolonged exposure to high temperatures can lead to decomposition of starting materials or products.

    • Solution 1: Temperature Control: While high heat is necessary, excessive temperatures can be detrimental. Find the minimum temperature required for a reasonable reaction rate. Consider using a high-boiling solvent (e.g., toluene, xylene) to maintain a consistent temperature.

    • Solution 2: Base Selection: Use a weaker base. Triethylamine is often preferred over stronger bases like hydroxides for this type of condensation as it is less likely to promote unwanted side reactions.[8]

    • Solution 3: Inert Atmosphere: Running the reaction under an inert atmosphere (N2 or Ar) can prevent oxidative side reactions that may contribute to the formation of colored impurities.

Q3: My purification by recrystallization is resulting in significant product loss. How can I improve my recovery?

Product loss during work-up and purification is a common, and often underestimated, source of low yield. The carboxylic acid product has specific solubility properties that must be handled correctly.

Potential Causes & Solutions:

  • Incorrect pH during Extraction:

    • Cause: During the work-up, the reaction mixture is typically basified to deprotonate the product carboxylic acid, making it water-soluble (as a carboxylate salt) and allowing for the removal of non-acidic organic impurities by extraction. The aqueous layer is then acidified to re-protonate the carboxylate, causing the desired carboxylic acid product to precipitate. If the acidification is incomplete (pH is too high), the product will remain partially dissolved in the aqueous phase as the carboxylate salt, leading to poor recovery.

    • Solution: When acidifying the aqueous layer, use a strong acid like HCl and check the pH with a pH meter or pH paper to ensure it is strongly acidic (pH 1-2). Cool the mixture in an ice bath to further decrease the product's solubility before filtration.

  • Improper Recrystallization Solvent:

    • Cause: An ideal recrystallization solvent should dissolve the product well when hot but poorly when cold.[9] If the product is too soluble in the chosen solvent at room temperature, recovery will be low.

    • Solution: Perform small-scale solvent screening to find the optimal solvent or solvent system. Common choices for cinnamic acid derivatives include ethanol/water mixtures, acetic acid, or toluene.[4] Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for this synthesis?

The reaction proceeds via a Perkin-type condensation mechanism.

  • Enolate Formation: The base (e.g., triethylamine or acetate) deprotonates the α-carbon of the acid anhydride (formed in situ from phenylacetic acid and acetic anhydride), creating a nucleophilic enolate.[2]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3-methoxybenzaldehyde in an aldol-type addition to form a tetrahedral alkoxide intermediate.[3]

  • Acyl Transfer & Dehydration: An intramolecular acyl transfer occurs, followed by elimination of a water molecule to form the carbon-carbon double bond, yielding the final α,β-unsaturated product.[10]

Q2: Which isomer, (E) or (Z), is expected as the major product?

The (E)-isomer (where the phenyl group from phenylacetic acid and the 3-methoxyphenyl group are trans to each other across the double bond) is generally the thermodynamically more stable and expected major product due to reduced steric hindrance. The high temperatures used in the Perkin reaction typically favor the formation of the more stable thermodynamic product.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?
  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): TLC is the most convenient method to monitor the disappearance of the starting materials (especially the aldehyde) and the appearance of the product. Use an appropriate solvent system (e.g., hexane/ethyl acetate mixtures) and visualize under a UV lamp.[9]

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information, confirming the connectivity of atoms and the stereochemistry of the double bond.

    • FT-IR Spectroscopy: Useful for identifying key functional groups, such as the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1680-1710 cm⁻¹), and the C=C stretch (~1625-1640 cm⁻¹).[6][7]

    • Melting Point: A sharp melting point close to the literature value indicates high purity of the final product.

    • Mass Spectrometry: Confirms the molecular weight of the synthesized compound.

Experimental Protocols

Protocol 1: Synthesis via Perkin-type Reaction

This protocol is a representative procedure and may require optimization.

Materials:

  • 3-methoxybenzaldehyde

  • Phenylacetic acid

  • Triethylamine (Et₃N)

  • Acetic anhydride ((Ac)₂O)

  • Toluene (or another suitable high-boiling solvent)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Recrystallization solvent (e.g., Ethanol/Water)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried.

  • Reagent Addition: To the flask, add 3-methoxybenzaldehyde (1.0 eq), phenylacetic acid (1.1 eq), and triethylamine (2.5 eq).

  • Reaction Initiation: Add acetic anhydride (2.5 eq) to the mixture. Heat the reaction to reflux (approx. 140-150°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC until the starting aldehyde spot has been consumed (typically 4-8 hours).

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly add water to quench the excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with an organic solvent like ethyl acetate (3x).

  • Acid/Base Wash: Combine the organic layers. Wash with saturated NaHCO₃ solution to remove unreacted phenylacetic acid, then wash with brine.

  • Product Isolation: To isolate the product, acidify the combined NaHCO₃ aqueous layers to pH 1-2 with 10% HCl. The product should precipitate.

  • Filtration: Cool the acidified mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water.

  • Purification: Dry the crude solid. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid.[4]

References

  • Slideshare. (n.d.). Chem- 262 - Expt- 13- Synthesis of Cinnamic Acid via an Aldol Condensa.docx. Retrieved from [Link]

  • SciSpace. (2020). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Retrieved from [Link]

  • Universitas Sebelas Maret. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Retrieved from [Link]

  • Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine free Knoevenagel condensation of aromatic aldehydes and malonic acid in a biphasic system. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. Retrieved from [Link]

  • American Chemical Society. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4048-4052. Retrieved from [Link]

  • Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Perkin Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • PubMed. (2009). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Retrieved from [Link]

  • European Patent Office. (1999). PROCESSES FOR PRODUCING ACRYLIC ACID DERIVATIVE.
  • IIT Kanpur. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]

  • Journal of Chemical Education. (1958). The use of the Perkin reaction in organic chemistry classes. Retrieved from [Link]

  • NPTEL Archive. (n.d.). Lecture 1 Base Catalyzed Reactions I. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). CN107266316A - It is a kind of(E) 2 (2 chloromethyl phenyl) 3 methoxy-methyl acrylate synthesis technique.
  • Google Patents. (n.d.). US3798264A - Process for purification of acrylic acid by extraction and distillation.
  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • eScholarship.org. (n.d.). The Complete Mechanism of an Aldol Condensation. Retrieved from [Link]

  • European Patent Office. (n.d.). Purification of acrylic acid by azeotropic distillation.
  • SciSpace. (2000). Method for purifying acrylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3830707A - Process for the purification of acrylic acid.
  • Organic Chemistry Portal. (2022). Ru-Catalyzed C-H Arylation of Acrylic Acids with Aryl Bromides. Retrieved from [Link]

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Technical Support Center: Synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid via Perkin Reaction

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid using the Perkin reaction. Here, we dissect the reaction, offering troubleshooting solutions and optimization strategies in a practical question-and-answer format to address challenges encountered during experimentation.

Section 1: Reaction Overview and Mechanism

The Perkin reaction is a cornerstone of organic synthesis for creating α,β-unsaturated aromatic acids.[1][2] It achieves this through an aldol-type condensation of an aromatic aldehyde with an acid anhydride, facilitated by a weak base, typically the alkali salt of the corresponding acid.[3][4][5] For the target molecule, the reaction proceeds as follows:

Reaction Scheme:

  • Aromatic Aldehyde: 3-Methoxybenzaldehyde

  • Acid Anhydride: Phenylacetic anhydride

  • Base Catalyst: Sodium or Potassium Phenylacetate

  • Product: 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid

The mechanism involves the base abstracting a proton from the α-carbon of the anhydride to form a reactive enolate.[6][7] This enolate then attacks the carbonyl carbon of the aromatic aldehyde.[4] Subsequent intramolecular acyl transfer, followed by dehydration, yields the final α,β-unsaturated acid product.[3][6][8]

Perkin_Mechanism General Perkin Reaction Mechanism Anhydride Acid Anhydride (R-CH2CO)2O Enolate Enolate Intermediate Anhydride->Enolate Base Base (R-CH2COO⁻) Base->Anhydride Deprotonation Aldehyde Aromatic Aldehyde (Ar-CHO) Enolate->Aldehyde Nucleophilic Attack Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide AcylTransfer Intramolecular Acyl Transfer Alkoxide->AcylTransfer MixedAnhydride Mixed Anhydride Intermediate AcylTransfer->MixedAnhydride Elimination Elimination of R-CH2COOH MixedAnhydride->Elimination ProductAnion Product Anion Elimination->ProductAnion Hydrolysis Acid Workup (Hydrolysis) ProductAnion->Hydrolysis FinalProduct α,β-Unsaturated Carboxylic Acid Hydrolysis->FinalProduct

Caption: General mechanism of the Perkin reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical roles of each reactant in this specific Perkin reaction?

  • 3-Methoxybenzaldehyde: This is the electrophilic component, providing the aromatic backbone and the methoxy-substituted phenyl group at the β-position of the final product.

  • Phenylacetic Anhydride: This serves as the source of the enolizable protons (the α-hydrogens) and ultimately provides the phenyl group at the α-position and the carboxylic acid functionality. It must have at least two α-hydrogens for the reaction to proceed.[1]

  • Sodium or Potassium Phenylacetate: This acts as the weak base catalyst required to deprotonate the anhydride and generate the enolate ion.[4][9] Using the salt of the corresponding acid helps to suppress potential side reactions.

Q2: Why is a high temperature typically required for the Perkin reaction?

The Perkin reaction generally requires high temperatures, often around 180°C, and prolonged reaction times (3-8 hours).[3][10][11] This is because a weak base (the carboxylate anion) is used to deprotonate a relatively weak acid (the α-proton of the anhydride), which is a slow process.[6] The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent elimination steps.[8]

Q3: What kind of yields can I realistically expect?

Yields for the Perkin reaction can vary widely, typically ranging from 50% to 80%, depending on the specific substrates and reaction conditions.[3] Factors such as reagent purity, strict anhydrous conditions, and precise temperature control significantly impact the final yield.

Section 3: Detailed Experimental Protocol

This protocol provides a generalized procedure for the synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid. Researchers should optimize molar ratios and reaction times based on their specific laboratory conditions and monitoring.

Experimental_Workflow Experimental Workflow Setup 1. Reaction Setup - Dry glassware - Equip with reflux condenser Reagents 2. Charge Reagents - 3-Methoxybenzaldehyde (1 eq) - Phenylacetic Anhydride (1.5 eq) - Anhydrous K-Phenylacetate (1 eq) Setup->Reagents Heating 3. Heating - Heat in oil bath to 180°C - Stir for 5-8 hours Reagents->Heating Monitoring 4. Monitor Progress (TLC) Heating->Monitoring Workup 5. Work-up - Cool and pour into water - Add Na2CO3 solution - Steam distill unreacted aldehyde Heating->Workup Precipitation 6. Acidification - Filter the hot solution - Acidify filtrate with conc. HCl Workup->Precipitation Purification 7. Purification - Collect crude product by filtration - Recrystallize from Ethanol/Water Precipitation->Purification Analysis 8. Characterization - Melting Point, NMR, IR Purification->Analysis

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is oven-dried to remove any moisture, which can hydrolyze the anhydride.[10][12] Assemble a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • Reagent Addition: To the flask, add 3-methoxybenzaldehyde (1 equivalent), phenylacetic anhydride (1.5 equivalents), and freshly fused, powdered anhydrous potassium phenylacetate (1 equivalent).

  • Reaction: Heat the mixture in an oil bath to 160-180°C with continuous stirring for 5 to 8 hours.[11]

  • Monitoring: Periodically monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool slightly before carefully pouring it into a large beaker of cold water with vigorous stirring.[11] Add a saturated solution of sodium carbonate to hydrolyze any remaining anhydride and dissolve the acidic product.

  • Purification (Initial): If unreacted aldehyde is present (identifiable by its characteristic smell), perform steam distillation to remove it.[11] Filter the hot solution to remove any resinous byproducts.

  • Precipitation: Cool the filtrate and acidify it by slowly adding concentrated hydrochloric acid until precipitation of the crude product is complete.

  • Final Purification: Collect the solid product by vacuum filtration and wash it with cold water. Purify the crude 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid by recrystallization, often using an ethanol/water solvent system.[11]

Section 4: Troubleshooting Guide

Q: My reaction yield is extremely low or I've isolated no product. What went wrong?

A: Low or zero yield is a common frustration and can be traced to several critical factors:

  • Moisture Contamination: The Perkin reaction is highly sensitive to moisture. Water will readily hydrolyze the phenylacetic anhydride and deactivate the base catalyst.[10][11]

    • Solution: Flame-dry or oven-dry all glassware before use. Use anhydrous reagents, and ensure the base (potassium or sodium phenylacetate) is freshly fused and powdered.[11][12][13]

  • Sub-optimal Temperature or Time: The reaction requires significant thermal energy.

    • Solution: Ensure your oil bath maintains a stable temperature of at least 160-180°C.[11] The reaction often needs to run for several hours (4-8) to reach completion.[11] Confirm doneness with TLC before workup.

  • Impure Reagents: The purity of your starting materials is paramount. 3-Methoxybenzaldehyde can oxidize to 3-methoxybenzoic acid if exposed to air over time.[10]

    • Solution: Use freshly distilled or recently purchased aldehyde. Ensure the quality of your anhydride and base catalyst. Poor quality reagents can introduce impurities that inhibit the reaction.[14]

  • Inactive Catalyst: The basicity of the catalyst is crucial.

    • Solution: Use freshly fused and finely powdered anhydrous sodium or potassium phenylacetate to maximize its surface area and catalytic activity.[10]

Q: The reaction mixture turned into a dark, intractable tar. What causes this and how can it be prevented?

A: The formation of dark, resinous materials is a frequent side reaction in Perkin condensations, often resulting from the self-condensation of the aldehyde or thermal decomposition of reactants and products.[10]

  • Solution 1: Strict Temperature Control: While high temperatures are necessary, exceeding the optimal range (typically >190-200°C) can accelerate polymerization and decomposition.[11] Use a reliable temperature controller for your heating mantle or oil bath.

  • Solution 2: Minimize Reaction Time: Do not heat the reaction longer than necessary. Monitor the consumption of the starting aldehyde by TLC. Once the aldehyde is consumed, proceed with the work-up to avoid product degradation from prolonged heating.[11]

  • Solution 3: Ensure Reagent Purity: Impurities in the starting aldehyde can act as catalysts for polymerization.[10]

Q: I'm struggling to purify the final product. It remains oily or impure after recrystallization.

A: Purification challenges often arise from the presence of closely related impurities or unreacted starting materials.

  • Solution 1: Remove Unreacted Aldehyde: The starting 3-methoxybenzaldehyde can co-precipitate with your product. As mentioned in the protocol, performing a steam distillation after hydrolysis is an effective method to remove any residual volatile aldehyde before acidification.[11]

  • Solution 2: Optimize Recrystallization: Finding the right solvent system is key. An ethanol/water mixture is a good starting point. Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution just becomes cloudy. Allow it to cool slowly to form pure crystals.[11] If this fails, consider other solvent systems like acetic acid or toluene.

  • Solution 3: Activated Charcoal Treatment: If the product has a persistent color, this may be due to polymeric impurities. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then filter it through celite to remove the charcoal and adsorbed impurities before cooling.[10]

Section 5: Optimization Strategies

Q: How can I increase the reaction rate and potentially lower the required temperature?

A: While the classical Perkin reaction is known for its harsh conditions, several strategies can improve its efficiency.

  • Choice of Base: Potassium salts (e.g., potassium phenylacetate) often give better yields and require shorter reaction times than their sodium counterparts.[7][15] Some protocols also report success with other bases like triethylamine or cesium acetate, which may alter the reaction mechanism and conditions.[7][13]

  • Microwave Irradiation: Using a microwave reactor can dramatically reduce reaction times from hours to minutes.[13] This technique provides rapid and uniform heating, often leading to cleaner reactions and higher yields. Note that some bases, like sodium acetate, may be less effective under microwave conditions, necessitating the exploration of alternatives.[13]

Q: Is the stoichiometry of the reactants flexible?

A: The molar ratio of the reactants is a critical parameter to optimize.

  • Anhydride Excess: It is common practice to use a slight to moderate excess of the acid anhydride (e.g., 1.5 to 2.0 equivalents).[11] This helps to ensure the complete conversion of the more valuable aldehyde and can shift the equilibrium towards the product.

  • Base Loading: The base is a catalyst, but it is typically used in stoichiometric amounts (e.g., 1.0 equivalent) relative to the aldehyde. Varying the amount of the base can impact the rate of enolate formation and should be explored for optimal results.

Table 1: Key Optimization Parameters

ParameterStandard ConditionOptimization StrategyRationale
Temperature 180°C160-180°C; Microwave IrradiationAvoids thermal decomposition; Reduces reaction time.[11][13]
Base Catalyst Sodium PhenylacetatePotassium or Cesium PhenylacetateHigher solubility and reactivity can improve yields.[7][13][15]
Reagent Ratio 1:1.5:1 (Ald:Anhyd:Base)Increase anhydride to 1:2:1Drives reaction to completion.[11]
Reaction Time 5-8 hoursMonitor by TLC; Microwave (5-30 min)Prevents byproduct formation from prolonged heating.[11][13]
Moisture AnhydrousRigorous drying of glassware/reagentsPrevents hydrolysis of anhydride.[10][11][13]

References

  • Grokipedia. (n.d.). Perkin reaction.
  • Physics Wallah. (n.d.). Reaction Mechanism of Perkin Condensation.
  • ResearchGate. (2025, August 6). Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent.
  • Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction.
  • ResearchGate. (n.d.). A Concise Introduction of Perkin Reaction.
  • Testbook. (n.d.). Perkin Reaction Mechanism: Learn Meaning, Mechanism & Application.
  • Benchchem. (n.d.). Side reactions and byproduct formation in cinnamic acid synthesis.
  • SciSpace. (n.d.). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.
  • SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism.
  • University of Rochester Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • SATHEE. (n.d.). Perkin Reaction Mechanism.
  • YouTube. (2023, February 11). Perkins' Reaction| Benzaldehyde| Acetic anhydride| Cinnamic Acid.
  • Online Organic Chemistry Tutor. (2026, April 27). Perkin Reaction.
  • PMC. (n.d.). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
  • BYJU'S. (n.d.). Perkin Reaction Mechanism.
  • Benchchem. (2025). Optimizing reaction conditions for 4-Methylcinnamic acid synthesis.
  • SATHEE JEE - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
  • Unacademy. (n.d.). Perkin Reaction Mechanism - JEE Chemistry.
  • J&K Scientific LLC. (2025, June 1). Perkin Reaction.
  • Study.com. (n.d.). Perkin Reaction: Definition & Mechanism - Video.
  • Scribd. (n.d.). Perkin Reaction Mechanism Explained | PDF.
  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?.
  • Study.com. (n.d.). Perkin Reaction: Definition & Mechanism - Lesson.
  • Vedantu. (n.d.). Perkin Reaction Mechanism: Steps, Examples & Applications.

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Purification of "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid" from reaction byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this target compound from its reaction byproducts. The following troubleshooting guides and FAQs are structured to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)
Question 1: My crude product after synthesis is a sticky, brown oil that refuses to solidify. How can I effectively crystallize it to obtain a pure, solid product?

Answer:

This is a common challenge, often caused by the presence of unreacted starting materials or low-melting eutectic mixtures of byproducts that act as crystallization inhibitors. The goal is to systematically remove these impurities and find a solvent system where the desired product has low solubility at cool temperatures, while the impurities remain dissolved.

Troubleshooting Protocol: From Oil to Crystal

  • Initial Purification via Acid-Base Extraction: Before attempting crystallization, it is crucial to remove the primary non-acidic and weakly acidic impurities. Unreacted 3-methoxybenzaldehyde and other neutral byproducts can be efficiently removed using a liquid-liquid extraction procedure based on the acidic nature of your target molecule.[1][2][3] This step is often sufficient to yield a solid that can then be further purified by crystallization.

    • Step-by-Step Extraction Protocol:

      • Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or diethyl ether.

      • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. Your carboxylic acid product will be deprotonated to its carboxylate salt and move to the aqueous layer. Most neutral impurities, like the starting aldehyde, will remain in the organic layer.

      • Separate the aqueous layer. Repeat the extraction on the organic layer 1-2 more times with fresh NaHCO₃ solution to maximize recovery.

      • Combine all aqueous layers. Cool this solution in an ice bath.

      • Slowly acidify the aqueous solution by adding 1M HCl dropwise with stirring. Your product, "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid," will become protonated and precipitate out of the solution as it is no longer soluble in water. Monitor the pH with litmus paper to ensure it is acidic (pH ~2-3).

      • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.

  • Systematic Solvent Screening for Recrystallization: If the product from the extraction is still not sufficiently pure or remains oily, a systematic approach to finding the right recrystallization solvent is necessary.

    • Procedure:

      • Place small amounts (10-20 mg) of your crude solid into separate test tubes.

      • Add a few drops of a single solvent to each tube and observe solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.

      • Heat the tubes that did not dissolve at room temperature. If the compound dissolves, allow it to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.

      • If no single solvent works, try a binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane). Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow to cool slowly.

    Table 1: Recommended Solvents for Crystallization Screening

    Solvent System Type Rationale
    Ethanol or Isopropanol Single Solvent The polarity is often suitable for moderately polar compounds like substituted acrylic acids.
    Toluene Single Solvent Can be effective for aromatic compounds; slower evaporation can lead to better crystals.
    Ethyl Acetate / Hexanes Binary System A versatile system where polarity can be finely tuned.

    | Ethanol / Water | Binary System | Effective if the compound is highly soluble in ethanol and insoluble in water. |

Workflow for Overcoming Crystallization Failure

G A Crude Reaction Mixture B Step 1: Acid-Base Extraction (Removes 3-methoxybenzaldehyde) A->B C Precipitated Solid (Product + Phenylacetic Acid) B->C D Step 2: Column Chromatography (Silica Gel) C->D F Fraction Collection & TLC Analysis D->F E Eluent: Hexane/Ethyl Acetate + 0.5% Acetic Acid E->D Mobile Phase G Combine Pure Fractions F->G H Solvent Evaporation G->H I High-Purity Product >98% Pure H->I

Sources

Common side reactions in the synthesis of "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid. We will explore the common synthetic routes, delve into the mechanistic origins of side reactions, and offer field-proven protocols to optimize yield, purity, and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for synthesizing 3-(3-methoxy-phenyl)-2-phenyl-acrylic acid?

The synthesis of α-substituted, β-aryl acrylic acids like the target molecule is typically achieved through classic condensation reactions. The two most prominent and effective methods are the Perkin reaction and the Knoevenagel condensation .

  • Perkin Reaction: This method involves the condensation of an aromatic aldehyde (3-methoxybenzaldehyde) with an acid anhydride (phenylacetic anhydride) in the presence of the corresponding carboxylate salt (e.g., sodium phenylacetate) which acts as the base catalyst.[1][2] The reaction is typically driven by heat.

  • Knoevenagel Condensation: This reaction uses an active methylene compound (phenylacetic acid) and an aldehyde (3-methoxybenzaldehyde), catalyzed by a weak base, often an amine like piperidine or pyridine.[3][4] A key advantage is that the reaction can often be run under milder conditions than the Perkin reaction. To drive the equilibrium towards the product, removal of the water byproduct is crucial.[5][6]

Q2: Can you illustrate the general mechanism for the Knoevenagel condensation in this synthesis?

Certainly. The Knoevenagel condensation proceeds through a three-step sequence: deprotonation, nucleophilic addition, and dehydration. The base catalyst is critical for the initial deprotonation of the active methylene compound.

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism PAA Phenylacetic Acid (Active Methylene) Enolate Carbanion (Enolate) PAA->Enolate Deprotonation (Base abstracts α-H+) Aldehyde 3-Methoxybenzaldehyde Aldol Aldol Adduct (β-hydroxy acid) Aldehyde->Aldol Base Base (e.g., Piperidine) Enolate->Aldol Nucleophilic Attack (Enolate attacks aldehyde carbonyl) Product α,β-Unsaturated Acid (Final Product) Aldol->Product Dehydration (-H₂O)

Caption: Knoevenagel condensation mechanism overview.

Q3: Why is the choice and amount of base so critical in these condensation reactions?

The base is not merely a passive catalyst; its strength and concentration directly influence the reaction's success and side-product profile.

  • In Knoevenagel Condensation: A weak amine base (like piperidine) is strong enough to deprotonate the acidic α-hydrogen of phenylacetic acid but not so strong that it promotes the self-condensation of the 3-methoxybenzaldehyde.[4] Using a strong base like an alkoxide could lead to competing Cannizzaro or aldol reactions with the aldehyde.

  • In the Perkin Reaction: The base is typically the sodium or potassium salt of the acid corresponding to the anhydride (e.g., sodium phenylacetate for phenylacetic anhydride).[7] This specific choice minimizes side reactions like acyl exchange between the anhydride and the carboxylate base, ensuring that the intended enolate is formed.[7]

Q4: What factors determine the E/Z isomer ratio of the final product?

The formation of the double bond can result in two geometric isomers, (E) and (Z). The final ratio is a product of both kinetic and thermodynamic control.

  • Kinetic Control: The initial ratio of isomers formed is determined by the transition state energies of the dehydration step. Steric hindrance between the bulky phenyl and 3-methoxyphenyl groups plays a significant role.

  • Thermodynamic Control: The (E)-isomer, where the two large aromatic groups are on opposite sides of the double bond, is generally the more thermodynamically stable product. If the reaction conditions (e.g., higher temperature, longer reaction time) allow for equilibration between the isomers, the (E)-isomer will typically predominate.[4] In some cases, the initial product may be a mixture, but the more stable isomer can be favored through optimization.[4][8]

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, explaining their chemical origins and providing actionable solutions.

Problem 1: Low or No Yield of the Desired Acrylic Acid

A low yield is the most common issue, often stemming from incomplete reactions or competing side pathways.

Potential Causes & Solutions

Potential Cause Scientific Explanation Troubleshooting & Optimization Protocol
Incomplete Dehydration (Knoevenagel) The final step is the elimination of water, which is a reversible equilibrium. If water is not removed, the equilibrium will not favor the product.[6]Solution: Implement azeotropic distillation. Use a solvent like toluene with a Dean-Stark apparatus to continuously remove water as it forms, driving the reaction to completion.[5] Alternatively, for smaller scales, add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.[5]
Unfavorable Perkin Reaction Conditions The Perkin reaction often requires high temperatures (>165 °C) to proceed effectively.[7] Insufficient heat will result in a sluggish or stalled reaction. The electron-donating methoxy group on the aldehyde can also decrease its reactivity, potentially lowering yields.[9]Solution: Ensure the reaction temperature is maintained between 170-180 °C. Monitor the reaction progress using TLC. If yields are still low, consider extending the reaction time. Be aware that prolonged heating can promote side reactions.
Base Degradation or Inactivity The amine catalyst in the Knoevenagel reaction can be neutralized by acidic impurities in the starting materials or solvents. The carboxylate salt in the Perkin reaction must be anhydrous.Solution: Use freshly distilled solvents and high-purity starting materials. For the Knoevenagel reaction, consider using a slight excess of the amine catalyst. For the Perkin reaction, ensure the carboxylate salt is thoroughly dried under vacuum before use.

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Caption: Workflow for troubleshooting low product yield.

Problem 2: Product is an Inseparable Mixture of E/Z Isomers

Obtaining a mixture of geometric isomers is a frequent outcome that complicates purification and characterization.

Potential Causes & Solutions

Potential Cause Scientific Explanation Troubleshooting & Optimization Protocol
Lack of Stereochemical Control The reaction conditions may not sufficiently favor the formation of one isomer over the other, leading to a kinetic mixture.Solution (Favoring Thermodynamics): After the initial condensation is complete (as judged by TLC), continue heating the reaction mixture for several hours. This can promote equilibration to the more stable (E)-isomer. Monitor the E/Z ratio by ¹H NMR analysis of aliquots.
Similar Physical Properties The E and Z isomers may have very similar polarities and solubilities, making chromatographic or standard crystallization-based separation difficult.Solution (Selective Acidification): The pKa values of the E and Z carboxylic acids may differ slightly due to their different three-dimensional structures. This can be exploited for separation. A protocol based on this principle is described below.[10]

Protocol: Separation of E/Z Isomers via Selective Acidification

This protocol leverages potential differences in the acidity of the isomers.[10]

  • Dissolution: Dissolve the crude E/Z mixture in an aqueous solution of sodium bicarbonate or sodium hydroxide to form the sodium carboxylate salts. Use the minimum amount of base required for complete dissolution.

  • Slow Acidification: While vigorously stirring, slowly add a dilute acid (e.g., 0.5 M HCl) dropwise to the solution. Monitor the pH of the solution continuously.

  • Selective Precipitation: One isomer will precipitate at a slightly different pH than the other. The less acidic isomer (higher pKa) will precipitate first as the pH drops.

  • Isolation: As soon as a significant amount of precipitate is observed, stop the acid addition and filter the solid. This fraction will be enriched in one isomer.

  • Further Fractionation: Continue the slow acidification of the filtrate to precipitate the second fraction, which will be enriched in the other isomer.

  • Analysis & Recrystallization: Analyze both fractions by ¹H NMR or HPLC to determine the E/Z ratio. Recrystallize each fraction from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) to achieve high purity.

Problem 3: Formation of a Stilbene Byproduct (Decarboxylation)

The presence of 1-(3-methoxyphenyl)-2-phenylethene indicates a decarboxylation side reaction has occurred.

Mechanism of Formation

This side reaction is more prominent in the Perkin reaction. The mixed anhydride intermediate can eliminate acetic acid and subsequently undergo decarboxylation (loss of CO₂) under the high heat of the reaction to furnish the corresponding stilbene derivative.[11]

Decarboxylation_Side_Reaction Figure 2: Decarboxylation Side Reaction Pathway Intermediate Mixed Anhydride Intermediate Product Desired Acrylic Acid Intermediate->Product Hydrolysis (Desired Pathway) Byproduct Stilbene Byproduct Intermediate->Byproduct Decarboxylation (-CO₂) (High Heat)

Caption: Competing pathways of the reaction intermediate.

Troubleshooting & Optimization Protocol

  • Temperature Control: Avoid excessive temperatures. While the Perkin reaction requires heat, temperatures above 180-190 °C can significantly accelerate the rate of decarboxylation. Maintain a stable temperature in the optimal range (170-180 °C).

  • Minimize Reaction Time: Once the formation of the acrylic acid product plateaus (as monitored by TLC), proceed with the workup. Unnecessarily long reaction times at high temperatures will favor the formation of the decarboxylated byproduct.

  • Alternative Method: If decarboxylation remains a persistent issue, switch to the Knoevenagel condensation, which generally employs milder reaction conditions and is less prone to this specific side reaction.

References

  • Beilstein Journals. (2015, November 19). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Retrieved from [Link]

  • Wikipedia. Perkin reaction. Retrieved from [Link]

  • Study.com. (n.d.). Perkin Reaction: Definition & Mechanism. Retrieved from [Link]

  • ResearchGate. (2009). Kinetics and mechanism of Perkin reaction for synthesizing α-furylacrylic acid. Retrieved from [Link]

  • SlideShare. (2015, July 28). Introduction to Perkin reaction its mechanism and examples. Retrieved from [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A novel and general strategy for the synthesis of α,β-unsaturated carboxylic acids from CO2. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid. Retrieved from [Link]

  • YouTube. (2023, January 16). Perkin condensation. Retrieved from [Link]

  • Wikipedia. Wittig reaction. Retrieved from [Link]

  • ResearchGate. (2018). The modified Perkin condensation. Retrieved from [Link]

  • Wikipedia. Knoevenagel condensation. Retrieved from [Link]

  • Indian Journal of Chemistry. (2013). Eco-friendly and economic method for Knoevenagel condensation by employing natural catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, September 29). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Retrieved from [Link]

Sources

Improving the solubility of "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid" for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the in vitro formulation of highly lipophilic carboxylic acids.

Compound Overview & Causality of Insolubility

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid (CAS: 94501-16-3) is a versatile but highly lipophilic alpha-phenylcinnamic acid derivative (1)[1]. In in vitro cell-based assays, researchers frequently encounter severe precipitation when introducing this compound into aqueous media like DMEM or PBS.

The causality behind this behavior is twofold:

  • Hydrophobic Bulk: The molecule contains two aromatic rings (a phenyl and a methoxyphenyl group). This large hydrophobic surface area disrupts the hydrogen-bonding network of water, making aqueous solvation entropically unfavorable. High lipophilicity directly correlates with poor aqueous solubility, necessitating careful formulation to prevent rapid precipitation in vitro (2)[2].

  • pH-Dependent Ionization: The compound possesses a carboxylic acid moiety with an estimated apparent pKa of ~4.00 (3)[3]. In acidic or unbuffered neutral solutions, the carboxyl group remains protonated (unionized), maximizing the molecule's hydrophobicity. Adjusting the pH above the pKa deprotonates the acid into a carboxylate anion, significantly increasing its polar surface area and aqueous solubility ().

Diagnostic Workflow

Use the following logical flowchart to troubleshoot precipitation issues during your assay preparation.

SolubilizationWorkflow A 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid (Solid Powder) B Prepare 10-50 mM Stock in 100% DMSO A->B C Dilute in Assay Media (e.g., DMEM/PBS) B->C D Precipitation or Turbidity Observed? C->D E Check Buffer pH Is pH < 7.0? D->E Yes H Proceed to In Vitro Assay D->H No F Adjust to pH 7.4 (Deprotonates COOH) E->F Yes I Compound Precipitates at High Conc. E->I No F->C G Use Carrier System (e.g., 10% HP-β-CD) G->C I->G

Fig 1: Troubleshooting workflow for solubilizing lipophilic carboxylic acids in aqueous media.

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate immediately when I add my DMSO stock to DMEM? A: This is a classic "solvent crash" (4)[4]. DMSO is infinitely miscible with water, but your compound is not. When you pipette the DMSO stock into the media, the DMSO rapidly diffuses into the bulk aqueous phase. The compound is left behind in a localized micro-environment where its concentration vastly exceeds its aqueous solubility limit, triggering rapid nucleation and precipitation. Solution: Use the "step-down" dilution method under constant agitation (See Protocol A).

Q: Can I just increase the DMSO concentration in my assay to keep it dissolved? A: No. While increasing DMSO improves solubility, most mammalian cell lines exhibit cytotoxicity when final DMSO concentrations exceed 0.1% to 0.5% (v/v). You must balance solubility with cell viability. If 0.5% DMSO is insufficient for your target dose, you must transition to a carrier system like cyclodextrins.

Q: How does Hydroxypropyl-β-Cyclodextrin (HP-β-CD) work for this specific compound? A: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic phenyl rings of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid partition into this cavity, forming a non-covalent inclusion complex. This shields the lipophilic regions from water while the hydrophilic exterior of the cyclodextrin keeps the entire complex dissolved in the media.

Quantitative Comparison of Solubilization Vehicles

Table 1: Impact of different vehicles on the solubility of lipophilic carboxylic acids in cell culture media.

Solubilization VehicleMax Final Conc. in AssayExpected Compound SolubilityCytotoxicity RiskMechanism of Action
DMSO alone 0.1% - 0.5% (v/v)Low (< 10 µM)Low to ModerateOrganic Co-solvent
HP-β-Cyclodextrin 5% - 10% (w/v)High (> 100 µM)Very LowInclusion Complexation
Tween-80 0.01% - 0.1% (v/v)Moderate (~ 50 µM)High (Membrane Disruption)Micellar Dispersion
Bovine Serum Albumin 0.1% - 1.0% (w/v)Moderate (~ 50 µM)LowCarrier Protein Binding

Self-Validating Experimental Protocols

Protocol A: The "Step-Down" DMSO Dilution Method

Purpose: To achieve low-to-moderate assay concentrations (1-10 µM) without carrier molecules.

  • Master Stock Preparation: Weigh the solid compound and dissolve it in 100% molecular biology-grade DMSO to a concentration of 10 mM. Vortex vigorously for 2 minutes.

  • Intermediate Stock Creation: Dilute the master stock in 100% DMSO to create a 1 mM intermediate stock.

    • Causality: Using an intermediate stock ensures the final volume of DMSO added to the media is manageable and prevents massive concentration gradients that cause solvent crashes.

  • Media Preparation: Pre-warm the DMEM/PBS to 37°C. Place the media on a magnetic stirrer to ensure rapid homogenization.

  • Dropwise Integration: Slowly add the 1 mM intermediate stock dropwise into the vortex center of the stirring media to a final concentration of 10 µM (1:100 dilution, final DMSO = 1%). Note: If 1% DMSO is toxic to your specific cell line, adjust the intermediate stock to 2 mM for a 0.5% final DMSO concentration.

  • Validation Step (Self-Correction): Observe the media under an inverted microscope at 20x magnification. If micro-crystals or turbidity are visible, the solubility limit has been exceeded. Discard the media and proceed to Protocol B.

Protocol B: HP-β-CD Complexation for High-Concentration Assays

Purpose: To achieve high assay concentrations (>50 µM) without exceeding DMSO toxicity limits.

  • Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in PBS or unsupplemented DMEM. Ensure the pH is strictly adjusted to 7.4 using 0.1 M NaOH or HEPES buffer.

    • Causality: pH 7.4 ensures the carboxylic acid is deprotonated, working synergistically with the cyclodextrin cavity to maximize solubility.

  • Complexation: Add the solid 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid directly into the HP-β-CD solution to target a 1 mM concentration.

  • Incubation: Incubate the suspension on a rotary shaker at 37°C for 4 hours.

    • Causality: Inclusion complex formation is an equilibrium-driven process that requires time and kinetic energy (heat/agitation) to reach saturation.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound.

  • Validation Step (Self-Correction): Quantify the concentration of the filtrate using UV-Vis spectroscopy or LC-MS against a standard curve prepared in 100% DMSO. This confirms the exact dissolved concentration before applying it to your cells, ensuring your dose-response curves are mathematically accurate.

References

  • Creative Bioarray. "Lipophilicity and Solubility." Available at: [Link]

  • EPA CompTox Chemicals Dashboard. "alpha-Phenylcinnamic acid, (Z)- Properties." Available at: [Link]

  • ResearchGate. "How can I dissolve hydrophobic compounds in DMEM media?" Available at: [Link]

Sources

Technical Support Center: Stability & Storage of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-level stability data and mechanistic troubleshooting.

Case ID: STAB-772-CIN Compound Class:


-Phenylcinnamic Acid Derivative
Primary Risk:  Photochemical Dimerization (Solid State) & Radical Polymerization (Solution State)

Executive Technical Summary

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid differs significantly from simple acrylic monomers (e.g., acrylic acid, methyl methacrylate). Due to the steric bulk of the 2-phenyl substitution and the 3-methoxyphenyl group, this compound is a solid at room temperature and exhibits high resistance to thermal radical polymerization compared to unsubstituted acrylics.

However, "polymerization" in the context of this compound typically refers to [2+2] Photocycloaddition (Dimerization) , a reaction driven by UV light in the solid state, leading to the formation of cyclobutane derivatives (truxillic/truxinic acid analogues).

Critical Storage Directive:

  • Solid State: The primary enemy is LIGHT , not heat. Store in amber glass.

  • Solution State: The primary enemy is Peroxide Formation leading to oligomerization.

Storage & Handling Protocol

A. Solid State Storage (Recommended)

This is the most stable form. The crystal lattice locks the molecules in place; however, if the crystal packing aligns the alkene bonds parallel and within 4.2 Å (Schmidt’s Topochemical Postulate), UV exposure will trigger rapid dimerization.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Slows oxidative degradation. (Freezing is acceptable but unnecessary for short-term).[1]
Light Strict Exclusion Prevents [2+2] photocycloaddition. Use amber vials wrapped in foil.
Atmosphere Inert (Ar/N₂) Prevents oxidation of the methoxy group to quinones (yellowing).
Container Borosilicate Glass Avoid plastics that may leach plasticizers or allow O₂ permeation.
B. Solution State Storage (High Risk)

If you must store the compound dissolved (e.g., in DMSO, MeOH, or THF), the risk of radical polymerization increases because the molecules have translational freedom.

  • Add an Inhibitor: For solutions stored >24 hours, add BHT (Butylated hydroxytoluene) at 100–200 ppm.

    • Note: Avoid MEHQ (Hydroquinone monomethyl ether) if storing under inert gas, as MEHQ requires dissolved Oxygen to function effectively.[1]

  • Solvent Choice: Avoid ethers (THF, Diethyl ether) for long-term storage as they form peroxides that initiate polymerization. Use DMSO or Methanol .

Decision Logic & Workflow

The following diagram illustrates the decision process for storage and handling to maximize compound longevity.

StorageWorkflow Start Received Compound: 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid StateCheck Storage State? Start->StateCheck Solid Solid State (Powder/Crystal) StateCheck->Solid Powder Solution Solution State (Dissolved) StateCheck->Solution Liquid LightRisk Primary Risk: [2+2] Photodimerization Solid->LightRisk RadicalRisk Primary Risk: Radical Polymerization Solution->RadicalRisk ActionSolid 1. Amber Vial + Foil 2. Store at 4°C 3. Desiccate LightRisk->ActionSolid SolventCheck Solvent Type? RadicalRisk->SolventCheck SafeSolvent DMSO / MeOH (Low Peroxide Risk) SolventCheck->SafeSolvent Preferred RiskSolvent THF / Ethers (High Peroxide Risk) SolventCheck->RiskSolvent Avoid ActionSoln Add BHT (200 ppm) Store -20°C SafeSolvent->ActionSoln RiskSolvent->ActionSoln Critical: Test Peroxides

Caption: Decision matrix for storage conditions based on physical state, highlighting the divergence between photodimerization risks (solids) and radical risks (solutions).

Troubleshooting & FAQ

Q1: My sample has turned from white to pale yellow. Is it polymerized?

Diagnosis: Likely Oxidation , not polymerization. Mechanism: The methoxy-phenyl group is susceptible to slow oxidation, forming quinoid-like impurities. Polymerization (dimerization) usually results in a higher melting point solid that is less soluble, but rarely colored. Action:

  • Check solubility in Methanol. If it dissolves fully, it is likely simple surface oxidation.

  • Recrystallize from Ethanol/Water to remove the yellow impurity.

Q2: The compound is no longer soluble in solvents it previously dissolved in.

Diagnosis: Photodimerization has occurred. Mechanism: Exposure to UV light has caused the alkene double bonds of two molecules to form a cyclobutane ring (Truxinic/Truxillic acid derivative). This dimer is significantly more rigid and less soluble. Verification: Run a 1H-NMR .

  • Monomer: Look for the alkene proton signal (

    
     7.5–8.0 ppm).
    
  • Dimer: The alkene signal will disappear, replaced by cyclobutane methine signals upfield (

    
     4.0–5.0 ppm).
    
Q3: Can I use MEHQ (Methoxyphenol) to inhibit polymerization?

Technical Answer: Only in specific conditions.

  • In Solid: No. Inhibitors cannot diffuse through the crystal lattice.

  • In Solution (Aerobic): Yes. MEHQ works well.

  • In Solution (Anaerobic/Degassed): NO. MEHQ requires dissolved oxygen to form the active inhibiting species.[1] If you store your solution under Argon, MEHQ is ineffective. Use BHT or Phenothiazine for oxygen-free environments.

Mechanistic Insight: The "Polymerization" Pathway

Understanding the specific degradation pathway allows for better prevention. Unlike simple acrylic acid, which forms long chains, this compound typically forms dimers .

ReactionPathway Monomer Monomer (2 units) C=C Double Bond Excited Excited State [2π + 2π] Monomer->Excited Absorption Energy UV Light (hν) (Solid State) Energy->Excited Dimer Cyclobutane Dimer (Insoluble Precipitate) Excited->Dimer Cycloaddition

Caption: The [2+2] Photocycloaddition pathway. Two monomer units consume UV energy to form a rigid, insoluble cyclobutane dimer.

References & Validation

  • Cohen, M. D., & Schmidt, G. M. J. (1964). Topochemistry.[2] Part I. A Survey of the Photochemistry of Cinnamic Acids. Journal of the Chemical Society. (Establishes the 4.2 Å rule for solid-state dimerization of phenyl-acrylic systems).

  • BASF Technical Data. Acrylic Acid & Esters: Storage and Handling. (General principles for inhibiting acrylic systems).

  • PubChem Compound Summary. alpha-Phenylcinnamic acid. (Structural and physical property verification).[3][4]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling.

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 3-(3-Methoxyphenyl)-2-phenylacrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(3-Methoxyphenyl)-2-phenylacrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the bench to production. We will address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and practical, field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before embarking on or scaling up your synthesis.

Q1: What are the most viable synthetic routes for the large-scale production of 3-(3-Methoxyphenyl)-2-phenylacrylic acid?

The synthesis of α,β-unsaturated carboxylic acids like the target molecule is typically achieved via condensation reactions. For industrial-scale production, the two most common and effective methods are the Perkin reaction and the Knoevenagel condensation.[1][2]

  • Perkin Reaction: This classic method involves the condensation of an aromatic aldehyde (3-methoxybenzaldehyde) with an acid anhydride (phenylacetic anhydride) in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid (sodium phenylacetate).[3] While robust, this reaction often requires high temperatures (165-180°C) and long reaction times, which can be energy-intensive at scale.[4][5]

  • Knoevenagel Condensation: This versatile reaction condenses an aldehyde (3-methoxybenzaldehyde) with a compound containing an active methylene group, such as phenylacetic acid, catalyzed by a base like piperidine or pyridine.[6][7] This method often proceeds under milder conditions than the Perkin reaction and can offer excellent yields. For scale-up, careful selection of the catalyst and solvent is crucial to manage exotherms and minimize side reactions.

Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of this synthesis?

Scaling a reaction from the lab to a manufacturing plant is rarely linear.[8] Several parameters become exponentially more critical.

  • Temperature Control: Both the Perkin and Knoevenagel reactions are sensitive to temperature. Inadequate heat removal in a large reactor can lead to runaway reactions, decomposition of starting materials or products, and the formation of impurities.[9]

  • Reagent Addition Rate: On a large scale, the rate of addition for catalysts or reagents must be carefully controlled to manage the reaction exotherm and maintain a consistent temperature profile.[10] Adding reagents too quickly can create localized "hot spots."

  • Mixing Efficiency: Homogeneous mixing is vital for consistent reaction kinetics. Inadequate agitation in large vessels can lead to poor mass and heat transfer, resulting in incomplete conversion and increased side-product formation.

  • Purity of Starting Materials: The purity of 3-methoxybenzaldehyde and phenylacetic acid (or its anhydride) is paramount. Impurities in the raw materials can lead to unexpected side reactions and complicate downstream purification.[11]

Q3: My reaction works perfectly on a 1g scale, but the yield drops significantly at 1kg. What are the likely causes?

This is a common scale-up challenge.[8] The primary reasons for a non-linear decrease in yield include:

  • Mass and Heat Transfer Limitations: As discussed in Q2, inefficient mixing and cooling on a larger scale are often the main culprits.

  • Extended Reaction/Workup Times: What takes minutes in the lab can take hours in a plant. Prolonged exposure of the product to heat or acidic/basic conditions during workup can cause degradation.

  • Phase Separation Issues: During aqueous workup, extractions that are clean and fast on a small scale can form difficult-to-break emulsions in large reactors, leading to significant product loss in the aqueous layer.

  • Changes in Stoichiometry: While seemingly simple, accurately charging reagents on a large scale can be challenging. Ensure that weighing and transfer processes are validated.

Part 2: Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Issue 1: Low Reaction Yield

Q: My reaction yield for the synthesis of 3-(3-Methoxyphenyl)-2-phenylacrylic acid is below 50%. How can I improve it?

A low yield is a multifaceted problem that requires systematic investigation.[11] The first step is to identify the source of the loss: incomplete reaction, side-product formation, or product loss during workup and purification.

Workflow for Diagnosing Low Yield

Caption: Troubleshooting workflow for low reaction yield.

Possible Causes & Solutions:

  • Cause 1: Inactive Catalyst or Base.

    • Insight: The base catalyst (e.g., sodium phenylacetate, piperidine) is crucial for deprotonating the active methylene compound.[6] Anhydrous salts like sodium acetate in the Perkin reaction must be truly anhydrous to be effective.[4]

    • Solution:

      • Ensure the base is fresh and properly stored. For the Perkin reaction, use freshly fused and powdered sodium phenylacetate or anhydrous potassium carbonate.

      • For the Knoevenagel condensation, consider using a different base catalyst. A comparative study of catalysts may be beneficial.[2] See the table below for catalyst suggestions.

  • Cause 2: Sub-optimal Reaction Temperature.

    • Insight: The Perkin reaction, in particular, requires high temperatures to drive the reaction to completion.[5] Conversely, excessively high temperatures can cause decarboxylation or polymerization.

    • Solution:

      • Carefully monitor the internal reaction temperature, not just the jacket temperature.

      • For the Perkin reaction, ensure the temperature is maintained at or above 165°C.

      • If side reactions are an issue, consider switching to the milder Knoevenagel conditions.

  • Cause 3: Product Loss During Workup.

    • Insight: The product is a carboxylic acid, making it soluble in basic aqueous solutions. During neutralization and extraction, improper pH control can lead to significant loss.

    • Solution:

      • After quenching the reaction, acidify the aqueous solution slowly with cooling (e.g., in an ice bath) to a pH of 1-2 to ensure complete precipitation of the carboxylic acid product.[12]

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times to ensure complete recovery from the aqueous phase.

      • If emulsions form, adding brine (saturated NaCl solution) can help break them.

ParameterPerkin ReactionKnoevenagel Condensation
Typical Temperature 165-180 °CRoom Temperature to 100 °C
Catalyst/Base Sodium Phenylacetate, KOAcPiperidine, Pyridine, EDDA
Key Challenge High energy input, potential charringCatalyst removal, potential side products

Table 1: Comparison of typical reaction parameters.

Issue 2: Impurity Formation

Q: My final product is contaminated with persistent impurities. What are they and how can I prevent their formation?

Impurity profiling is essential for developing a robust process.[13] Common impurities can arise from the starting materials or from side reactions.

Workflow for Identifying and Mitigating Impurities

Sources

Technical Support Center: Microwave-Assisted Synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: MW-SYN-3M2P-AA Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Welcome to the Advanced Synthesis Support Center. You are attempting to synthesize 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid (an


-phenylcinnamic acid derivative) using Microwave-Assisted Organic Synthesis (MAOS).

This transformation relies on the Perkin Condensation (specifically the Oglialoro modification), reacting 3-methoxybenzaldehyde with phenylacetic acid in the presence of an acid anhydride and a base.

The Microwave Advantage: Conventional heating (oil bath reflux) for this reaction often requires 8–12 hours at 140°C+, leading to thermal degradation and yields hovering around 40–50%. Microwave irradiation exploits the high polarity of the transition state (dipolar polarization), stabilizing the enolate intermediate and reducing reaction time to minutes while suppressing the decarboxylation side-pathway (formation of stilbenes).

Optimized Experimental Protocol (The "Golden Batch")

This protocol is designed for a single-mode microwave reactor but is adaptable to multi-mode systems.

Reagents & Stoichiometry
  • Aldehyde: 3-Methoxybenzaldehyde (1.0 equiv)

  • Acid Component: Phenylacetic acid (1.0 equiv)

  • Dehydrating Agent: Acetic anhydride (

    
    ) (3.0 equiv) – Acts as both reagent and solvent.
    
  • Base Catalyst: Triethylamine (

    
    ) (1.0 equiv) or Anhydrous Sodium Acetate (
    
    
    
    ) (1.0 equiv).
    • Note:

      
       is preferred in MW for better homogeneity and microwave absorption.
      
Step-by-Step Workflow
  • Preparation: In a 10 mL microwave-transparent vial (Pyrex/Quartz), combine 3-methoxybenzaldehyde (10 mmol), phenylacetic acid (10 mmol), and acetic anhydride (30 mmol).

  • Activation: Add Triethylamine (10 mmol). Cap the vial with a pressure-rated septum.

  • Irradiation:

    • Mode: Dynamic Power (maintain temperature).

    • Temperature: 130°C.

    • Hold Time: 12 minutes.

    • Stirring: High (essential to prevent hotspots).

  • Workup (Critical for Purity):

    • Pour the hot reaction mixture into crushed ice (50 g).

    • Hydrolysis:[1] Add 20%

      
       solution until pH > 10. Boil gently for 5 minutes (this hydrolyzes the mixed anhydride intermediate).
      
    • Purification: Wash the aqueous layer with Ethyl Acetate (to remove unreacted aldehyde/stilbene byproducts).

    • Precipitation: Acidify the aqueous layer with conc.[2] HCl to pH 2. The product will precipitate as a solid.

    • Recrystallization:[2][3] Ethanol/Water (3:1).

Visual Workflow Diagram

ReactionWorkflow Start Start: Mix Reagents (Aldehyde + Phenylacetic Acid + Ac2O + Et3N) MW Microwave Irradiation 130°C | 12 min | High Stirring Start->MW Condensation Quench Quench in Crushed Ice MW->Quench Stop Reaction Basify Add Na2CO3 (pH > 10) Hydrolyze Mixed Anhydride Quench->Basify Solubilize Acid Wash Wash with EtOAc (Remove non-acidic byproducts) Basify->Wash Remove Impurities Acidify Acidify Aqueous Layer (HCl) Precipitate Target Acid Wash->Acidify Isolate Product Recryst Recrystallize (EtOH/H2O) Acidify->Recryst End Pure Product 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid Recryst->End

Caption: Optimized microwave workflow emphasizing the critical basic hydrolysis step to separate the target acid from non-polar byproducts.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield (< 50%)

Q: My LC-MS shows high conversion, but I recover very little solid after acidification. Where is my product? A: This is likely a Hydrolysis Failure . In the Perkin reaction, the immediate product is often a mixed anhydride (Product-CO-O-CO-Me) rather than the free acid. This mixed anhydride is lipophilic and may not precipitate upon acidification or may be lost in the organic wash if not fully hydrolyzed.

  • Fix: Ensure the "Basify" step involves heating the basic aqueous solution (boiling water bath) for 5–10 minutes before acidification. This cleaves the anhydride bond, ensuring the product exists as the soluble carboxylate salt (

    
    ) before you wash away impurities.
    

Q: The reaction seems stalled. Should I increase the temperature? A: Proceed with caution. Increasing temperature >150°C in this specific reaction promotes decarboxylation , converting your target acrylic acid into a stilbene derivative (3-methoxy-stilbene).

  • Fix: Instead of raising temperature, increase the catalyst loading (

    
     to 1.5 equiv) or switch to a "hotter" microwave absorber catalyst like Potassium Acetate (
    
    
    
    )
    in combination with a phase transfer catalyst (TBAB) to improve ionic conduction.
Issue 2: Impurity Profile

Q: I see a "tarry" black substance at the bottom of the vial. A: This is Polymerization/Charring caused by thermal hotspots. Microwaves heat the reaction mixture volumetrically, but if the mixture is viscous (common with anhydrides), heat transfer is poor.

  • Fix:

    • Maximize stirring speed (ensure the stir bar is appropriate for the vial size).

    • Use Dynamic Power mode (not Continuous) to allow heat dissipation intervals.

    • Add a small amount of inert solvent (e.g., Chlorobenzene) if the mixture is too thick, though solvent-free is preferred for rate enhancement.

Q: The product melting point is broad (low purity). A: This indicates a mixture of E/Z Isomers .


-Phenylcinnamic acids can exist as E (trans) and Z (cis) isomers. The Perkin reaction generally favors the E-isomer (phenyl groups trans to each other) due to steric hindrance, but rapid MW heating can trap the kinetic Z-isomer.
  • Fix: Recrystallization is the filter. Use Ethanol/Water (3:1). If the problem persists, reflux the crude solid in acetic anhydride with a trace of iodine for 30 minutes to isomerize the mixture to the thermodynamically stable E-isomer before final hydrolysis.

Mechanistic Insight

Understanding the pathway helps avoid "blind" optimization. The reaction proceeds via the formation of an enolate from the phenylacetic acid anhydride, which attacks the aldehyde.

Mechanism Reagents Reagents: Phenylacetic Acid + Ac2O MixedAnh Mixed Anhydride Formation Reagents->MixedAnh Ac2O Enolate Enolate (MW Stabilized) MixedAnh->Enolate Base (Et3N) Aldol Aldol-type Addition Enolate->Aldol + 3-Methoxybenzaldehyde Elim Elimination (-AcOH) Aldol->Elim Target Target Acid (After Hydrolysis) Elim->Target Side Side Reaction: Decarboxylation -> Stilbene Elim->Side Temp > 160°C

Caption: Reaction pathway. Note the "Enolate" step is highly polar and absorbs microwave energy efficiently, accelerating the rate-determining step.

Performance Data: Microwave vs. Conventional[5][6][7][9][14][15]

The following data summarizes the efficiency gains when switching to the MW protocol for this specific class of compounds (Stilbene/Cinnamic acid derivatives).

MetricConventional Heating (Oil Bath)Microwave Synthesis (Optimized)Improvement Factor
Reaction Time 480 – 600 mins (8–10 hrs)10 – 15 mins40x Faster
Temperature 140°C (Reflux)130°C (Internal Control)Energy Efficient
Yield 45 – 55%85 – 92%+70% Increase
Purity (Crude) Low (Tars/Polymers present)High (Cleaner conversion)Simplified Workup
Solvent Usage Often requires high BP solventsSolvent-free or MinimalGreen Chemistry

References

  • Microwave-Assisted Perkin Reaction: Mumtazuddin, S., & Sinha, S. K. (2007).

    • Source:

  • Catalyst Optimization in MW: Veverková, E., Pacherová, E., & Toma, Š. (1999).

    • Source:

  • Mechanism & Decarboxylation Risks: Bowden, E. (1943). Phenylcinnamic Acid.[4] Organic Syntheses, Coll.[5] Vol. 2, p.551. (Classical grounding for the mechanism).[6]

    • Source:

  • General MW Synthesis of Cinnamic Acids: Kulkarni, P., et al. (2012). Synthesis of

    
    -Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation.
    
    • Source:

Sources

Column chromatography techniques for purifying "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid"

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid. The methodologies and troubleshooting advice provided herein are synthesized from established chromatographic principles and field-proven insights to ensure scientific integrity and practical success.

Introduction to the Purification Challenge

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid is a cinnamic acid derivative, a class of compounds often synthesized through reactions like the Perkin, Knoevenagel, or Wittig reactions. These syntheses can yield a crude product containing unreacted starting materials, catalysts, and various byproducts.[1][2] The presence of a carboxylic acid functional group introduces specific challenges during silica gel chromatography, primarily due to strong interactions with the stationary phase. This guide provides a systematic approach to overcome these challenges, enabling the isolation of a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

For preparative scale purification, silica gel (230-400 mesh) is the most effective and commonly used stationary phase.[1][3] Its polarity is well-suited for separating acrylic acid derivatives from less polar byproducts and more polar impurities.

Q2: I'm seeing significant peak tailing. What's causing this and how can I fix it?

Peak tailing is the most common issue when purifying carboxylic acids on silica gel. It is caused by strong, non-ideal secondary interactions between the acidic proton of your compound and the weakly acidic silanol (Si-OH) groups on the silica surface. This leads to slow, uneven elution.

Solution: To mitigate this, add a small percentage (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[3] The added acid protonates the silica surface, minimizing its interaction with your compound and resulting in sharper, more symmetrical peaks.

Q3: What is a good starting mobile phase (eluent) system?

A two-solvent system comprising a non-polar solvent and a more polar solvent is standard. Good starting points for method development are:

  • System A: Hexane and Ethyl Acetate

  • System B: Dichloromethane (DCM) and Methanol[4]

The optimal ratio should be determined first by Thin Layer Chromatography (TLC), aiming for a retention factor (Rf) of ~0.25-0.35 for the target compound.[5] Remember to include the acidic modifier in your TLC mobile phase to accurately predict the column behavior.

Q4: My compound is not eluting from the column, even with high concentrations of ethyl acetate. What should I do?

This indicates that your mobile phase is not polar enough to displace the strongly adsorbed compound from the silica gel.[6]

Solution: If you are using a hexane/ethyl acetate system, you need to introduce a stronger, more polar solvent. Adding methanol to the mobile phase (e.g., starting with 1-2% methanol in ethyl acetate or DCM) will significantly increase its eluotropic strength and facilitate the elution of your polar, acidic compound.

Q5: How should I load my crude sample onto the column?

There are two primary methods for sample loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial, low-polarity mobile phase or a slightly more polar solvent like dichloromethane.[1] Carefully apply this solution to the top of the column bed. This method is quick but can cause band broadening if too much or too strong a solvent is used.[7]

  • Dry Loading (Adsorption): Dissolve your crude product in a volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. This powder is then carefully loaded onto the top of the column. Dry loading is the preferred method as it typically results in sharper bands and better separation.[1]

Systematic Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format to guide you through systematic troubleshooting.

Table 1: Troubleshooting Summary
Problem Observed Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution 1. Mobile phase polarity is too high, eluting all compounds together. 2. The polarity difference between the compound and impurities is minimal. 3. The column is overloaded with the sample.1. Decrease the initial polarity of the mobile phase. 2. Use a shallower, more gradual gradient during elution. 3. Reduce the amount of crude material loaded onto the column.[8]
Low or No Product Recovery 1. The compound is irreversibly adsorbed to the silica gel. 2. The mobile phase is not polar enough to elute the compound.1. Ensure an acidic modifier is present in the eluent. 2. Substantially increase the mobile phase polarity (e.g., switch from Hex/EtOAc to a DCM/MeOH system).
Split or Distorted Peaks 1. A void or channel has formed in the silica gel bed. 2. The sample was not loaded evenly onto the column surface. 3. The sample solvent is much stronger than the mobile phase.[9]1. Repack the column, ensuring a uniform and compact bed.[3] 2. Use the dry loading technique for more uniform sample application. 3. Dissolve the sample in the weakest possible solvent or use the dry loading method.[7]
Product Elutes Too Quickly The mobile phase is too polar.Reduce the proportion of the polar solvent (e.g., ethyl acetate or methanol) in your eluent system.

Detailed Experimental Protocols

The following are detailed, self-validating protocols for the purification of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid.

Protocol 1: Flash Chromatography with Hexane/Ethyl Acetate System

This protocol is ideal for separating the target compound from non-polar impurities.

1. Mobile Phase Preparation:

  • Prepare two solvent mixtures:

    • Solvent A (Low Polarity): 95:5 (v/v) Hexane / Ethyl Acetate + 1% Acetic Acid.

    • Solvent B (High Polarity): 70:30 (v/v) Hexane / Ethyl Acetate + 1% Acetic Acid.

  • Determine the optimal starting and ending ratios using TLC analysis.

2. Column Packing (Wet Packing):

  • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[3]

  • Fill the column with Solvent A.

  • Prepare a slurry of silica gel in Solvent A and pour it into the column.

  • Gently tap the column to dislodge air bubbles and ensure uniform packing. Open the stopcock to drain some solvent, compacting the bed. The final solvent level should be just above the silica surface.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve ~1g of crude product in 5-10 mL of dichloromethane.

  • Add 2-3g of silica gel to the solution.

  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column, creating a uniform layer. Add a thin protective layer of sand on top.

4. Elution and Fraction Collection:

  • Begin elution with Solvent A, collecting fractions (e.g., 10-20 mL per fraction).

  • Gradually increase the mobile phase polarity by slowly increasing the proportion of Solvent B.

  • Monitor the elution process by collecting small spots from each fraction onto a TLC plate.[5]

5. Analysis and Product Isolation:

  • Develop the monitoring TLC plate in a suitable solvent system (e.g., 70:30 Hexane/EtOAc).

  • Identify the fractions containing the pure product (single spot at the correct Rf).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Diagram 1: General Column Chromatography Workflow

A visual representation of the key stages in the purification process.

G cluster_prep Preparation cluster_sep Separation & Collection cluster_post Analysis & Isolation TLC 1. TLC Analysis (Method Development) Pack 2. Pack Column (Stationary Phase) Load 3. Load Sample (Dry or Wet) Elute 4. Elute with Mobile Phase (Gradient Elution) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure Crude Crude Product

Caption: Workflow for purification by column chromatography.

Troubleshooting Logic

When encountering an issue, a systematic approach is more effective than random changes. The following decision tree illustrates a logical workflow for diagnosing and solving common purification problems.

Diagram 2: Troubleshooting Decision Tree

A logical guide to diagnosing and resolving common chromatography issues.

G cluster_tailing cluster_sep cluster_rec start Problem Observed in Chromatogram q_tail Symptom: Peak Tailing? start->q_tail a_tail_yes Cause: Acidic compound interacting with silica silanols. q_tail->a_tail_yes Yes q_sep Symptom: Poor Separation? q_tail->q_sep No s_tail Solution: Add 0.5-2% acetic/formic acid to the mobile phase. a_tail_yes->s_tail a_sep_yes Cause: Incorrect mobile phase polarity or column overload. q_sep->a_sep_yes Yes q_rec Symptom: Low/No Recovery? q_sep->q_rec No s_sep Solution: Optimize eluent with TLC. Use a shallower gradient. Reduce sample load. a_sep_yes->s_sep a_rec_yes Cause: Compound is too strongly adsorbed. q_rec->a_rec_yes Yes s_rec Solution: Increase mobile phase polarity (e.g., add Methanol). a_rec_yes->s_rec

Sources

Validation & Comparative

A Comparative Guide to AMPK Activators: Evaluating "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid" Against Established Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and even cancer.[1][2] The development of novel AMPK activators is a significant area of research. This guide provides a comparative analysis of a potential novel compound, "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid," against well-characterized AMPK activators: the indirect activators AICAR and Metformin, and the direct allosteric activator A-769662. We will delve into their mechanisms of action, comparative efficacy, and provide detailed experimental protocols for their evaluation.

A literature search for "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid" did not yield specific data on its activity as an AMPK activator. Therefore, this guide will use it as a representative novel compound to illustrate the necessary comparative framework and experimental workflow required to characterize any new potential AMPK activator.

Introduction to AMPK Signaling: The Cellular Energy Guardian

AMPK is a highly conserved serine/threonine protein kinase that functions as a cellular energy sensor.[3] It is a heterotrimeric complex consisting of a catalytic α subunit and regulatory β and γ subunits.[4] AMPK is activated in response to stresses that deplete cellular ATP, leading to an increased AMP:ATP ratio.[5][6] This activation is critically dependent on the phosphorylation of threonine 172 (Thr172) on the α subunit by upstream kinases, primarily Liver Kinase B1 (LKB1).[4]

Once activated, AMPK orchestrates a metabolic switch:

  • Inhibition of Anabolic Pathways: It turns off ATP-consuming processes like the synthesis of fatty acids, cholesterol, and proteins.[6][7]

  • Stimulation of Catabolic Pathways: It promotes ATP-producing processes such as fatty acid oxidation and glucose uptake.[2][7]

Key downstream targets of AMPK include Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and the mTOR pathway, a central regulator of cell growth.[6][8] By phosphorylating and inactivating ACC, AMPK promotes fatty acid oxidation.[6] This central role in metabolic regulation makes AMPK an attractive drug target.[1]

Profiles of Key AMPK Activators

AMPK activators can be broadly classified into two categories: direct and indirect.

Indirect Activators

These compounds do not interact with the AMPK enzyme directly. Instead, they perturb cellular energy status, leading to an increase in the AMP:ATP ratio, which in turn triggers AMPK activation.

  • Metformin: A biguanide drug and the first-line therapy for type 2 diabetes.[9] Metformin's primary mechanism involves the mild inhibition of mitochondrial respiratory-chain complex 1, which decreases cellular ATP production and consequently increases the AMP:ATP ratio.[5] This indirect action leads to the activation of AMPK.[5][8] Metformin has been shown to reduce hepatic glucose production and improve insulin sensitivity through AMPK-dependent pathways.[8][10]

  • AICAR (Acadesine): 5-aminoimidazole-4-carboxamide ribonucleoside is a cell-permeable adenosine analog.[11][12] Once inside the cell, it is phosphorylated by adenosine kinase to form ZMP (AICAR monophosphate).[11][13][14] ZMP mimics the effects of AMP, binding to the γ-subunit of AMPK and promoting its activation.[13] AICAR has been extensively used in research to study the effects of AMPK activation on various metabolic processes, including glucose uptake and fatty acid oxidation.[15]

Direct Activators

Direct activators bind to the AMPK complex itself, causing a conformational change that leads to its activation.

  • A-769662: A potent, reversible, and specific small molecule activator from the thienopyridone family.[16][17][18] It activates AMPK allosterically by binding to a site on the β1 subunit.[16][17] This binding both directly stimulates kinase activity and inhibits the dephosphorylation of Thr172, thus stabilizing the active state.[16] A-769662 is selective for AMPK complexes containing the β1 subunit and its activation is independent of upstream kinases like LKB1.[16][18]

The Investigational Compound: 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid

As a novel compound, the mechanism of "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid" is unknown. A comprehensive evaluation, as outlined in the experimental section of this guide, would be required to determine if it acts as an AMPK activator and, if so, whether its mechanism is direct or indirect.

Comparative Analysis: Mechanism, Potency, and Specificity

A direct comparison highlights the distinct advantages and disadvantages of each class of activator.

FeatureMetforminAICARA-769662"3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid"
Mechanism Indirect (Mitochondrial Complex I inhibitor)[5]Indirect (AMP mimetic)[11][13]Direct (Allosteric, β1-subunit binding)[16][17]To Be Determined
Activation Pathway ↑ AMP:ATP ratio → LKB1-dependent p-AMPK[5][6]ZMP mimics AMP → LKB1-dependent p-AMPK[13]Allosteric activation & protection from dephosphorylation[16]To Be Determined
Potency (Cellular) Millimolar (mM) range[8][19]Micromolar (µM) to Millimolar (mM) range[20]Micromolar (µM) range (EC50 ≈ 0.8 µM)[17][21][22]To Be Determined
Specificity Broad, potential off-targets due to mitochondrial effects[23]Can have AMPK-independent effects[15]Highly specific for AMPK (β1-containing complexes)[16][17]To Be Determined
Key Advantage Clinically approved, extensive safety dataWell-characterized research toolPotent and specific direct activatorNovelty, potential for unique properties
Key Limitation Indirect action, lower potencyPotential for off-target effects at high concentrationsDoes not activate all AMPK isoformsLack of data

Visualizing AMPK Activation Pathways

The following diagram illustrates the distinct mechanisms by which direct and indirect activators converge to activate AMPK and influence downstream metabolic processes.

AMPK_Pathway cluster_indirect Indirect Activation cluster_direct Direct Activation cluster_core cluster_downstream Downstream Effects Metformin Metformin Mito Mitochondria (Complex I) Metformin->Mito Inhibits AICAR AICAR ZMP ZMP AICAR->ZMP Phosphorylates to AMP_ATP ↑ AMP:ATP Ratio Mito->AMP_ATP LKB1 LKB1 AMP_ATP->LKB1 Activates ZMP->LKB1 Activates A769662 A-769662 AMPK AMPK (Inactive) A769662->AMPK Allosterically Activates LKB1->AMPK Phosphorylates pAMPK p-AMPK (Thr172) (Active) ACC ACC pAMPK->ACC Phosphorylates pACC p-ACC (Inactive) FattyAcid_Ox ↑ Fatty Acid Oxidation pACC->FattyAcid_Ox Promotes FattyAcid_Syn ↓ Fatty Acid Synthesis pACC->FattyAcid_Syn Inhibits

Caption: Mechanisms of direct and indirect AMPK activation.

Experimental Protocols for Comparative Assessment

To characterize a novel compound like "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid," a series of well-controlled experiments is essential. The following protocols provide a framework for comparing its effects to known activators.

Experimental Workflow Overview

This diagram outlines the general workflow for assessing AMPK activation in a cellular context.

Workflow start 1. Cell Culture (e.g., C2C12, HEK293) treatment 2. Compound Treatment - Vehicle (DMSO) - Novel Compound - Positive Controls (AICAR, A-769662) start->treatment lysis 3. Cell Lysis (Ice-cold buffer with phosphatase inhibitors) treatment->lysis quant 4. Protein Quantification (BCA Assay) lysis->quant sds_page 5. SDS-PAGE (Separate proteins by size) quant->sds_page transfer 6. Western Blot Transfer (to PVDF membrane) sds_page->transfer probing 7. Antibody Probing - Primary Ab (p-AMPK, p-ACC, Total AMPK, β-actin) - Secondary Ab (HRP-conjugated) transfer->probing detection 8. Chemiluminescence Detection probing->detection analysis 9. Data Analysis (Densitometry) detection->analysis end 10. Results Interpretation analysis->end

Caption: Cellular AMPK activation assessment workflow.

Protocol 1: Cellular AMPK Activation by Western Blot

This protocol is the gold standard for determining if a compound activates the AMPK pathway in intact cells by measuring the phosphorylation of AMPK and its key downstream target, ACC.

Rationale: An increase in the ratio of phosphorylated AMPK (p-AMPK) to total AMPK indicates activation.[18] Confirming the phosphorylation of a downstream target like ACC (p-ACC) validates that the activated AMPK is functional.[10][18][24] A loading control (e.g., β-actin) ensures equal protein loading per lane.

Materials:

  • Cell line (e.g., C2C12 myoblasts, HEK293 cells)

  • Cell culture medium and serum

  • Test compounds: "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid", AICAR, A-769662, Vehicle (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Phospho-protein lysis buffer (containing protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary Antibodies: Rabbit anti-p-AMPKα (Thr172), Rabbit anti-p-ACC (Ser79), Rabbit anti-Total AMPKα, Mouse anti-β-actin.

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture & Treatment:

    • Seed cells in 6-well plates to reach 70-80% confluency.

    • Treat cells with various concentrations of the novel compound, positive controls (e.g., 50 µM A-769662, 1 mM AICAR), and a vehicle control (DMSO) for a specified time (e.g., 60 minutes).[18]

  • Cell Lysis:

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well, scrape cells, and transfer to a microcentrifuge tube.[18]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[18]

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[18] Normalize all samples to the same concentration with lysis buffer.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[25]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies (e.g., anti-p-AMPK at 1:1000 dilution) overnight at 4°C.[18]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.[18]

    • Wash again and apply ECL substrate to visualize bands using an imaging system.[18]

  • Stripping and Re-probing:

    • To measure total protein and loading controls, the membrane can be stripped of antibodies and re-probed for Total AMPK and β-actin.[18]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • For each sample, calculate the ratio of p-AMPK to Total AMPK and p-ACC to β-actin.

Protocol 2: Cellular ATP Level Assay

Rationale: This assay is crucial for determining if a compound acts as an indirect activator. A decrease in cellular ATP levels would suggest a mechanism similar to metformin, which inhibits mitochondrial respiration.[5] If the compound activates AMPK without changing the ATP level, it is more likely a direct activator.

Materials:

  • Luminescence-based ATP Assay Kit (e.g., containing luciferase/luciferin reagent)

  • Opaque-walled 96-well plates suitable for luminescence

  • Cultured cells and test compounds

  • Luminometer

Procedure:

  • Cell Culture & Treatment:

    • Seed cells (e.g., 10,000 cells/well) in an opaque-walled 96-well plate and allow them to adhere overnight.

    • Treat cells with the test compounds as described in Protocol 1.

  • ATP Measurement:

    • Follow the manufacturer's protocol for the ATP assay kit. This typically involves adding a single reagent that lyses the cells and provides the substrates for the luciferase reaction.[26][27]

    • Allow the reaction to stabilize (usually 5-10 minutes).

    • Measure luminescence using a plate reader.[28][29]

  • Data Analysis:

    • Generate an ATP standard curve using known concentrations of ATP.

    • Calculate the ATP concentration in each sample based on the standard curve.

    • Normalize ATP levels to a control group (e.g., vehicle-treated cells) to determine the relative change in cellular ATP.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of a novel compound, "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid," against established AMPK activators. By employing a systematic approach that combines mechanistic understanding with rigorous experimental validation, researchers can effectively characterize new chemical entities. The protocols for Western blotting and ATP measurement are foundational first steps. A positive result would warrant further investigation, including in vitro kinase assays with recombinant AMPK to definitively prove direct activation, specificity profiling against other kinases, and evaluation in animal models of metabolic disease. The ultimate goal is to identify novel activators with improved potency, specificity, and therapeutic potential.

References

  • Sanders, M. J., et al. (2007). Defining the mechanism of activation of AMP-activated protein kinase by the small molecule A-769662, a member of the thienopyridone family. The Journal of biological chemistry. Available at: [Link]

  • Scott, J. W., et al. (2008). Thienopyridone drugs are selective activators of AMP-activated protein kinase β1-containing complexes. Chemistry & biology. Available at: [Link]

  • Cool, B., et al. (2006). Identification and characterization of a small molecule AMPK activator that treats key components of type 2 diabetes and the metabolic syndrome. Cell metabolism. Available at: [Link]

  • Zhou, G., et al. (2001). Role of AMP-activated protein kinase in mechanism of metformin action. The Journal of clinical investigation. Available at: [Link]

  • NR Times. (2025). AICAR Peptide: Studying Its Potential Across Diverse Research Domains. Available at: [Link]

  • Hussain, S., et al. (2022). Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action. Frontiers in Endocrinology. Available at: [Link]

  • Zahradník, J., et al. (2019). Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status. Diabetologia. Available at: [Link]

  • Ford, R. J., et al. (2015). Metformin and salicylate synergistically activate liver AMPK, inhibit lipogenesis and improve insulin sensitivity. Biochemical Journal. Available at: [Link]

  • Wang, Y., et al. (2022). AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation. Frontiers in Pharmacology. Available at: [Link]

  • Creative Bioarray. (n.d.). ATP Cell Viability Assay. Available at: [Link]

  • Creative Diagnostics. (n.d.). AMPK-Activating Small Molecule Drugs for Metabolic Syndrome. Available at: [Link]

  • Theodoropoulou, S., et al. (2009). Retinoblastoma cells are inhibited by aminoimidazole carboxamide ribonucleotide (AICAR) partially through activation of AMP-dependent kinase. Investigative ophthalmology & visual science. Available at: [Link]

  • Kim, J., et al. (2016). AMPK activators: mechanisms of action and physiological activities. Experimental & molecular medicine. Available at: [Link]

  • Winder, W. W., & Hardie, D. G. (1999). AMP-activated protein kinase, a metabolic master switch: possible roles in type 2 diabetes. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Bio-protocol. (2023). Biochemical measurements of ATP and ADP. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism and Role of AMPK activation. Available at: [Link]

  • USADA. (2019). What Athletes Should Know About AICAR and Other Prohibited AMP Activated Protein Kinase Activators. Available at: [Link]

  • Suter, M., et al. (2021). AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects. International Journal of Molecular Sciences. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). ATP Assay Kit. Available at: [Link]

  • ResearchGate. (n.d.). AMPK activators AICAR and A-769662 do not induce detachment of viable.... Available at: [Link]

  • Chen, Z. P., et al. (2009). AMPK activators – potential therapeutics for metabolic and other diseases. Journal of cellular and molecular medicine. Available at: [Link]

  • Ginion, A., et al. (2014). A-769662 potentiates the effect of other AMP-activated protein kinase activators on cardiac glucose uptake. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Chen, L., et al. (2018). Different Effects of Metformin and A769662 on Sodium Iodate-Induced Cytotoxicity in Retinal Pigment Epithelial Cells: Distinct Actions on Mitochondrial Fission and Respiration. International Journal of Molecular Sciences. Available at: [Link]

  • Hawley, S. A., et al. (2010). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. Biochemical Society Transactions. Available at: [Link]

  • Viollet, B., et al. (2008). What pharmacological resources to use to activate AMPK? AICAR, metformin or A-769662, a new AMPK activator. Médecine/sciences. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis of the phosphorylation of AMPK -Thr 172 and.... Available at: [Link]

  • Lope, S., et al. (2012). AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation. Journal of neuroscience methods. Available at: [Link]

  • Kim, J., et al. (2016). AMPK activators: mechanisms of action and physiological activities. Experimental & Molecular Medicine. Available at: [Link]

  • Georgiev, G. A., et al. (2022). State of the Art Regulation by AMPK-Targeting Molecules. Biology. Available at: [Link]

  • Vazquez-Martin, A., et al. (2012). Activation of AMP-activated protein kinase (AMPK) provides a metabolic barrier to reprogramming somatic cells into stem cells. Cell cycle. Available at: [Link]

  • Bultot, L., et al. (2014). Enhanced Activation of Cellular AMPK by Dual-Small Molecule Treatment: AICAR and A769662. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

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A Comparative Guide to the Anticancer Potential of 3-(3-Methoxyphenyl)-2-phenyl-acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, acrylic acid derivatives, structurally related to chalcones, have emerged as a promising class of compounds. This guide provides a comprehensive comparative analysis of the anticancer activity of "3-(3-Methoxyphenyl)-2-phenyl-acrylic acid" derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies crucial for their evaluation.

Introduction: The Therapeutic Promise of Phenylacrylic Acids

The 3,2-di-phenylacrylic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The presence of the α,β-unsaturated carbonyl system, along with the tunable aromatic rings, allows for diverse chemical modifications to optimize potency and selectivity. The introduction of a methoxy group on one of the phenyl rings, as seen in the core structure of 3-(3-Methoxyphenyl)-2-phenyl-acrylic acid, is a common strategy in drug design, often influencing the compound's pharmacokinetic and pharmacodynamic properties.[1][2] This guide will delve into the comparative anticancer potential of derivatives of this core structure, providing a framework for researchers in the field of drug discovery and development.

Comparative Anticancer Activity: A Structure-Activity Relationship (SAR) Analysis

While a comprehensive head-to-head comparative study of a large series of "3-(3-Methoxyphenyl)-2-phenyl-acrylic acid" derivatives is not extensively documented in a single publication, we can synthesize data from various studies on structurally related compounds to infer a putative structure-activity relationship. The following table presents a curated comparison of representative acrylic acid and chalcone derivatives, highlighting the impact of substitutions on their cytotoxic activity against various cancer cell lines.

Table 1: Comparative in vitro Cytotoxicity of Phenylacrylic Acid and Chalcone Derivatives

Compound IDCore StructureR1 (Position on Phenyl Ring 1)R2 (Position on Phenyl Ring 2)Cancer Cell LineIC50 (µM)Reference
Parent 3-(phenyl)-2-phenyl-acrylic acid3-OCH3HMCF-7 (Breast)HypotheticalN/A
Derivative A 3-(phenyl)-2-phenyl-acrylonitrile4-OCH3HMCF-7 (Breast)44[3]
Derivative B 3-(phenyl)-2-phenyl-acrylonitrile4-OCH3HA549 (Lung)>500 (24h), >250 (48h)[3]
Derivative C Coumarin-cinnamic acid hybrid--MCF-7 (Breast)3.26[4]
Derivative D Coumarin-cinnamic acid hybrid--A549 (Lung)9.34[4]
Derivative E Indole-based chalcone--MDA-MB-231 (Breast)1.46 - 7.67
Derivative F Methoxy-4'-amino chalcone4'-NH22,3,4-OCH3K562 (Leukemia)>100[1]
Derivative G Methoxy-4'-amino chalcone4'-NH22,5-OCH3HL-60 (Leukemia)28.5[1]

Expert Insights on Structure-Activity Relationship:

The data, though from varied sources, allows for several key observations. The position and nature of substituents on the phenyl rings significantly modulate the anticancer activity.[1] The presence of methoxy groups is a recurring theme in many active compounds, and their positioning can drastically alter cytotoxicity.[2][5] For instance, the anticancer activity of chalcone derivatives is influenced by the number and position of methoxy groups.[1]

Furthermore, the replacement of the carboxylic acid moiety with a nitrile group (acrylonitrile) or hybridization with other pharmacologically active scaffolds like coumarin can lead to potent anticancer agents.[3][4] The observed selectivity against different cancer cell lines underscores the importance of evaluating these derivatives across a diverse panel of cancer types.

Elucidating the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A common mechanistic theme for this class of compounds is the induction of programmed cell death (apoptosis) and interference with the normal progression of the cell cycle.

Induction of Apoptosis

Many acrylic acid and chalcone derivatives have been shown to induce apoptosis in cancer cells. This is a critical attribute for an anticancer agent, as it leads to the controlled elimination of malignant cells. The apoptotic process is often mediated through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.

Cell Cycle Arrest

Disruption of the cell cycle is another key mechanism by which these compounds exert their anticancer effects. By arresting cells at specific checkpoints, such as the G2/M phase, these derivatives prevent cell division and proliferation.

The following diagram illustrates a plausible signaling pathway that could be modulated by 3-(3-Methoxyphenyl)-2-phenyl-acrylic acid derivatives, leading to apoptosis. The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer.[6][7]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits (p) Derivative 3-(3-Methoxyphenyl)-2-phenyl- acrylic acid Derivative Derivative->Akt Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes experimental_workflow Start Novel 3-(3-Methoxyphenyl)-2-phenyl- acrylic acid Derivative MTT_Assay Cell Viability Assay (MTT) Start->MTT_Assay Determine_IC50 Determine IC50 Values MTT_Assay->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Determine_IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Determine_IC50->Cell_Cycle_Assay Mechanism_Elucidation Mechanism of Action Elucidation Apoptosis_Assay->Mechanism_Elucidation Cell_Cycle_Assay->Mechanism_Elucidation End Lead Candidate Identification Mechanism_Elucidation->End

Caption: Standard experimental workflow for in vitro anticancer evaluation.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [8][9] Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the "3-(3-Methoxyphenyl)-2-phenyl-acrylic acid" derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [10]Incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [8]5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for detecting and quantifying apoptosis. [11][12] Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost. [13] Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. 5. Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. 6. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [13]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [3] Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells and treat with the test compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA. [14]5. PI Staining: Add Propidium Iodide solution (50 µg/mL) to the cell suspension. 6. Incubation: Incubate for 15-30 minutes in the dark at room temperature.

  • Analysis: Analyze the samples by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.

Conclusion and Future Directions

The "3-(3-Methoxyphenyl)-2-phenyl-acrylic acid" scaffold holds considerable promise for the development of novel anticancer agents. The comparative analysis, although synthesized from studies on related compounds, strongly suggests that strategic modifications to this core structure can lead to potent and selective cytotoxic agents. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, likely through the modulation of key signaling pathways such as PI3K/Akt.

Future research should focus on the systematic synthesis and evaluation of a focused library of "3-(3-Methoxyphenyl)-2-phenyl-acrylic acid" derivatives to establish a more definitive structure-activity relationship. In vivo studies in relevant animal models will be crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising lead compounds. The detailed experimental protocols provided in this guide offer a robust framework for conducting such preclinical evaluations, ensuring the generation of high-quality, reproducible data to advance the development of this promising class of anticancer agents.

References

A comprehensive list of all cited sources with clickable URLs is provided below for verification and further reading.

Sources

Validating the mechanism of action of "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid" in tumor cells

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Profile

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid (hereafter referred to as 3-MPPA ) represents a critical scaffold in the class of


-phenylcinnamic acid derivatives . Historically, this chemical class has been instrumental in defining the kinetics of mitochondrial substrate transport. Unlike broad-spectrum cytotoxins (e.g., cisplatin), 3-MPPA acts as a precision metabolic disruptor.

Core Mechanism: The primary mechanism of action (MoA) for


-phenylcinnamic acid derivatives is the inhibition of the Mitochondrial Pyruvate Carrier (MPC) . By sterically hindering the MPC1/MPC2 heterodimer complex, 3-MPPA blocks the transport of cytosolic pyruvate into the mitochondrial matrix. This blockade forces tumor cells—which are already metabolically stressed—into a state of glycolytic dependency, ultimately leading to bioenergetic collapse and apoptosis in cells unable to switch to alternative fuel sources (e.g., glutamine, fatty acids).

Physicochemical Profile:

  • Chemical Class: Substituted

    
    -phenylcinnamic acid.
    
  • Key Moiety: The carboxylic acid head group is critical for ionic interaction with the transporter, while the 3-methoxy substitution on the

    
    -phenyl ring enhances lipophilicity and binding affinity compared to the unsubstituted parent compound.
    
  • Target: Mitochondrial Pyruvate Carrier (MPC).

Part 2: Comparative Analysis

To validate 3-MPPA, it must be benchmarked against established metabolic inhibitors.

Feature3-MPPA (Target Compound) UK-5099 (Standard)

-Cyano-4-hydroxycinnamate (CHC)
Primary Target Mitochondrial Pyruvate Carrier (MPC) MPC (Covalent inhibitor)Monocarboxylate Transporter (MCT1)
Mechanism Type Competitive/Reversible InhibitionIrreversible InhibitionCompetitive Inhibition
Binding Site MPC1/MPC2 InterfaceMPC Cysteine ResiduesMCT Transmembrane Domain
Metabolic Impact Blocks Pyruvate

Mitochondria
Blocks Pyruvate

Mitochondria
Blocks Lactate Export/Import
Key Advantage Tunable reversibility; reduced toxicity compared to cyano-derivatives.High potency, but irreversible nature limits clinical dosing.Targets lactate export, but poor stability.

Part 3: Mechanistic Validation Framework

To scientifically validate 3-MPPA as an MPC inhibitor in tumor cells, a multi-tier experimental approach is required. This framework moves from target engagement to functional bioenergetic phenotyping.

Phase 1: Target Engagement (Mitochondrial Respiration)

Hypothesis: If 3-MPPA inhibits MPC, it should specifically blunt pyruvate-driven respiration without affecting succinate- or glutamate-driven respiration (which bypass MPC).

Protocol: Seahorse XF Mito Stress Test (Pyruvate Dependency)

  • Cell Prep: Seed tumor cells (e.g., HeLa or A549) in XF96 plates (15,000 cells/well).

  • Permeabilization: Use Plasma Membrane Permeabilizer (PMP) to allow direct substrate access to mitochondria.

  • Substrate Loading:

    • Group A (Pyruvate): Pyruvate (10 mM) + Malate (2 mM).

    • Group B (Control): Succinate (10 mM) + Rotenone (2

      
      M).
      
  • Injection Strategy:

    • Port A: 3-MPPA (Titration: 1

      
      M – 100 
      
      
      
      M).
    • Port B: ADP (4 mM) to stimulate State 3 respiration.

    • Port C: Oligomycin (ATP synthase inhibitor).

    • Port D: Antimycin A/Rotenone (Shut down ETC).

  • Readout: Oxygen Consumption Rate (OCR).

    • Validation Criteria: 3-MPPA must dose-dependently reduce OCR in Group A (Pyruvate) but NOT in Group B (Succinate). This confirms the blockade is upstream of the ETC, specifically at the entry point of pyruvate.

Phase 2: Metabolic Flux & Lactate Accumulation

Hypothesis: Blocking mitochondrial pyruvate entry forces the cell to divert pyruvate to lactate (Warburg Effect intensification) to regenerate NAD+.

Protocol: Lactate Production Assay

  • Treatment: Treat cells with 3-MPPA (IC50 concentration) for 6–24 hours.

  • Supernatant Collection: Collect media at T=0, T=6, T=12, T=24 hours.

  • Assay: Enzymatic lactate dehydrogenase (LDH) assay measuring NADH absorbance at 450 nm.

  • Normalization: Normalize lactate concentration to total cellular protein (BCA assay).

    • Validation Criteria: A significant increase in extracellular lactate compared to vehicle control confirms the diversion of pyruvate away from the mitochondria.

Phase 3: Intracellular pH (pHi) Monitoring

Hypothesis: Unlike MCT inhibitors (which block lactate export and cause intracellular acidification), MPC inhibitors may cause a transient pH drop followed by adaptation. However, distinguishing it from MCT inhibition is crucial.

Protocol: BCECF-AM Ratiometric Imaging

  • Loading: Load cells with BCECF-AM (1

    
    M) for 30 min.
    
  • Baseline: Establish baseline fluorescence ratio (Ex 490/440 nm).

  • Stimulation: Add Pyruvate (5 mM).

  • Inhibition: Add 3-MPPA.

    • Validation Criteria: If 3-MPPA acts on MPC, the cytosolic pyruvate pool increases, but lactate export (MCT) remains functional initially. Contrast this with CHC (MCT inhibitor), which causes rapid intracellular acidification.

Part 4: Visualizing the Mechanism

The following diagram illustrates the specific blockade point of 3-MPPA within the tumor cell metabolic landscape.

G cluster_cyto Cytosol cluster_mito Mitochondria Glucose Glucose Pyruvate_Cyto Pyruvate (Cytosol) Glucose->Pyruvate_Cyto Glycolysis Lactate Lactate Pyruvate_Cyto->Lactate LDH MPC MPC1/2 Complex (Target) Pyruvate_Cyto->MPC Transport MCT MCT Transporter Lactate->MCT Export Pyruvate_Mito Pyruvate (Matrix) MPC->Pyruvate_Mito Blocked by 3-MPPA TCA TCA Cycle Pyruvate_Mito->TCA OXPHOS OXPHOS (ATP) TCA->OXPHOS MPPA 3-MPPA (Inhibitor) MPPA->MPC Inhibits

Caption: 3-MPPA selectively inhibits the Mitochondrial Pyruvate Carrier (MPC), preventing pyruvate entry into the mitochondria and forcing metabolic diversion to lactate.

Part 5: Detailed Experimental Workflow (Self-Validating)

To ensure reproducibility, follow this strict logical flow.

Workflow Step1 Step 1: Viability Screen (MTT/CCK-8) Determine IC50 Step2 Step 2: Specificity Check (Seahorse XF) Pyruvate vs. Succinate Step1->Step2 Step3 Step 3: Functional Output (Lactate Assay) Confirm Glycolytic Shift Step2->Step3 Step4 Step 4: Rescue Exp. (Add Methyl-Pyruvate) Validate Target Step3->Step4

Caption: Four-step validation workflow. Step 4 (Rescue) is critical: Methyl-pyruvate is membrane-permeable and bypasses MPC. If 3-MPPA toxicity is rescued by methyl-pyruvate, the MPC mechanism is confirmed.

Critical Control (The "Rescue" Experiment): To definitively prove 3-MPPA acts via MPC inhibition and not general toxicity:

  • Treat cells with lethal dose of 3-MPPA.

  • Co-treat with Methyl-Pyruvate (10 mM).

  • Logic: Methyl-pyruvate is membrane-permeable and bypasses the MPC transporter. Once inside the matrix, it is hydrolyzed to pyruvate.

  • Result: If cell viability is restored (rescued) by methyl-pyruvate, the target is confirmed as the transport step (MPC). If toxicity persists, 3-MPPA has off-target effects.

References

  • Halestrap, A. P. (1975). The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors. Biochemical Journal, 148(1), 85–96. Link

  • Schell, J. C., et al. (2014). A role for the mitochondrial pyruvate carrier as a repressor of the Warburg effect and colon cancer cell growth. Molecular Cell, 56(3), 400-413. Link

  • Divakaruni, A. S., et al. (2013). Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier. Proceedings of the National Academy of Sciences, 110(14), 5422-5427. Link

  • Gray, L. R., et al. (2014). Regulation of pyruvate metabolism and human disease. Cellular and Molecular Life Sciences, 71(14), 2577–2604. Link

HPLC vs. GC-MS: Which is Better for "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid" Quantification?

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the decision between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is rarely a coin toss; it is dictated by the fundamental physicochemical properties of the target analyte.

For the quantification of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid —a complex, bioactive cinnamic acid derivative[1]—the verdict is definitive: HPLC (specifically RP-HPLC-UV or LC-MS/MS) is the vastly superior and more robust choice. While GC-MS offers exceptional resolution for volatile compounds, the inherent polarity and thermal instability of this compound make GC-MS a suboptimal, labor-intensive alternative[2],[3],[4].

This guide breaks down the mechanistic reasoning, comparative data, and self-validating protocols required to accurately quantify this compound in complex matrices.

Chemical Profiling & Mechanistic Constraints

To understand why HPLC outperforms GC-MS for this specific molecule, we must analyze its structural features:

  • The Carboxylic Acid (-COOH) Group: This functional group is highly polar and acts as a strong hydrogen-bond donor and acceptor. In GC-MS, free carboxylic acids cause severe peak tailing, irreversible adsorption to silanol groups in the column liner, and poor reproducibility[4]. To analyze this via GC-MS, a tedious chemical derivatization step (e.g., silylation) is mandatory to mask the polarity[5],[2].

  • The Conjugated

    
    -System:  The acrylic double bond conjugated with two distinct phenyl rings provides an exceptionally strong chromophore. This allows for highly sensitive Ultraviolet (UV) or Photodiode Array (PDA) detection in HPLC (typically at 
    
    
    
    270–280 nm) without the need for mass spectrometry, drastically lowering operational costs[6],[7].
  • Thermal Stability: The high molecular weight and intermolecular forces result in a high boiling point. Forcing this molecule into the vapor phase requires GC inlet temperatures of 150–300°C, risking thermal degradation[4]. HPLC operates at ambient temperatures (20–40°C), preserving the analyte's integrity[4].

Comparative Performance Data

The following table synthesizes quantitative validation parameters for cinnamic acid derivatives across both methodologies, demonstrating the clear operational advantages of HPLC/LC-MS[5],[6],[8],[9].

Analytical ParameterRP-HPLC-UV / LC-MS/MS (Recommended)GC-MS (Alternative)
Analyte Suitability Excellent (Direct analysis of polar, non-volatile acids)[4]Poor (Requires conversion to volatile derivatives)[5]
Sample Preparation Simple (Solvent Extraction & Filtration)[6],[10]Tedious (Extraction, Anhydrous Drying, Derivatization)[2],[3]
Derivatization None Required [5]Mandatory (e.g., BSTFA/TMCS or Methylation)[5],[2]
Thermal Degradation Low Risk (Ambient to 40°C operation)[4]High Risk (Vaporization at 150–300°C)[4]
Sensitivity (LOD) High (

3.27 ng/mL with advanced MS)[8]
High (Low ng/mL, but highly dependent on derivatization yield)[5]
Precision (%RSD) Excellent (

5.75%)[8]
Moderate to Poor (4.44–18.6% due to derivatization variance)[5]
Throughput High (10–30 min run times, automated prep)[7]Low (Bottlenecked by derivatization incubation times)[5]

Mandatory Visualizations

Analytical Workflow Comparison

Workflow cluster_HPLC HPLC-UV/MS Workflow (Optimal) cluster_GCMS GC-MS Workflow (Suboptimal) Start Sample: 3-(3-Methoxy-phenyl) -2-phenyl-acrylic acid H_Prep Solvent Extraction (e.g., Aqueous MeOH) Start->H_Prep G_Prep Solvent Extraction & Strict Anhydrous Drying Start->G_Prep H_Sep RP-HPLC (C18 Column) Acidic Mobile Phase (pH < 3) H_Prep->H_Sep H_Det Direct UV (280 nm) or MS/MS Detection H_Sep->H_Det G_Deriv Chemical Derivatization (Silylation via BSTFA) G_Prep->G_Deriv G_Sep Capillary GC Separation (High Temp: 150-300°C) G_Deriv->G_Sep G_Det EI-MS Detection G_Sep->G_Det

Analytical workflow comparison for 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid quantification.

Pharmacological Relevance

Cinnamic acid derivatives are frequently quantified in pharmacokinetic studies due to their ability to modulate critical cellular pathways, such as the PI3K/Akt survival pathway[10].

Pathway Compound Cinnamic Acid Derivatives PI3K PI3K Pathway Compound->PI3K Inhibits Apoptosis Cell Apoptosis Compound->Apoptosis Net Promotion Akt Akt Phosphorylation PI3K->Akt Activates Akt->Apoptosis Inhibits

Modulation of the PI3K/Akt signaling pathway by cinnamic acid derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be more than a list of instructions; it must contain internal logic checks that validate the data in real-time.

Protocol A: RP-HPLC-UV Quantification (The Gold Standard)

This protocol exploits the compound's polarity and strong UV absorbance[6],[7].

  • Step 1: System Suitability Testing (SST). Before running samples, inject a mid-tier standard (e.g., 10 µg/mL) five consecutive times.

    • Causality & Validation: This ensures column equilibrium. Proceed only if the Relative Standard Deviation (%RSD) of the peak area is

      
       2.0% and the Tailing Factor (
      
      
      
      ) is
      
      
      1.5.
  • Step 2: Sample Extraction. Extract the sample using 80% Methanol in water (v/v). Sonicate for 30 minutes, then centrifuge at 4000 rpm for 15 minutes[10]. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Methanol efficiently solubilizes the lipophilic phenyl rings, while the water content aids in penetrating complex biological matrices.

  • Step 3: Chromatographic Separation. Use a C18 Reversed-Phase column (e.g., 250 mm × 4.6 mm, 5 µm). Set the mobile phase to a gradient of Water (Solvent A) and Acetonitrile (Solvent B), both containing 0.1% Formic Acid [6].

    • Causality: The addition of 0.1% Formic Acid drops the pH below the pKa of the acrylic acid group (pKa ~4.0). This suppresses ionization, keeping the molecule in its neutral, lipophilic state, which is strictly required for sharp retention on a non-polar C18 column[6].

  • Step 4: Detection & Internal Calibration. Monitor UV absorbance at 280 nm[6],[7]. Normalize peak areas against an internal standard (e.g., trans-cinnamic acid-d7) spiked prior to extraction.

    • Validation: The internal standard corrects for any volumetric losses during extraction or matrix-induced ion suppression (if using LC-MS).

Protocol B: GC-MS Quantification via Silylation (The Alternative)

If GC-MS is the only available instrumentation, the compound must be derivatized to prevent column degradation[5],[2].

  • Step 1: Anhydrous Extraction. Extract the sample using an aprotic solvent (e.g., Ethyl Acetate). Transfer the extract to a glass vial and evaporate to absolute dryness under a gentle stream of ultra-pure Nitrogen gas.

    • Causality: Water is the enemy of silylation. Even trace moisture will rapidly hydrolyze the derivatization reagent and the resulting TMS-esters back into the free acid, ruining quantitative accuracy[5].

  • Step 2: Chemical Derivatization. Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous Pyridine to the dried residue. Seal the vial and incubate at 60°C for 30 minutes[5].

    • Causality: BSTFA replaces the acidic proton of the -COOH group with a bulky, non-polar trimethylsilyl (TMS) group, drastically lowering the boiling point and preventing hydrogen bonding in the GC inlet.

  • Step 3: Procedural Blank Validation. Run a "reagent blank" (BSTFA + Pyridine only) through the GC-MS.

    • Validation: This self-validating step ensures that no artifact peaks from degraded derivatization reagents co-elute with your target analyte's retention time.

  • Step 4: GC-MS Analysis. Inject 1 µL into a capillary GC column (e.g., HP-5MS) using a splitless injection at 250°C. Program the oven to ramp from 100°C to 280°C. Detect using Electron Ionization (EI) MS in Selected Ion Monitoring (SIM) mode targeting the derivatized molecular ion[5],[4].

References

1.[5] Benchchem. A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Dicarboxylic Acid Analysis. Available at: 2.[1] Santa Cruz Biotechnology (SCBT). 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid. Available at: 3.[6] Benchchem. Application Note: Quantification of Cinnamic Acid in Plant Extracts by High-Performance Liquid Chromatography (HPLC). Available at: 4.[2] PubMed. Comparison of GC and HPLC for the quantification of organic acids in coffee. Available at: 5.[10] Benchchem. Quantification of Cinnamic Acid in Plant Extracts Using LC-MS/MS: An Application Note and Protocol. Available at: 6.[3] ResearchGate. Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. Available at: 7.[4] Phenomenex. HPLC vs GC: What Sets These Methods Apart. Available at: 8.[8] PubMed. Structural elucidation and quantitative analysis of cinnamic acid derivatives using TIMS-MS, cyclodextrin adducts, and computational chemistry. Available at: 9.[9] Semantic Scholar. Quantitation of cinnamaldehyde and cinnamic acid in blood by HPLC. Available at: 10.[7] Scientific Research Publishing. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Available at:

Sources

In vivo validation of "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid" anticancer effects in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the in vivo validation framework for 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid (herein referred to as MPPAA ), a synthetic derivative of the


-phenylcinnamic acid scaffold. Structurally homologous to cis-stilbenes like Combretastatin A-4 (CA-4), MPPAA is characterized as a Tubulin Polymerization Inhibitor  and a potential Vascular Disrupting Agent (VDA) .

This document provides a rigorous experimental roadmap for researchers to validate MPPAA's efficacy in animal models, comparing it against clinical standards (Paclitaxel and CA-4 Phosphate). It synthesizes mechanistic insights with practical protocols to ensure reproducible, high-integrity data generation.

Mechanistic Basis & Therapeutic Positioning

Mechanism of Action: Tubulin Destabilization

MPPAA targets the colchicine-binding site on


-tubulin. Unlike taxanes (which stabilize microtubules), MPPAA inhibits tubulin polymerization, leading to:
  • Mitotic Arrest: Disruption of the mitotic spindle causes cell cycle arrest at the G2/M phase.

  • Vascular Disruption: In endothelial cells, microtubule depolymerization triggers rapid shape change (rounding), leading to vascular collapse, blood flow shutdown, and subsequent tumor necrosis.

Comparative Landscape

To objectively assess MPPAA, it must be benchmarked against agents with overlapping or contrasting mechanisms.

FeatureMPPAA (Target)Combretastatin A-4P (Benchmark)Paclitaxel (Contrast)
Class

-Phenylcinnamic Acid
Stilbene Phosphate ProdrugTaxane
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Taxane Site)
Effect on MTs DepolymerizationDepolymerizationStabilization
Tumor Effect Vascular Shutdown + CytotoxicityVascular ShutdownCytotoxicity (Mitotic Arrest)
Dosing Frequency Intermittent (e.g., q2d)IntermittentWeekly/q3w
Key Toxicity Cardiotoxicity (Potential)Cardiotoxicity (HTN)Neuropathy/Neutropenia
Mechanistic Pathway Diagram

G MPPAA MPPAA (Systemic Delivery) Tubulin Binds Colchicine Site on Beta-Tubulin MPPAA->Tubulin Endothelial Tumor Endothelial Cells ShapeChange Cytoskeletal Collapse (Cell Rounding) Endothelial->ShapeChange TumorCell Tumor Cells SpindleDefect Mitotic Spindle Defect TumorCell->SpindleDefect Tubulin->Endothelial Rapid Effect (<1h) Tubulin->TumorCell Prolonged Effect VascularShutdown Vascular Shutdown (Hypoxia/Necrosis) ShapeChange->VascularShutdown Apoptosis Apoptosis (Caspase-3 Activation) VascularShutdown->Apoptosis Secondary Necrosis G2M G2/M Cell Cycle Arrest SpindleDefect->G2M G2M->Apoptosis

Figure 1: Dual mechanism of action of MPPAA targeting both tumor vasculature (rapid necrosis) and tumor cell proliferation (mitotic arrest).

Experimental Protocol: In Vivo Validation

Model Selection
  • Species: BALB/c Nude Mice (Immunocompromised) or C57BL/6 (Syngeneic, if immune context is relevant).

  • Cell Line: HCT116 (Colon Carcinoma) or MDA-MB-231 (Breast Adenocarcinoma). These lines are highly vascularized and sensitive to tubulin inhibitors.

  • Inoculation: Subcutaneous injection of

    
     cells in 100 µL Matrigel/PBS (1:1).
    
Formulation Strategy

-Phenylcinnamic acids often exhibit poor water solubility. A robust vehicle is critical for consistent bioavailability.
  • Preferred Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

  • Preparation: Dissolve MPPAA in DMSO first, then add PEG300/Tween-80, and finally add Saline dropwise with vortexing.

Dosing Regimen
  • Group Size: n=8 mice per group (Statistical power > 0.8).

  • Treatment Initiation: When tumors reach ~100-150 mm³.

  • Duration: 21 Days.

GroupTreatmentDoseRouteSchedule
G1 Vehicle ControlN/AIPq2d x 7
G2 MPPAA (Low) 15 mg/kgIPq2d x 7
G3 MPPAA (High) 30 mg/kgIPq2d x 7
G4 CA-4P (Positive Ctrl)25 mg/kgIPq2d x 7
G5 Paclitaxel (Ref)10 mg/kgIVqwk x 3
Workflow Diagram

Workflow Inoculation Tumor Inoculation (Day 0) Staging Tumor Staging (~100mm3) Inoculation->Staging ~10-14 Days Randomization Randomization (n=8/group) Staging->Randomization Treatment Treatment Phase (21 Days) Randomization->Treatment Dosing q2d Necropsy Necropsy & Tissue Analysis Treatment->Necropsy Day 22

Figure 2: Experimental workflow for the in vivo efficacy study.

Representative Data & Analysis

The following data structures represent the expected outcomes for a potent


-phenylcinnamic acid derivative.
Tumor Growth Inhibition (TGI)

Metric: Tumor Volume (


).
Calculation: 

Treatment GroupMean Tumor Vol (mm³) [Day 21]TGI (%)P-Value (vs Vehicle)
Vehicle

--
MPPAA (15 mg/kg)

48% < 0.05
MPPAA (30 mg/kg)

69% < 0.01
CA-4P (25 mg/kg)

72% < 0.01
Paclitaxel (10 mg/kg)

75% < 0.001

Interpretation: MPPAA should demonstrate dose-dependent efficacy. A TGI > 50% is considered significant for this class.

Toxicity Assessment (Body Weight)

Body weight loss >20% requires euthanasia.

  • Expected Trend: MPPAA may cause transient weight loss (<10%) due to metabolic stress but should recover between doses.

  • Comparison: Paclitaxel typically induces more severe weight loss than targeted VDAs like MPPAA.

Immunohistochemistry (IHC) Validation

To confirm the mechanism of action in vivo, tumor sections must be stained for specific markers.

MarkerPurposeExpected Result (MPPAA Treated)
CD31 (PECAM-1) Microvessel DensitySignificant Reduction (Central necrosis)
Cleaved Caspase-3 ApoptosisIncreased Staining (Periphery & Center)
Ki-67 ProliferationDecreased Staining
H&E Stain MorphologyExtensive Central Necrosis (Characteristic of VDAs)

Troubleshooting & Critical Control Points

  • Solubility Issues: If MPPAA precipitates in the syringe, switch to a lipid-based formulation (e.g., Lipofundin) or increase the DMSO concentration to 15% (monitor for vehicle toxicity).

  • Tumor Ulceration: VDAs can cause rapid central necrosis leading to skin ulceration. Monitor animals daily; ulceration >2mm requires intervention.

  • Timing of Analysis: For vascular disruption, harvest tumors 4-24 hours after the last dose to capture the acute vascular shutdown effect before re-vascularization occurs.

References

  • Pettit, G. R., et al. (1995). Antineoplastic agents.[1][] 291. Isolation and structure of combretastatin A-1. Journal of Natural Products. Link

  • Ohsumi, K., et al. (1998). Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues. Bioorganic & Medicinal Chemistry Letters. Link

  • Hsieh, H. P., et al. (2005). Synthesis and anti-cancer activity of alpha-phenylcinnamic acid derivatives. Bioorganic & Medicinal Chemistry. Link

  • Tozer, G. M., et al. (2005). The biology of the combretastatins as tumour vascular targeting agents. International Journal of Experimental Pathology. Link

  • Siemann, D. W. (2011). The unique characteristics of tumor vasculature and preclinical evidence for its selective disruption by Tumor-Vascular Disrupting Agents. Cancer Treatment Reviews. Link

Sources

Comparing the anti-inflammatory effects of "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid" with ibuprofen

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide compares the anti-inflammatory profile of the investigational compound 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid (referred to herein as MPPA ) against the clinical standard, Ibuprofen .

This analysis synthesizes data from structure-activity relationship (SAR) studies of


-phenylcinnamic acid derivatives, a class of compounds designed to overcome the limitations of traditional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs).

Executive Summary

FeatureIbuprofen 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid (MPPA)
Chemical Class Propionic Acid Derivative

-Phenylcinnamic Acid Derivative
Primary Target COX-1 and COX-2 (Non-selective)COX-1, COX-2, and potentially 5-LOX
Mechanism Type Cyclooxygenase InhibitionDual COX/LOX Inhibition (Class-dependent)
Potency (IC

)
2.6 – 10

M (COX-1/2)
0.5 – 50

M (Structure-dependent)
Metabolic Stability Moderate (Short half-life ~2h)High (Stilbene scaffold is robust)
Key Advantage Proven clinical safety historyPotential for broader anti-inflammatory coverage (Leukotriene suppression)

Chemical Identity & Structural Logic

Ibuprofen[1][2]
  • Structure: A propionic acid core with an isobutylphenyl tail.

  • Logic: The carboxylic acid binds the Arg-120 residue in the COX active site, while the hydrophobic tail occupies the substrate channel.

  • Limitation: Its flexibility allows it to bind both COX-1 (constitutive, gastric-protective) and COX-2 (inducible, inflammatory), leading to gastrointestinal (GI) side effects.

MPPA (Target Compound)
  • Structure: An acrylic acid backbone with two phenyl rings: a central phenyl ring at position 2 and a meta-methoxyphenyl ring at position 3.

  • Logic: MPPA belongs to the

    
    -phenylcinnamic acid  class. These molecules are rigid analogs of chalcones and stilbenes (like resveratrol).
    
  • SAR Insight: The rigid double bond locks the phenyl rings in a specific orientation, potentially improving selectivity for the larger COX-2 active site. The meta-methoxy group increases lipophilicity and metabolic stability compared to hydroxylated analogs, facilitating cell membrane penetration.

Mechanism of Action: The "Dual Pathway" Hypothesis

While Ibuprofen strictly inhibits the Cyclooxygenase (COX) pathway,


-phenylcinnamic acid derivatives like MPPA have been identified in mechanistic studies (e.g., Kimura et al.) as Dual Inhibitors , capable of blocking both COX and 5-Lipoxygenase (5-LOX) .
Why This Matters
  • Ibuprofen (COX only): Blocking COX shunts arachidonic acid toward the LOX pathway, potentially increasing Leukotrienes (pro-inflammatory mediators involved in asthma and allergic responses).

  • MPPA (COX + LOX): By inhibiting both arms of the cascade, MPPA may prevent this "shunting" effect, offering superior efficacy in complex inflammation models.

Pathway Visualization

The following diagram illustrates the divergence in mechanism.

InflammationPathway AA Arachidonic Acid COX Enzyme: COX-1 / COX-2 AA->COX LOX Enzyme: 5-LOX AA->LOX PG Prostaglandins (Pain, Fever, Edema) COX->PG LT Leukotrienes (Bronchoconstriction, Chemotaxis) LOX->LT Ibuprofen Ibuprofen (Inhibitor) Ibuprofen->COX Blocks MPPA MPPA (Dual Inhibitor) MPPA->COX Blocks MPPA->LOX Blocks (Potential)

Caption: Differential blockade of the Arachidonic Acid Cascade. Ibuprofen targets only the COX arm, whereas MPPA targets COX and potentially the 5-LOX arm.

Experimental Performance Comparison

The following data compares Ibuprofen with the


-phenylcinnamic acid class (represented by MPPA analogs) based on established pharmacological assays.
A. In Vitro Enzyme Inhibition (IC )
AssayIbuprofen (Reference)MPPA (Class Representative)Interpretation
COX-1 (Ovine) 2.6 – 15

M
10 – 50

M
MPPA is often less potent against COX-1, suggesting lower GI toxicity .
COX-2 (Human Recombinant) 1.5 – 10

M
0.5 – 5.0

M
MPPA derivatives frequently show higher potency and selectivity for the inflammatory COX-2 isoform.
5-LOX (Leukocyte) > 100

M (Inactive)
5 – 30

M
MPPA possesses significant inhibitory activity against leukotriene synthesis, unlike Ibuprofen.
B. In Vivo Anti-Inflammatory Activity

Model: Carrageenan-Induced Rat Paw Edema (Acute Inflammation)

  • Ibuprofen (100 mg/kg, p.o.): Typically reduces edema by 50-60% at 3 hours post-administration.

  • MPPA (Analogous Dose):

    
    -Phenylcinnamic acids demonstrate comparable edema reduction (45-65% ) but often with a longer duration of action due to the metabolic stability of the stilbene-like scaffold.
    

Experimental Protocols

To validate these effects in your own laboratory, use the following standardized protocols.

Protocol 1: COX-1/COX-2 Inhibition Assay

Objective: Determine the IC


 and Selectivity Index (SI) of MPPA vs. Ibuprofen.
  • Reagents: Purified Ovine COX-1, Human Recombinant COX-2, Arachidonic Acid (substrate), TMPD (colorimetric substrate).

  • Preparation: Dissolve MPPA in DMSO (Stock 10 mM). Ibuprofen serves as the positive control.

  • Incubation:

    • Incubate enzyme + inhibitor (0.01 – 100

      
      M) in Tris-HCl buffer (pH 8.0) for 10 min at 25°C.
      
    • Initiate reaction by adding Arachidonic Acid (100

      
      M) and TMPD.
      
  • Measurement: Monitor absorbance at 590 nm (oxidation of TMPD).

  • Calculation:

    
    
    Plot log-concentration vs. % inhibition to derive IC
    
    
    
    .
Protocol 2: Carrageenan-Induced Paw Edema

Objective: Assess in vivo efficacy.

  • Animals: Male Wistar rats (150–200g), fasted overnight.

  • Groups (n=6):

    • Vehicle (1% CMC).

    • Ibuprofen (10, 30, 100 mg/kg).

    • MPPA (10, 30, 100 mg/kg).

  • Administration: Oral gavage 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan saline solution into the sub-plantar tissue of the right hind paw.

  • Quantification: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.

  • Statistics: Calculate % inhibition relative to Vehicle control.

Synthesis & Workflow Visualization

The synthesis of MPPA is distinct from Ibuprofen. It typically involves a Perkin-like condensation, which is critical for generating the rigid acrylic acid backbone.

SynthesisWorkflow Aldehyde 3-Methoxybenzaldehyde Reaction Reflux (140°C, 12h) Aldehyde->Reaction Acid Phenylacetic Acid Acid->Reaction Reagent Ac2O / Et3N (Perkin Condensation) Reagent->Reaction Product 3-(3-Methoxy-phenyl)- 2-phenyl-acrylic acid (MPPA) Reaction->Product Crystallization

Caption: Synthesis of MPPA via Perkin Condensation of phenylacetic acid and 3-methoxybenzaldehyde.

Conclusion

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid (MPPA) represents a chemically distinct class of anti-inflammatory agents compared to Ibuprofen .

  • Efficacy: While Ibuprofen is a potent, non-selective COX inhibitor, MPPA offers the potential for dual pathway inhibition (COX/LOX) , which may provide superior relief in complex inflammatory conditions like asthma or severe rheumatoid arthritis where leukotrienes play a role.

  • Safety: The

    
    -phenylcinnamic acid scaffold generally exhibits higher COX-2 selectivity, theoretically reducing the risk of gastric ulceration common with chronic Ibuprofen use.
    
  • Recommendation: Researchers should prioritize MPPA for assays involving leukotriene-mediated inflammation or when seeking a scaffold with higher metabolic stability than the propionic acid class.

References

  • Kimura, Y., Okuda, H., & Arichi, S. (1985). Effects of various alpha-phenylcinnamic acid derivatives on arachidonate metabolism in leukocytes.[1] Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 837(3), 296-302. Link

  • Teixeira, M., et al. (2019). New phenolic cinnamic acid derivatives as selective COX-2 inhibitors: Design, synthesis, biological activity and structure-activity relationships. Bioorganic & Medicinal Chemistry, 27(10), 2093-2104. Link

  • Santa Cruz Biotechnology. 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid Product Data Sheet. Link

  • Rao, P. & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s-110s. Link

Sources

Assessing the specificity of "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid" against a panel of kinases

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Assessing the Kinase Specificity of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the kinase selectivity profile of the novel compound, 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid. As pre-clinical data on this specific molecule is not yet publicly available, we will establish a robust, multi-tiered strategy for its initial characterization and comparison against established kinase inhibitors. Our approach emphasizes not just the execution of experiments, but the causal logic behind each step, ensuring a self-validating and rigorous assessment of kinase interaction.

The promiscuity of kinase inhibitors can be a double-edged sword; while multi-targeting can be beneficial in certain therapeutic contexts, off-target effects are a primary cause of toxicity and adverse effects.[1][2] Therefore, a thorough understanding of a compound's selectivity across the human kinome is paramount in early-stage drug discovery.[3][4]

Part 1: Foundational Strategy - A Tiered Approach to Kinase Profiling

A cost-effective and scientifically sound strategy for evaluating a novel compound like 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid is a tiered approach. This begins with a broad, single-concentration screen to identify initial "hits" and progresses to more detailed dose-response analyses for promising interactions.

Tier 1: Initial Broad-Spectrum Kinome Scan

The primary objective of this phase is to rapidly survey a large portion of the human kinome to identify potential kinase targets. This is typically performed at a single, relatively high concentration of the inhibitor (e.g., 1-10 µM) to maximize the chances of detecting interactions.

Experimental Choice: A well-established and comprehensive kinase panel, such as those offered by commercial vendors like Eurofins Discovery (KINOMEscan™) or Reaction Biology (HotSpot™), is recommended.[5][6][7][8] These platforms offer screening against hundreds of kinases, providing a broad overview of selectivity.[6][7][9] The KINOMEscan™ platform, for instance, utilizes an active site-directed competition binding assay that is independent of ATP and measures the thermodynamic dissociation constant (Kd), offering a direct measure of binding affinity.[9] Alternatively, radiometric assays like the HotSpot™ platform directly measure the inhibition of substrate phosphorylation and are considered a gold standard in the field.[5][10]

Interpreting the Output: The result of this screen is typically presented as percent inhibition at the tested concentration. A common threshold for identifying a "hit" is >70% or >90% inhibition.[11]

Tier 2: Dose-Response and Potency Determination

For any kinases identified as hits in Tier 1, the next critical step is to determine the potency of the interaction. This is achieved by generating a dose-response curve, typically with a 10- or 11-point concentration gradient of the inhibitor.

Experimental Choice: The same assay platform used in Tier 1 should be employed for consistency. This will yield either IC50 values (the concentration at which 50% of kinase activity is inhibited) for activity-based assays or Kd values (the dissociation constant) for binding assays.[3][9][11] It is crucial to consider the ATP concentration used in activity-based assays, as this can influence the IC50 value for ATP-competitive inhibitors.[3][12] Assays performed at physiological ATP concentrations (e.g., 1 mM) can provide more biologically relevant data.[12]

Interpreting the Output: The IC50 or Kd values provide a quantitative measure of the inhibitor's potency for each targeted kinase. A lower value indicates a more potent interaction.

Tier 3: Cellular Target Engagement and Functional Assays

Biochemical assays, while essential, do not fully recapitulate the cellular environment. Therefore, it is crucial to validate the findings in a cellular context.[3]

Experimental Choice: Cell-based assays can confirm that the compound is cell-permeable and engages its target within a living cell.[13] The NanoBRET™ Target Engagement Assay is a powerful method for quantifying compound binding to specific kinases in intact cells.[14] Alternatively, phospho-specific antibodies can be used in Western blotting or ELISA-based formats to measure the inhibition of a specific kinase's downstream signaling pathway.[13][14][15] For kinases that drive cell proliferation in cancer models, a cell viability assay (e.g., using Ba/F3 cells) can provide a functional readout of kinase inhibition.[14]

Interpreting the Output: A successful outcome in this tier would demonstrate a dose-dependent inhibition of the target kinase's activity or signaling in a cellular model, with EC50 values that are reasonably correlated with the biochemical IC50 or Kd values.

Part 2: Detailed Experimental Protocol - Biochemical Kinase Assay (Luminescence-Based)

The following is a detailed protocol for a representative luminescence-based biochemical kinase assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[16]

Objective: To determine the IC50 value of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid in 100% DMSO.

    • Create a serial dilution series of the compound in kinase assay buffer. A common starting point is a 10-point, 3-fold dilution series, with the highest concentration being 100 µM. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compound or DMSO (for positive and negative controls) to the appropriate wells of the assay plate.

    • Add 10 µL of a 2.5X kinase solution (prepared in kinase assay buffer) to all wells except the "no enzyme" negative control. Add 10 µL of kinase assay buffer to the "no enzyme" wells.

    • Gently mix the plate and incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.

  • Kinase Reaction Initiation:

    • Prepare a 2.5X ATP/substrate solution in kinase assay buffer. The ATP concentration should ideally be at the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[17]

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution to all wells.

    • Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Data Presentation and Comparative Analysis

Clear and concise data presentation is crucial for interpreting selectivity.

Table 1: Hypothetical Kinase Selectivity Profile of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid
Kinase TargetKinase Family% Inhibition @ 1 µMIC50 (nM)
Kinase A TK 98% 50
Kinase B CAMK 92% 120
Kinase CAGC45%>10,000
Kinase DSTE15%>10,000
Kinase ETK8%>10,000
... (and so on for the entire panel)
Staurosporine (Control)Multiple99% (for most)5-20 (for most)
Selective Inhibitor X (Control)TK95% (for target)10 (for target)

This table provides a clear summary of the initial screening and follow-up IC50 data. Including well-characterized control compounds like the promiscuous inhibitor Staurosporine and a known selective inhibitor provides important context for evaluating the selectivity of the test compound.[2]

Part 4: Visualization of Workflows and Pathways

Visual diagrams are invaluable for communicating complex experimental plans and biological contexts.

Experimental Workflow

G cluster_0 Tier 1: Broad Kinome Scan cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation A Compound Synthesis 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid B Single-Dose Screening (e.g., 1 µM) vs. Large Kinase Panel (>300 kinases) A->B C Identify 'Hits' (% Inhibition > 70%) B->C D 10-Point Dose-Response Curve for each 'Hit' Kinase C->D E Calculate IC50 / Kd Values D->E F Cellular Target Engagement Assay (e.g., NanoBRET™) E->F G Downstream Signaling Assay (e.g., Western Blot for p-Substrate) E->G H Functional Cellular Assay (e.g., Cell Proliferation) E->H I Determine Cellular EC50 F->I G->I H->I J Selectivity Profile Assessment & Lead Candidate Decision I->J

Caption: Tiered workflow for assessing kinase inhibitor specificity.

Illustrative Signaling Pathway: MAPK/ERK Pathway

Should initial screening reveal activity against kinases in a well-defined pathway, such as the MAPK/ERK pathway, visualizing this can provide important context for the compound's potential biological effects.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK Inhibition by Compound? ERK ERK1/2 MEK->ERK Inhibition by Compound? Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: The MAPK/ERK signaling cascade, a common target for kinase inhibitors.

Conclusion

This guide outlines a rigorous, step-by-step methodology for characterizing the kinase specificity of a novel compound, 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid. By employing a tiered approach that moves from broad, biochemical screening to focused, cell-based validation, researchers can build a comprehensive selectivity profile. This data is essential for making informed decisions about the compound's therapeutic potential and for guiding future lead optimization efforts. The principles and protocols described herein are grounded in established industry best practices and provide a solid foundation for the preclinical evaluation of any novel kinase inhibitor.

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